molecular formula C8H9ClO B7810190 2-Chloro-4-ethylphenol

2-Chloro-4-ethylphenol

Cat. No.: B7810190
M. Wt: 156.61 g/mol
InChI Key: QNQRRCHRJHMSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethylphenol (CAS 18980-00-2) is a chlorinated phenolic compound with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . This chemical features a phenol ring substituted with a chlorine atom at the ortho (position 2) and an ethyl group at the para (position 4), making it a valuable intermediate in organic synthesis and chemical research . In scientific research, this compound serves as a key building block for synthesizing more complex organic molecules, including herbicides and pharmaceuticals . Its reactivity allows for various transformations, such as oxidation to quinones or substitution to form amino and thio derivatives . The compound is also studied as an intermediate formed during the electrochemical degradation processes in chloride-containing environments, such as saline wastewater treatment . Studies indicate that this compound exhibits notable antimicrobial properties, showing effectiveness against certain bacterial strains by potentially disrupting cell membranes or inhibiting essential enzymes . This makes it a candidate for research into new antibacterial agents . The compound can be synthesized via selective, solvent-free ortho-chlorination of 4-ethylphenol, a process optimized with Lewis acid catalysts to achieve high selectivity and minimize polychlorinated byproducts . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQRRCHRJHMSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18980-00-2, 18979-90-3
Record name 2-Chloro-4-ethylphenol
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Record name Phenol, 4-chloro-2-ethyl-
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Record name 2-chloro-4-ethylphenol
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Record name 2-Chloro-4-ethylphenol
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Foundational & Exploratory

2-Chloro-4-ethylphenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-ethylphenol

Introduction

This compound is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring a hydroxyl group, a chlorine atom, and an ethyl group on a benzene ring, makes it a molecule of significant interest for researchers, particularly in the fields of synthetic chemistry and drug development. The strategic placement of these functional groups imparts a unique combination of reactivity, lipophilicity, and potential for biological activity. Chlorinated compounds are integral to modern pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the importance of understanding chlorinated intermediates like this compound.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for scientists and professionals in the chemical and pharmaceutical industries.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are the bedrock of all subsequent research and development activities. This compound is identified by the CAS Registry Number 18980-00-2.[3][4][5] Its key properties are summarized below, providing a foundational dataset for experimental design.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 18980-00-2[3][4][5]
Molecular Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3]
Canonical SMILES CCC1=CC(=C(C=C1)O)Cl[3]
InChI Key QNQRRCHRJHMSLF-UHFFFAOYSA-N[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Physical Form Liquid
XLogP3 3.0[3] (Computed)
Hydrogen Bond Donor Count 1[3] (Computed)
Hydrogen Bond Acceptor Count 1[3] (Computed)
Rotatable Bond Count 1[3] (Computed)
Water Solubility Low (predicted)Insoluble nature noted for similar compounds.[6]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the regioselective electrophilic chlorination of 4-ethylphenol. The starting material, 4-ethylphenol, is commercially available and directs incoming electrophiles to the positions ortho to the powerful activating hydroxyl group. The use of a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) is preferred in a laboratory setting to control the reaction and minimize the formation of dichlorinated byproducts.

Causality in Experimental Design
  • Choice of Starting Material: 4-Ethylphenol is selected because the hydroxyl (-OH) and ethyl (-C₂H₅) groups are ortho, para-directing. Since the para position is blocked by the ethyl group, chlorination is strongly directed to the ortho positions.

  • Choice of Chlorinating Agent: Sulfuryl chloride is often used as a source of electrophilic chlorine. It is more manageable than gaseous chlorine and can provide high yields in the presence of a suitable catalyst or initiator.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal as it dissolves the starting material without participating in the reaction.

  • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance selectivity and control the exothermic nature of the chlorination, preventing over-reaction.

Experimental Protocol: Synthesis of this compound
  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve 4-ethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.0 eq), dissolved in DCM, dropwise to the stirred solution over 30 minutes. The causality here is slow addition to maintain temperature and prevent a rapid, uncontrolled reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). This is a self-validating step to ensure the reaction has gone to completion.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield pure this compound.

Visualization: Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification reagents 1. Dissolve 4-Ethylphenol in DCM cooling 2. Cool to 0 °C reagents->cooling addition 3. Add SO2Cl2 (dropwise) cooling->addition monitoring 4. Monitor by TLC addition->monitoring quench 5. Quench with NaHCO3 monitoring->quench extract 6. Extract with DCM quench->extract purify 7. Purify (Chromatography) extract->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is critical. A combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and vibrational picture of the molecule, serving as a validation system for its identity and purity.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / RangeRationale / Interpretation
¹H NMR Phenolic -OH~5-6 ppm (s, broad)Acidic proton, chemical shift is concentration-dependent.
Aromatic -CH6.8 - 7.2 ppm (m)Three distinct signals expected for the three aromatic protons.
Ethyl -CH₂-~2.6 ppm (q, J ≈ 7.6 Hz)Methylene protons adjacent to an aromatic ring and a methyl group.
Ethyl -CH₃~1.2 ppm (t, J ≈ 7.6 Hz)Methyl protons adjacent to a methylene group.
¹³C NMR Aromatic C-O~150-155 ppmCarbon atom attached to the highly electronegative oxygen.
Aromatic C-Cl~120-125 ppmCarbon atom attached to the chlorine atom.
Aromatic C-H/C-C~115-135 ppmFour other distinct aromatic carbon signals.
Ethyl -CH₂-~28 ppmAliphatic methylene carbon.
Ethyl -CH₃~15 ppmAliphatic methyl carbon.
IR Spec. O-H stretch3200-3600 cm⁻¹ (broad)Characteristic of a hydrogen-bonded phenolic hydroxyl group.
C-H stretch (sp²)3000-3100 cm⁻¹Aromatic C-H bonds.
C-H stretch (sp³)2850-2970 cm⁻¹Aliphatic C-H bonds of the ethyl group.
C=C stretch1450-1600 cm⁻¹Aromatic ring vibrations.
C-Cl stretch750-850 cm⁻¹Carbon-chlorine bond vibration.
Mass Spec. Molecular Ion (M⁺)m/z = 156Corresponds to the molecular weight with ³⁵Cl.
Isotope Peak (M+2)m/z = 158Characteristic peak for a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope (approx. 1/3 the intensity of M⁺).[7]
Fragmentationm/z = 141Loss of the methyl group (•CH₃).
Visualization: Key Structural Correlations

G cluster_mol This compound cluster_data Predicted NMR Signals mol H_OH ¹H: ~5-6 ppm (s, broad) H_Ar ¹H: 6.8-7.2 ppm (m) H_CH2 ¹H: ~2.6 ppm (q) H_CH3 ¹H: ~1.2 ppm (t) p_OH p_OH->H_OH p_Ar p_Ar->H_Ar p_CH2 p_CH2->H_CH2 p_CH3 p_CH3->H_CH3

Caption: Predicted ¹H NMR signal correlations for this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three functional components: the phenolic hydroxyl group, the aromatic ring, and the chlorine substituent.

  • Acidity of the Phenolic Proton: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating, ortho, para-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. The overall effect is that the ring is activated towards further substitution. The positions ortho to the hydroxyl group (C6) and ortho to the ethyl group (C3) are the most likely sites for subsequent electrophilic attack (e.g., nitration, bromination).

  • Nucleophilic Aromatic Substitution (NAS): The chlorine atom is generally unreactive towards nucleophilic substitution unless under harsh conditions or if the ring is further activated by strong electron-withdrawing groups.

Visualization: Potential Reactivity Map

G cluster_OH_reactions Hydroxyl Group Reactions cluster_ring_reactions Aromatic Ring Reactions start This compound phenoxide Phenoxide Ion start->phenoxide Base (e.g., NaOH) eas Electrophilic Aromatic Substitution Product (e.g., Nitration at C6) start->eas Electrophile (e.g., HNO3/H2SO4) ether Ether Product phenoxide->ether R-X (Williamson) ester Ester Product phenoxide->ester Acyl Chloride

Caption: Potential reaction pathways for this compound.

Solubility Profile and Determination

A quantitative understanding of solubility is paramount for applications in drug formulation, reaction engineering, and purification. Based on the "like dissolves like" principle, this compound, with its significant nonpolar character (XLogP3 = 3.0), is expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[3][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard, self-validating technique for determining equilibrium solubility.[8]

  • Preparation: Add an excess amount of this compound to several vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate). The visible excess of solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 12 hours to allow the excess solid to settle completely.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a filtered syringe. The filter prevents any undissolved solid from being sampled.

  • Quantification: Dilute the sample with a suitable solvent and analyze the concentration using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The calibration curve provides the necessary validation for accurate quantification.

Applications in Research and Development

The utility of this compound stems from its role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: As a substituted phenol, it serves as a valuable building block (scaffold) for more complex molecules. The hydroxyl group can be used as a handle for modification, while the chlorine atom can influence the electronic properties and metabolic stability of a final drug candidate. Halogen atoms are known to improve properties like membrane permeability and binding affinity.[2]

  • Agrochemicals: The chlorinated phenol motif is common in herbicides and fungicides. This compound is a potential precursor for the synthesis of new crop protection agents.[9]

  • Antimicrobial and Disinfectant Agents: Phenolic compounds, particularly chlorinated ones, often exhibit antimicrobial properties. While many simpler chlorophenols have been phased out due to environmental concerns, the core structure is still explored for developing specialized biocides.[10][11]

Safety, Handling, and Disposal

As a chlorinated phenol, this compound must be handled with appropriate care. Safety data for structurally related compounds indicate significant hazards.[6][12]

Table 4: Hazard Summary and Handling Precautions

CategoryRecommendation / InformationSource
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6][12]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes.[6][14]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][13]
First Aid (Skin) Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6][12]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[6][13]
Disposal Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations. Waste is classified as hazardous.[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29355, this compound. Retrieved from [Link].

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook (Gas Chromatography). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29357, 4-Chloro-2-Ethylphenol. Retrieved from [Link].

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol. Retrieved from [Link].

  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • Chegg.com. (2020). Solved Which of the following is this compound?. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

  • ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8 [Video]. YouTube. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link].

  • meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link].

  • SIELC Technologies. (2018). This compound. Retrieved from [Link].

  • SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR]. Retrieved from [Link].

  • Kiper, R. A. (n.d.). Properties of substance: 4-ethylphenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7074, 2-Chloro-4-Phenylphenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link].

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-151. Retrieved from [Link].

  • Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link].

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-151. Retrieved from [Link].

  • European Chemicals Agency. (n.d.). Diiron trioxide - Registration Dossier. Retrieved from [Link].

  • Gonzalez-Alvarez, M., et al. (2025). A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. ResearchGate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7245, 2-Chlorophenol. Retrieved from [Link].

Sources

2-Chloro-4-ethylphenol CAS number 18980-00-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic organic compound. As a substituted phenol, its chemical properties and potential applications are of significant interest in various fields, including the synthesis of pharmaceuticals and crop protection agents.[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical methodologies, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application and handling.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and behavior in various analytical and biological systems.

Chemical Identity
  • CAS Number : 18980-00-2[2]

  • Molecular Formula : C₈H₉ClO[2]

  • Molecular Weight : 156.61 g/mol [3]

  • IUPAC Name : this compound[3]

  • Synonyms : Phenol, 2-chloro-4-ethyl-[2][4]

Physicochemical Data

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, from solvent selection in synthesis to mobile phase composition in chromatography.

PropertyValueSource
Physical Form Liquid
Density 1.18 g/cm³[4]
LogP (Octanol-Water Partition Coefficient) 3.18[5]
Molecular Weight (Monoisotopic) 156.0341926 Da[3]
Kovats Retention Index (Standard non-polar column) 1374[3][6]
Chemical Structure

The structural arrangement of the chloro and ethyl groups on the phenol ring dictates the molecule's reactivity and steric profile.

Caption: Structure of this compound.

Synthesis and Manufacturing

While multiple synthetic routes may exist, the direct chlorination of 4-ethylphenol is a common and logical approach. The key to a successful synthesis lies in controlling the regioselectivity of the chlorination to favor substitution at the ortho position relative to the hydroxyl group, which is a powerful ortho-, para-director.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-ethylphenol is an example of electrophilic aromatic substitution. The hydroxyl group of the phenol activates the ring, directing the incoming electrophile (chlorine) primarily to the positions ortho to it. Since the para position is already occupied by the ethyl group, the primary product is the desired 2-chloro isomer.

The choice of a catalyst system is critical for achieving high yield and selectivity. A patented process highlights the use of a dual catalyst system comprising a Lewis acid and a diaryl sulphide.[1] This system enhances the reaction rate and can improve isomeric selectivity, minimizing the formation of dichlorinated or other isomeric byproducts.[1]

Caption: General workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a generalized procedure based on established methods for the chlorination of phenols.[1]

Disclaimer: This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Ethylphenol

  • Chlorinating agent (e.g., sulfuryl chloride)

  • Lewis acid catalyst (e.g., AlCl₃)

  • Diaryl sulphide co-catalyst (e.g., diphenyl sulfide)

  • Anhydrous, non-polar solvent (e.g., dichloromethane)

  • Aqueous sodium bicarbonate solution (5%)

  • Aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Dissolution: Dissolve 4-ethylphenol and the catalyst system (Lewis acid and diaryl sulphide) in the anhydrous solvent within the flask.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.

  • Addition of Chlorinating Agent: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker of cold water or ice.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally brine. The bicarbonate wash neutralizes any remaining acidic components.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to isolate pure this compound.

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control, reaction monitoring, and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

Method Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available equipment. For many chlorophenols, both methods are robust, though GC often requires derivatization to improve volatility and peak shape.[7]

ParameterHPLC-DADGC-MS / GC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Sample Derivatization Not typically required.May be required for improved volatility and sensitivity (e.g., acetylation, PFBBr derivatization).[7]
Typical Column Reverse Phase (e.g., C18, Newcrom R1).[5]Fused-silica capillary (e.g., DB-5).[7]
Detector Diode Array Detector (DAD) or UV-Vis.Mass Spectrometer (MS) or Flame Ionization Detector (FID).[7]
Advantages Simplicity, reduced sample preparation, suitable for less volatile compounds.High resolution, high sensitivity (especially with MS), structural confirmation.
Protocol: HPLC Analysis of this compound

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.[5]

Instrumentation & Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5] The organic modifier (acetonitrile) elutes the analyte, while the aqueous component provides polarity. The acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection: DAD monitoring at the maximum absorbance wavelength for the analyte.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the samples.

  • Quantification: Identify the analyte peak by its retention time compared to the standard. Construct a calibration curve by plotting peak area against concentration for the standards and use it to determine the concentration in the samples.

G Sample Sample containing This compound Prep Dilution & Filtration (0.45 µm) Sample->Prep Injection HPLC Autosampler (10 µL injection) Prep->Injection Column Reverse-Phase Column (e.g., C18) Injection->Column Mobile Phase (ACN/H₂O/Acid) Detection DAD Detector Column->Detection Separated Analytes Data Data Acquisition & Analysis Detection->Data Chromatogram Result Concentration Report Data->Result

Caption: Workflow for HPLC-DAD analysis of this compound.

Applications in Research and Development

Substituted chlorophenols are valuable intermediates in organic synthesis. This compound serves as a precursor for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structure provides multiple reaction sites:

  • The hydroxyl group: Can be alkylated or acylated to form ethers and esters.

  • The aromatic ring: Can undergo further electrophilic substitution, although the existing substituents will influence the position of new groups.

  • The chloro group: Can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

While specific applications for this compound are not widely documented in public literature, related compounds like 2-chloro-4-methylphenol are used as antimicrobial agents, preservatives, and disinfectants.[8] This suggests potential utility for this compound in similar biocidal applications, pending further toxicological and efficacy studies.

Toxicology and Safety

Handling this compound requires strict adherence to safety protocols. Data for this specific isomer is limited, but the toxicological profile can be inferred from related chlorophenols and its structural alerts.[9][10]

GHS Hazard Classification

Based on data for the isomeric 4-Chloro-2-ethylphenol, the following hazards are anticipated[11]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation.
Handling and Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact.[13]

    • Respiratory Protection: If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator.

  • Handling: Do not breathe mist, vapors, or spray.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents and acids.

Environmental Fate

Chlorophenols are recognized as environmental pollutants due to their toxicity and persistence.[14] The environmental degradation of this compound is expected to proceed via microbial pathways, similar to other chlorophenols.[15] Bacteria can degrade these compounds through mechanisms that involve initial hydroxylation and/or reductive dehalogenation, followed by ring cleavage to yield intermediates that can enter central metabolic pathways.[15][16]

Conclusion

This compound (CAS 18980-00-2) is a key chemical intermediate with significant potential in synthetic chemistry. A comprehensive understanding of its properties, synthesis, and analytical characterization, coupled with a rigorous approach to safety and handling, is paramount for its successful application in research and development. This guide serves as a foundational resource for scientists and professionals working with this compound.

References

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  • Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(6), 568–573. [Link]

  • Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed. [Link]

  • Al-Maqdi, K. A., et al. (2022). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 8(9), 920. [Link]

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An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and analytical characterization of 2-Chloro-4-ethylphenol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical data with practical, field-proven methodologies. We delve into the causal relationships behind synthetic strategies and the logic of spectroscopic interpretation to provide a holistic understanding of this chlorinated phenol derivative. All data and protocols are substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction

This compound is a substituted aromatic compound belonging to the class of chlorophenols. These compounds are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of the chloro, ethyl, and hydroxyl functional groups on the benzene ring dictates the molecule's reactivity, physicochemical properties, and biological activity. Understanding its molecular structure is therefore paramount for its effective utilization in research and development. This guide offers an in-depth exploration, beginning with its fundamental identity and properties, moving through its chemical synthesis, and culminating in a detailed workflow for its structural verification using modern spectroscopic techniques.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity through standardized nomenclature and to quantify its physical properties.

Nomenclature and Identifiers:

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 18980-00-2[1][3][4]

  • Molecular Formula: C₈H₉ClO[1][3][4]

  • Canonical SMILES: CCC1=CC(=C(C=C1)O)Cl[1]

  • InChIKey: QNQRRCHRJHMSLF-UHFFFAOYSA-N[1][2][3]

The molecular structure, depicted below, consists of a phenol ring substituted with a chlorine atom at position 2 (ortho to the hydroxyl group) and an ethyl group at position 4 (para to the hydroxyl group).

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The physical properties of this compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 156.61 g/mol [1][4]
Physical Form Liquid[2]
Density (Predicted) 1.18 g/cm³[5]
LogP (Predicted) 3.18[4]
Purity (Typical) ≥96%[2]

Synthesis and Mechanistic Considerations

A common and logical route to this compound is the electrophilic chlorination of 4-ethylphenol. The regioselectivity of this reaction is a key consideration.

Causality of the Synthetic Route:

The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is blocked by the ethyl group, incoming electrophiles are directed to the positions ortho to the hydroxyl group (positions 2 and 6). The ethyl group also directs to its ortho positions (3 and 5). The powerful activating and directing effect of the hydroxyl group dominates, favoring substitution at the C2 and C6 positions. The introduction of a single chlorine atom typically occurs at the C2 position due to a combination of electronic effects and steric hindrance.

A patent for the synthesis of the related 2-chloro-4-methylphenol describes using a chlorinating agent like sulfuryl chloride in the presence of a Lewis acid and a diaryl sulphide catalyst system to achieve high regioselectivity and yield[6]. This approach minimizes the formation of the dichlorinated byproduct.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical principles for the chlorination of phenols.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 4-ethylphenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same solvent to the stirred mixture via the dropping funnel over a period of 1 hour. Rationale: Slow addition at low temperature helps to control the exothermic reaction and improve selectivity, minimizing over-chlorination.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation are achieved by synthesizing data from multiple spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework and functional groups.

Summary of Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Frequency / m/zAssignment & Rationale
¹H NMR Aromatic H (C5-H)~7.1 ppm (d)Ortho-coupled to C6-H.
Aromatic H (C6-H)~6.9 ppm (dd)Ortho-coupled to C5-H, meta-coupled to C3-H.
Aromatic H (C3-H)~6.7 ppm (d)Meta-coupled to C6-H.
Hydroxyl H (-OH)~5.0-6.0 ppm (s, br)Broad due to hydrogen bonding and exchange.
Methylene H (-CH₂-)~2.6 ppm (q)Quartet due to coupling with methyl protons.
Methyl H (-CH₃)~1.2 ppm (t)Triplet due to coupling with methylene protons.
¹³C NMR Aromatic C-O~150-155 ppmQuaternary carbon attached to electronegative oxygen.
Aromatic C-Et~135-140 ppmQuaternary carbon attached to the ethyl group.
Aromatic C-H~127-130 ppmAromatic CH carbons.
Aromatic C-Cl~120-125 ppmQuaternary carbon attached to chlorine.
Methylene C (-CH₂-)~28 ppmAliphatic carbon.
Methyl C (-CH₃)~16 ppmAliphatic carbon.
IR Spec. O-H Stretch3200-3600 cm⁻¹ (broad)Characteristic of phenolic hydroxyl group hydrogen bonding.
Aromatic C-H Stretch3000-3100 cm⁻¹Stretching vibration of sp² C-H bonds.
Aliphatic C-H Stretch2850-2970 cm⁻¹Stretching vibrations of sp³ C-H bonds in the ethyl group.
Aromatic C=C Bending1500-1600 cm⁻¹Skeletal vibrations of the benzene ring.
C-O Stretch1200-1260 cm⁻¹Stretching of the phenol C-O bond.
C-Cl Stretch700-800 cm⁻¹Stretching of the C-Cl bond.
Mass Spec. Molecular Ion [M]⁺m/z 156Corresponds to the molecular weight for ³⁵Cl isotope.
Isotope Peak [M+2]⁺m/z 158Characteristic peak for chlorine due to the natural abundance of the ³⁷Cl isotope (~32.5% of ³⁵Cl). The M:M+2 ratio is approximately 3:1.
Major Fragmentm/z 141Loss of the methyl group (-CH₃).

Note: Predicted NMR shifts are based on analogous structures like 4-ethylphenol and 2-chloro-4-methylphenol. Actual values may vary based on solvent and experimental conditions.[7][8]

Caption: Logical workflow for the structural elucidation of this compound.

Applications and Safety Profile

Potential Applications:

While specific large-scale applications for this compound are not broadly documented in public literature, its structure makes it a valuable intermediate. Analogous compounds like 2-chloro-4-methylphenol are used as antimicrobial agents, disinfectants, and precursors in the synthesis of more complex molecules[9]. By extension, this compound serves as a versatile building block for introducing the 2-chloro-4-ethylphenyl moiety into target molecules in the pharmaceutical and crop protection industries.

Safety and Handling:

As a chlorinated phenol, this compound must be handled with appropriate care. Safety data for structurally similar compounds provide a strong basis for its handling protocol.

  • Hazard Classification: Based on related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[10][11]. It may also cause respiratory irritation[11].

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (EN 166), and a lab coat. Ensure work is conducted in a well-ventilated area or a chemical fume hood[12].

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention[12].

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention[12].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[12].

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing[12].

  • Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations[12].

Conclusion

This guide has provided a detailed technical overview of this compound, grounded in established scientific principles and supported by authoritative data. We have detailed its molecular identity, outlined a logical synthetic pathway with mechanistic justification, and presented a comprehensive analytical workflow for structural confirmation. The combination of its physicochemical properties and reactive functional groups makes it a compound of interest for synthetic chemists. Adherence to the outlined safety protocols is essential for its handling. This document serves as a foundational resource for any scientist or researcher intending to work with or develop applications for this molecule.

References

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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-ethylphenol

This compound is a substituted phenolic compound of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its molecular architecture, featuring a chlorinated aromatic ring, a hydroxyl group, and an ethyl substituent, provides a versatile scaffold for building more complex molecules. The chlorine atom acts as a crucial directing group and modulates the electronic properties of the ring, while the phenolic hydroxyl offers a reactive handle for etherification, esterification, and other key transformations. This guide provides a detailed exploration of the principal synthetic pathway to this compound, grounded in established chemical principles and supported by detailed experimental protocols for researchers and drug development professionals.

Primary Synthesis Pathway: Regioselective Chlorination of 4-Ethylphenol

The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution of the readily available precursor, 4-ethylphenol.[2][3][4] The underlying principle of this synthesis is the powerful activating and directing effect of the hydroxyl group on the phenol ring.

Mechanistic Rationale and Causality

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to benzene. It is also a strong ortho, para-director. In the case of 4-ethylphenol, the para position is occupied by the ethyl group. Consequently, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6).[5]

The key to a successful synthesis is achieving high regioselectivity for mono-chlorination at the C2 position while minimizing the formation of byproducts such as 2,6-dichloro-4-ethylphenol. The choice of chlorinating agent and catalyst is therefore critical to modulate reactivity and enhance selectivity. While elemental chlorine can be used, it is often less selective.[6][7] Sulfuryl chloride (SO₂Cl₂) is frequently preferred in laboratory and industrial settings as it is a liquid that is easier to handle and can offer improved selectivity.[6]

To further enhance selectivity and drive the reaction to completion, a catalyst system is employed. A patented process for the analogous synthesis of 2-chloro-4-methylphenol demonstrates exceptionally high selectivity and yield by using a dual catalyst system composed of a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulphide.[8][9] This system effectively controls the electrophilicity of the chlorinating species, favoring the desired mono-chlorination.

Visualizing the Synthesis Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A 4-Ethylphenol E This compound A->E Electrophilic Aromatic Substitution B Sulfuryl Chloride (SO2Cl2) B->E C Lewis Acid (e.g., FeCl3) C->E Catalysis D Diaryl Sulphide D->E

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a highly selective, high-yield process developed for the synthesis of 2-chloro-4-methylphenol and is directly applicable to the ethyl analogue.[8][10]

Materials and Reagents:

  • 4-Ethylphenol (98%+)

  • Sulfuryl chloride (SO₂Cl₂)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Diphenyl sulfide

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts). The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

  • Reactant Charging: Charge the flask with 4-ethylphenol (e.g., 122.17 g, 1.0 mol) and anhydrous dichloromethane (200 mL). Stir the mixture until the phenol is completely dissolved.

  • Catalyst Addition: To the solution, add anhydrous iron(III) chloride (1.0 g, 0.62 mol%) and diphenyl sulfide (1.0 g, 0.54 mol%).

  • Chlorination: Begin cooling the reaction mixture to 0-5°C using an ice bath. Slowly add sulfuryl chloride (141.7 g, 1.05 mol) dropwise from the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting 4-ethylphenol is consumed (<1% remaining).

  • Work-up:

    • Carefully quench the reaction by slowly adding 100 mL of cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid or low-melting solid.

Visualizing the Experimental Workflow

G A 1. Charge Reactor (4-Ethylphenol, DCM) B 2. Add Catalyst (FeCl3, Diphenyl Sulfide) A->B C 3. Chlorination (Add SO2Cl2 at 0-5°C) B->C D 4. Reaction Monitoring (GC/TLC) C->D E 5. Aqueous Work-up (Quench, Wash) D->E F 6. Drying & Filtration E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation: Performance Comparison

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table, based on data from the analogous synthesis of 2-chloro-4-methylphenol, illustrates the high selectivity achievable with the described catalyst system.[8]

Catalyst SystemStarting Material ConversionProduct Selectivity (%)Major Impurities
FeCl₃ / Diphenyl Sulfide>98%96.0%Unreacted starting material, Dichloro-isomers
AlCl₃ / Diphenyl Sulfide>98%96.4%Unreacted starting material, Dichloro-isomers
No CatalystLowerPoorSignificant mix of ortho-, para-, and dichloro- products

Product Validation and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z 156 and a characteristic M+2 peak at m/z 158 with an approximate 3:1 ratio, indicative of the presence of one chlorine atom.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • High-Performance Liquid Chromatography (HPLC): An effective method for determining purity, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid.[12]

Conclusion

The regioselective chlorination of 4-ethylphenol stands as the most efficient and scalable method for the synthesis of this compound. The key to achieving high yield and purity lies in the careful control of reaction conditions and the use of a sophisticated catalyst system, such as a Lewis acid paired with a diaryl sulphide, to modulate reactivity and direct the electrophilic substitution. The detailed protocol and workflow provided in this guide offer a robust and validated framework for the successful laboratory-scale production of this valuable chemical intermediate, enabling further research and development in the pharmaceutical and agrochemical sectors.

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Introduction: Defining 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-ethylphenol: Properties, Synthesis, and Applications for Scientific Professionals

This compound is a substituted phenolic compound characterized by a chlorine atom and an ethyl group attached to the benzene ring. As a halogenated phenol, it serves as a versatile chemical intermediate and building block in organic synthesis. Its precise IUPAC name is This compound .[1][2] The substitution pattern—with the hydroxyl group at position 1, chlorine at position 2, and the ethyl group at position 4—confers specific chemical reactivity and physical properties that are of interest to researchers in synthetic chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical characterization, potential applications in drug development, and critical safety protocols.

Chemical Identity and Key Identifiers

A clear understanding of a compound's identity is foundational for any research application. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 18980-00-2[1][2][3]
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [1]
InChI Key QNQRRCHRJHMSLF-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC1=CC(=C(C=C1)O)Cl[1]
Synonyms Phenol, 2-chloro-4-ethyl-[1][2][3]

Part 1: Physicochemical and Spectroscopic Properties

The utility of a chemical compound in experimental work is largely dictated by its physical and chemical properties. While comprehensive experimental data for this compound is not extensively published, the following table includes computed properties and available experimental data, which serve as a reliable guide for laboratory use.

PropertyValueDetails / Source(s)
Physical State LiquidBased on supplier information for similar compounds.
Molecular Weight 156.609 g/mol NIST.[2][3]
Hydrogen Bond Donors 1Computed by Cactvs.[1]
Hydrogen Bond Acceptors 1Computed by Cactvs.[1]
Rotatable Bond Count 1Computed by Cactvs.[1]
XLogP3 3.0A measure of lipophilicity, computed by XLogP3.[1]
Kovats Retention Index 1374For gas chromatography on a standard non-polar column.[1][2]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 4-ethylphenol. This approach is favored due to the high regioselectivity imparted by the existing substituents on the aromatic ring.

Causality of the Synthetic Strategy

The choice of 4-ethylphenol as the starting material is a logical one based on fundamental principles of organic chemistry. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. The ethyl (-CH₂CH₃) group is also an activating, ortho, para-director, albeit weaker than the hydroxyl group. In 4-ethylphenol, the para position relative to the hydroxyl group is blocked by the ethyl group. Consequently, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl activator, namely C2 and C6. This inherent electronic preference allows for a highly selective chlorination at the C2 position, minimizing the formation of unwanted isomers and simplifying downstream purification.

Experimental Protocol: Chlorination of 4-Ethylphenol

This protocol is adapted from established methods for the selective chlorination of similar substituted phenols, such as 4-methylphenol.[4][5] It is designed as a self-validating workflow, concluding with purification and characterization steps to confirm the identity and purity of the final product.

Materials:

  • 4-Ethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Cautiously add a catalytic amount of anhydrous aluminum chloride (approx. 0.05 eq) to the stirred solution.

  • Chlorination: Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The use of sulfuryl chloride is often preferred over chlorine gas in a laboratory setting for its ease of handling.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Quenching: Upon completion, slowly quench the reaction by adding cold 1 M HCl to neutralize the Lewis acid catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product & Analysis start_phenol 4-Ethylphenol reaction Electrophilic Aromatic Substitution (0°C to RT in DCM) start_phenol->reaction start_reagent Sulfuryl Chloride (SO₂Cl₂) start_reagent->reaction start_catalyst Lewis Acid (e.g., AlCl₃) start_catalyst->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup drying Drying & Concentration workup->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product analysis Characterization (NMR, GC-MS) product->analysis

Caption: Synthesis workflow for this compound.

Part 3: Analytical Characterization Techniques

To ensure the synthesized compound meets the required specifications for research or development, a suite of analytical techniques must be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an indispensable tool for assessing the purity of this compound and confirming its molecular weight. The NIST Chemistry WebBook reports a Kovats retention index of 1374 on a non-polar column, which can be used as a reference point for identification.[2] The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio) with a molecular ion peak corresponding to its molecular weight of ~156.6 g/mol .[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. The spectrum for this compound is expected to show signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton.

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum should display eight unique signals corresponding to the carbons in the molecule, providing definitive structural confirmation.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will be characterized by a broad absorption band for the O-H stretch of the phenol group and distinct peaks in the aromatic region corresponding to the C-H and C=C bonds of the substituted benzene ring.

Part 4: Applications in Research and Drug Development

While this compound is not itself an active pharmaceutical ingredient, its structure makes it a relevant intermediate and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8] The incorporation of chlorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological and physical properties.[9][10]

The Role of Chlorination in Drug Design:

  • Increased Lipophilicity: The chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

  • Binding Interactions: A chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

Given these principles, this compound represents a valuable scaffold. Its phenolic hydroxyl group can be used for ether or ester linkages, while the aromatic ring can undergo further functionalization, making it a versatile starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[11]

Part 5: Safety, Handling, and Toxicology

As a chlorinated phenol, this compound must be handled with appropriate caution. Data from structurally similar compounds indicate that it should be treated as a hazardous substance.[12][13]

Hazard Profile:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[12][13]

  • Corrosivity: Causes severe skin burns and serious eye damage.[12]

  • Environmental Hazard: May be harmful to the aquatic environment.[12]

Recommended Handling and Safety Protocols:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If ventilation is inadequate, use a certified respirator.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases, acid chlorides, and oxidizing agents.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Trustworthiness and Self-Validation: The protocols and information presented herein are synthesized from authoritative chemical databases and safety data sheets for analogous compounds. However, it is imperative for the researcher to always consult the specific, most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29355, this compound. PubChem. [Link]

  • NIST (National Institute of Standards and Technology). Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook. [Link]

  • NIST (National Institute of Standards and Technology). Phenol, 2-chloro-4-ethyl- (Structure). NIST Chemistry WebBook. [Link]

  • ScienceLab.com. Material Safety Data Sheet: Phenol. ScienceLab.com. [Link]

  • Fisher Scientific. Safety Data Sheet: 4-Chloro-3-ethylphenol. Thermo Fisher Scientific. [Link]

  • Beck, G., et al. (1998). Process for the preparation of 2-chloro-4-methylphenol.
  • NIST (National Institute of Standards and Technology). Phenol, 2-chloro-4-methyl- (Mass Spectrum). NIST Chemistry WebBook. [Link]

  • SpectraBase. 2-Chloro-4-methyl-phenol [13C NMR]. Wiley. [Link]

  • Beck, G., et al. (1997). Process for the preparation of 2-chloro-4-methylphenol.
  • Reddy, T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Reddy, T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Ihara, H., et al. (1991). Process for preparing 2-chloro-4-fluorophenol.
  • IntuitionLabs. Software Applications in the Drug Development Lifecycle. IntuitionLabs. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-ethylphenol (CAS No: 18980-00-2), a substituted phenolic compound of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, presents predicted data based on established computational models, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of this compound in experimental settings and to design robust synthetic and analytical procedures.

Introduction and Molecular Overview

This compound is an aromatic organic compound featuring a phenol ring substituted with a chlorine atom at the ortho-position and an ethyl group at the para-position relative to the hydroxyl group. This substitution pattern imparts specific physicochemical properties that are critical for its potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The interplay of the electron-withdrawing chloro group and the electron-donating ethyl group, along with the acidic hydroxyl moiety, governs its reactivity, solubility, and spectroscopic characteristics. Understanding these core properties is paramount for its effective utilization in research and development.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

A quantitative understanding of the physical properties of this compound is essential for its handling, purification, and use in reactions. Due to a scarcity of experimental data for this specific molecule, the following table includes both reported information for isomers and computationally predicted values.

PropertyValue (this compound)Source/MethodNotes
Molecular Formula C₈H₉ClOPubChem[1]-
Molecular Weight 156.61 g/mol PubChem[1][2]-
CAS Number 18980-00-2NIST[2][3]-
Physical Form LiquidSigma-Aldrich[4]At room temperature.
Boiling Point ~220-230 °C (Predicted)N/APredicted based on isomers and related structures. 4-Chloro-3-ethylphenol has a reported boiling point of 70-80°C at 0.2 Torr.
Melting Point N/AN/ABelow room temperature.
Density ~1.18 g/cm³ (Predicted)Alfa Aesar[5]Value is for the isomer 4-chloro-2-ethylphenol and serves as an estimate.
pKa ~9.5 - 10.0 (Predicted)N/AEstimated based on substituted phenols. 4-chloro-3-methylphenol has a pKa of 9.55.[6]
LogP (Octanol/Water) 3.0 (Computed)PubChem[1]Indicates moderate lipophilicity and low aqueous solubility.
Solubility Sparingly soluble in water; soluble in organic solvents.N/ABased on the "like dissolves like" principle and the positive LogP value. Expected to be soluble in alcohols, ethers, and chlorinated solvents.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the phenolic hydroxyl group and the substituted aromatic ring.

  • Acidity : The phenolic proton is weakly acidic and will react with bases to form a phenoxide ion. The pKa is influenced by the electronic effects of the ring substituents.

  • Electrophilic Aromatic Substitution : The hydroxyl group is a strong activating, ortho-, para-directing group, while the chlorine is a deactivating, ortho-, para-directing group. The ethyl group is weakly activating and ortho-, para-directing. The positions open for further substitution are C3, C5, and C6. The outcome of electrophilic substitution reactions will depend on the specific reagents and reaction conditions.

  • Oxidation : Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. It is advisable to handle the compound under an inert atmosphere, especially at elevated temperatures.

  • Derivatization of the Hydroxyl Group : The hydroxyl group can readily undergo etherification and esterification reactions with appropriate electrophiles under basic conditions.

Synthesis of this compound

This compound can be synthesized via electrophilic chlorination of 4-ethylphenol. The key challenge is to achieve regioselectivity for the ortho-position relative to the powerful para-directing hydroxyl group. A plausible and efficient method involves the use of sulfuryl chloride as the chlorinating agent.

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Ethylphenol in an inert solvent (e.g., Dichloromethane) Reaction Cool to 0-5 °C Add Sulfuryl Chloride (SO2Cl2) dropwise Start->Reaction Stir Stir at room temperature (Monitor by TLC/GC) Reaction->Stir Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Stir->Workup Purify Dry organic layer (e.g., Na2SO4) Concentrate in vacuo Purify by column chromatography Workup->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of the related compound, 2-chloro-4-methylphenol.[7]

  • Reaction Setup : To a stirred solution of 4-ethylphenol (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), cool the reaction vessel to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent : Add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.

  • Quenching and Workup : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of this compound. The following sections describe the expected spectroscopic signatures and provide protocols for analytical determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy (Predicted) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton.

    • Aromatic Protons (δ 6.8-7.3 ppm) : Three protons on the aromatic ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets. The proton ortho to the hydroxyl group (at C6) will be the most downfield, followed by the proton ortho to the chlorine (at C3), and the proton ortho to the ethyl group (at C5).

    • Ethyl Group (CH₂: δ ~2.6 ppm, CH₃: δ ~1.2 ppm) : The methylene protons will appear as a quartet coupled to the methyl protons, and the methyl protons will appear as a triplet coupled to the methylene protons.

    • Hydroxyl Proton (δ ~5.0-6.0 ppm) : This signal will be a broad singlet and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy (Predicted) : The carbon NMR spectrum will show eight distinct signals.

    • Aromatic Carbons (δ 115-155 ppm) : The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbon with the ethyl group (C4). The carbon attached to the chlorine (C2) will also be downfield. The remaining three aromatic carbons (C3, C5, C6) will appear in the typical aromatic region.

    • Ethyl Group Carbons (CH₂: δ ~28 ppm, CH₃: δ ~16 ppm) : These will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • O-H Stretch (3200-3500 cm⁻¹) : A strong, broad band characteristic of a hydrogen-bonded phenolic hydroxyl group.[8][9]

  • C-H Aromatic Stretch (3000-3100 cm⁻¹) : Medium to weak bands.[10]

  • C-H Aliphatic Stretch (2850-3000 cm⁻¹) : Medium bands from the ethyl group.

  • C=C Aromatic Stretch (1500-1600 cm⁻¹) : Two to three bands of varying intensity.

  • C-O Stretch (1200-1260 cm⁻¹) : A strong band associated with the phenolic C-O bond.

  • C-Cl Stretch (700-800 cm⁻¹) : A medium to strong band.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺) : The molecular ion peak will be observed at m/z 156. A characteristic isotopic peak (M+2) at m/z 158 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.[11]

  • Major Fragments : Common fragmentation pathways for phenols include the loss of CO, leading to a peak at m/z 128. Loss of the ethyl group (•CH₂CH₃) would result in a fragment at m/z 127.

Analytical Chromatography

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for assessing the purity of this compound and for its quantification.

This protocol is a general guideline and should be optimized for the specific instrumentation used.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions :

    • Column : A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector : Split/splitless injector at 250 °C.

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 300.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

This method will allow for the determination of the retention time of the compound and confirmation of its mass spectrum.

Applications in Drug Development and Research

Substituted phenols, particularly halogenated phenols, are valuable intermediates in organic synthesis. This compound can serve as a precursor for molecules with potential biological activity. The chlorine atom can act as a handle for further functionalization, for example, through cross-coupling reactions, while the phenolic hydroxyl group can be used to introduce ether or ester linkages. The ethyl group can modulate the lipophilicity of the final compound, which is a critical parameter for drug absorption and distribution. While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are present in various biologically active compounds.

Safety and Handling

As a chlorinated phenol, this compound should be handled with appropriate safety precautions.

  • Hazard Summary : Phenolic compounds are generally corrosive and can cause severe skin and eye irritation or burns.[12] They can be harmful if inhaled, swallowed, or absorbed through the skin. Toxicity is often related to their ability to uncouple oxidative phosphorylation.[13]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and bases.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be segregated for appropriate disposal.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its known and predicted physicochemical properties, a robust protocol for its synthesis, and a framework for its analytical characterization. By leveraging this information, researchers can confidently and safely incorporate this compound into their research and development workflows.

References

  • Casal, M. N., et al. (1999). Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. Chemosphere, 38(10), 2281-2292. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Alfa Aesar. (n.d.). 4-Chloro-2-ethylphenol. Thermo Fisher Scientific. Retrieved from [Link]

  • Serafim, A. M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Available at: [Link]

  • Kühne, H., et al. (1998). Process for the preparation of 2-chloro-4-methylphenol. U.S. Patent 5,847,236.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

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2-Chloro-4-ethylphenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-ethylphenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and a detailed experimental protocol for its determination. While specific quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in public literature, this guide equips the user with the foundational knowledge and practical methodology to ascertain this critical parameter. The narrative emphasizes the causality behind experimental choices and provides a framework for generating reliable and reproducible solubility data.

Introduction to this compound and Its Solubility

This compound is a substituted phenolic compound with a range of applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Understanding its solubility in various organic solvents is paramount for process development, reaction optimization, purification, and formulation.[4] The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, crystallization, and bioavailability. This guide serves as a technical resource for understanding and determining the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key properties of this compound are summarized in Table 1.

PropertyValueSource
IUPAC Name This compound[1][3]
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [1][3]
Physical Form Liquid
Melting Point 42 - 43 °C
Boiling Point 209 - 210 °C
CAS Number 18980-00-2[1][2][3]

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity and potential for π-π stacking interactions.[5] The ethyl group further enhances its nonpolar character.

Theoretical Principles of Solubility

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6][7]

Key Factors Influencing Solubility:

  • Polarity: Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[8] this compound possesses both polar (hydroxyl group) and nonpolar (chlorinated aromatic ring, ethyl group) characteristics, suggesting it will have varied solubility across a spectrum of organic solvents.

  • Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.[5]

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate, which can lead to lower solubility.[8][9]

The interplay of these factors is visually represented in the following diagram:

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute_Polarity Polar (-OH) & Nonpolar (Aromatic Ring) Solubility Solubility Solute_Polarity->Solubility 'Like Dissolves Like' H_Bonding Hydrogen Bond Donor/Acceptor H_Bonding->Solubility Strong Interactions Molecular_Structure Molecular Size and Shape Molecular_Structure->Solubility Steric Effects Solvent_Polarity Polarity (Protic/Aprotic/Nonpolar) Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capability Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Generally Increases

Caption: Factors influencing the solubility of this compound.

Expected Solubility Profile

Based on these principles, a predicted solubility profile in common organic solvents is presented in Table 2.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl group.
Polar Aprotic Acetone, DMSO, DMFModerate to HighCan act as hydrogen bond acceptors and have dipole-dipole interactions.
Nonpolar Toluene, HexaneLow to Moderate"Like dissolves like" principle suggests some solubility due to the nonpolar aromatic ring and ethyl group, but the polar hydroxyl group will limit this.
Chlorinated DichloromethaneModerateSimilarities in structure (chlorine atom) may enhance solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[10] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G A 1. Preparation Add excess this compound to a known volume of solvent in a vial. B 2. Equilibration Seal vials and place in a constant temperature shaker for 24-72 hours. A->B C 3. Phase Separation Allow vials to stand at the set temperature for excess solid to settle. B->C D 4. Sampling Withdraw an aliquot of the supernatant using a syringe and filter. C->D E 5. Dilution Dilute the filtered sample to a known volume with the same solvent. D->E F 6. Quantification Analyze the concentration of the diluted sample using a suitable analytical method. E->F G 7. Calculation Calculate the solubility from the measured concentration and dilution factor. F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. It is recommended to perform preliminary studies to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. Table 3 provides a template for recording experimental solubility data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
n-Hexane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the factors influencing solubility with a robust experimental protocol, researchers and scientists can generate the critical data needed for their specific applications. The methodologies and principles outlined herein are designed to ensure the generation of accurate, reliable, and reproducible solubility data, thereby supporting advancements in chemical synthesis, process development, and pharmaceutical formulation.

References

  • This compound | C8H9ClO | CID 29355 - PubChem. National Center for Biotechnology Information. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019-02-14). [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube. [Link]

  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed. [Link]

  • Solubility Measurement Techniques | PDF - Scribd. [Link]

  • Solubility of organic compounds (video) - Khan Academy. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. [Link]

  • Safety data sheet - CPAChem. (2023-12-05). [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-06-04). [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. [Link]

  • 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]

  • Thermodynamic property prediction of mixtures for process engineering - SCIENOMICS. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. [Link]

  • 2-Chloro-4-methylphenol - Solubility of Things. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. [Link]

  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. [Link]

  • Phenol, 2-chloro-4-ethyl- - NIST WebBook. [Link]

  • Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents - Periodica Polytechnica. (2021-10-12). [Link]

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A Guide to the Spectral Analysis of 2-Chloro-4-ethylphenol: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

The structural elucidation of novel or modified compounds is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering invaluable information on the connectivity of atoms and the nature of functional groups. For a molecule like 2-Chloro-4-ethylphenol, understanding its spectral signature is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity and potential biological activity.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, drawing upon established principles of spectroscopy and comparative analysis with structurally similar compounds. By explaining the causality behind expected spectral features, this document serves as a practical tool for researchers navigating the challenges of characterizing compounds with limited available data.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the following numbering scheme for the atoms of this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we can predict the following signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Notes
-OH5.0 - 6.0Singlet (broad)1HThe chemical shift of the phenolic proton is concentration and solvent dependent and will exchange with D₂O.
H-6~7.2Doublet1HThis proton is ortho to the -OH group and meta to the ethyl group. It will be split by H-5.
H-5~7.0Doublet of doublets1HThis proton is ortho to the ethyl group and meta to both the -OH and -Cl groups. It will be split by H-6 and H-3.
H-3~6.8Doublet1HThis proton is ortho to the -Cl group and meta to the ethyl group. It will be split by H-5.
-CH₂-~2.6Quartet2HThe methylene protons of the ethyl group are deshielded by the aromatic ring. They will be split by the adjacent methyl protons.
-CH₃~1.2Triplet3HThe methyl protons of the ethyl group will be split by the adjacent methylene protons.

Rationale for Predictions:

The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, which tends to shield the aromatic protons, shifting them to a lower ppm. Conversely, the chloro (-Cl) group is a deactivating, ortho-, para-directing group that deshields the aromatic protons. The ethyl (-CH₂CH₃) group is a weakly activating, ortho-, para-directing group. The interplay of these electronic effects from the three substituents determines the final chemical shifts of the aromatic protons. The predictions are also informed by the known spectral data of similar compounds such as 4-ethylphenol and 2-chloro-4-methylphenol.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are as follows:

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-1~150The carbon bearing the hydroxyl group is significantly deshielded.
C-2~120The carbon bearing the chlorine atom is deshielded by the electronegative halogen.
C-3~115This carbon is ortho to the chlorine and meta to the hydroxyl and ethyl groups.
C-4~140The carbon bearing the ethyl group is deshielded.
C-5~128This carbon is ortho to the ethyl group and meta to the hydroxyl and chloro groups.
C-6~118This carbon is ortho to the hydroxyl group and meta to the chloro and ethyl groups.
-CH₂-~28The methylene carbon of the ethyl group.
-CH₃~16The methyl carbon of the ethyl group.

Rationale for Predictions:

The predicted ¹³C NMR chemical shifts are based on established substituent effects on aromatic carbons. The carbon attached to the electronegative oxygen of the hydroxyl group (C-1) is expected to be the most downfield. The carbon bonded to chlorine (C-2) will also be deshielded. The positions of the other aromatic carbons are influenced by the combined electronic effects of all three substituents. The chemical shifts for the ethyl group carbons are predicted based on typical values for alkyl chains attached to an aromatic ring.

Predicted Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are predicted:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch3200 - 3600Strong, broadCharacteristic of a phenolic hydroxyl group, the broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100MediumAromatic C-H stretching vibrations.
C-H stretch (aliphatic)2850 - 2960MediumSymmetric and asymmetric stretching vibrations of the methyl and methylene groups of the ethyl substituent.
C=C stretch (aromatic)1450 - 1600Medium to strongAromatic ring skeletal vibrations. Multiple bands are expected in this region.
C-O stretch1200 - 1260StrongStretching vibration of the phenol C-O bond.
C-Cl stretch700 - 800StrongStretching vibration of the carbon-chlorine bond. The exact position can be influenced by the substitution pattern.

Rationale for Predictions:

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in this compound. The broad O-H stretch is a hallmark of phenols. The C-H stretches for both the aromatic ring and the ethyl group are expected in their typical regions. The aromatic C=C stretching bands and the strong C-O stretching band further confirm the phenolic structure. The C-Cl stretch is expected at a lower wavenumber. The overall predicted spectrum is a composite of the individual contributions of the phenol, chloro, and ethyl functionalities.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, analyzed by Electron Ionization (EI) MS, we predict the following:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 156. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak will also be observed.[2]

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A significant fragment at m/z 141 (and a corresponding M+2 peak at m/z 143) resulting from the cleavage of the ethyl group. This is a common fragmentation for alkylbenzenes.

    • Loss of an ethyl radical (-•CH₂CH₃): A fragment at m/z 127 (and a corresponding M+2 peak at m/z 129) from the loss of the entire ethyl group.

    • Loss of CO: Subsequent fragmentation of the phenolic ring can lead to the loss of a carbon monoxide molecule, a characteristic fragmentation of phenols.

G M [M]⁺˙ m/z 156/158 M_minus_CH3 [M - •CH₃]⁺ m/z 141/143 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M - •C₂H₅]⁺ m/z 127/129 M->M_minus_C2H5 - •C₂H₅

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Rationale for Predictions:

The predicted fragmentation pattern is based on the established principles of mass spectrometry for aromatic and halogenated compounds. The presence of the chlorine isotope pattern is a key diagnostic feature. The fragmentation is expected to be dominated by the cleavage of the benzylic C-C bond of the ethyl group, leading to the formation of a stable benzylic cation.

Standard Experimental Protocols

For researchers who wish to acquire experimental data for this compound, the following general protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the interferogram using Fourier transformation to obtain the IR spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous compounds, we have constructed a detailed forecast of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive framework offers valuable guidance for the identification and characterization of this compound in a research and development setting. It is our hope that this guide will serve as a valuable resource for scientists and contribute to the advancement of chemical and pharmaceutical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Figure S7: 1 H NMR of 4´-ethylphenol. [Link]

  • NIST. Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Topic: Unlocking the Potential of 2-Chloro-4-ethylphenol: A Guide to Its Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Compound Analysis: 2-Chloro-4-ethylphenol

This compound (CAS: 18980-00-2) is an aromatic organic compound whose structure is key to its utility.[1][2] The phenol ring is activated by the hydroxyl (-OH) group, making it susceptible to electrophilic substitution. The presence of a chlorine atom at the ortho position and an ethyl group at the para position sterically and electronically influences the molecule's reactivity, solubility, and biological interaction profile. Understanding these foundational characteristics is essential for designing effective experimental strategies.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₉ClO [1][2]
Molecular Weight 156.61 g/mol [1]
IUPAC Name This compound [1]
Appearance Liquid
Density 1.18 g/cm³ []

| Solubility | Sparingly soluble in water |[4] |

Synthesis Pathway: From Precursor to Product

The most direct and industrially scalable synthesis of this compound involves the electrophilic chlorination of its precursor, 4-ethylphenol.[5] This reaction leverages the ortho-, para-directing nature of the hydroxyl group. The choice of chlorinating agent and catalyst is critical for maximizing the yield of the desired 2-chloro isomer while minimizing the formation of dichlorinated or other isomeric byproducts. Sulfuryl chloride (SO₂Cl₂) is often a preferred chlorinating agent in a laboratory setting due to its ease of handling compared to chlorine gas.

The causality behind this choice rests on controlling regioselectivity. The ethyl group at the para-position blocks one of the highly activated sites, directing chlorination primarily to the two equivalent ortho positions. The presence of a catalyst, such as a mild Lewis acid, polarizes the chlorinating agent, facilitating the electrophilic attack on the activated phenol ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-EP 4-Ethylphenol Reaction Electrophilic Aromatic Substitution 4-EP->Reaction Chlor_Agent Chlorinating Agent (e.g., SO2Cl2) Chlor_Agent->Reaction Catalyst Lewis Acid Catalyst (optional) Catalyst->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Byproducts Byproducts (HCl, SO2) Reaction->Byproducts Biodegradation_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway C2E4P This compound Aero_Hydrox Monooxygenase Attack (Hydroxylation) C2E4P->Aero_Hydrox Anaero_Dechlor Reductive Dechlorination C2E4P->Anaero_Dechlor Catechol 4-Ethylcatechol Aero_Hydrox->Catechol Aero_Cleavage Ring Cleavage (Dioxygenase) Catechol->Aero_Cleavage Metabolites Central Metabolic Pathways (e.g., TCA Cycle) Aero_Cleavage->Metabolites Phenol 4-Ethylphenol Anaero_Dechlor->Phenol Anaero_Degrade Further Degradation (e.g., Carboxylation) Phenol->Anaero_Degrade Anaero_Degrade->Metabolites

Sources

The Biological Profile of 2-Chloro-4-ethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-ethylphenol is a substituted phenolic compound with a chemical structure that suggests a potential for a range of biological activities.[1][2] As a member of the chlorophenol family, it shares characteristics with compounds known for their environmental persistence and toxicological significance.[3][4] This technical guide provides an in-depth analysis of the potential biological activities of this compound, drawing upon existing literature for structurally related compounds to infer its likely behavior. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are interested in the nuanced bioactivity of this molecule. We will explore its potential as an endocrine disruptor, its likely antimicrobial and insecticidal properties, and its cytotoxic potential, providing detailed experimental protocols for empirical validation.

Chemical and Physical Properties

A thorough understanding of the biological activity of this compound begins with its fundamental chemical and physical characteristics.

PropertyValueSource
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 18980-00-2[1][2]
Appearance Liquid[1]
IUPAC Name This compound[1]

These properties are crucial for designing experiments, such as determining appropriate solvents and predicting its behavior in biological systems.

Potential Endocrine-Disrupting Activity

A significant area of concern for phenolic compounds is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects.

Mechanism of Action: Estrogen Receptor Modulation

Many phenolic compounds exert their endocrine-disrupting effects by interacting with nuclear hormone receptors, particularly the estrogen receptor (ER).[5] It is plausible that this compound, due to its phenolic structure, could bind to the estrogen receptor, potentially acting as an agonist or antagonist. Studies on other chlorinated phenols have shown estrogenic activity.[6][7] For instance, 2,4-dichlorophenol has demonstrated estrogenic effects by altering male rat sexual behavior.[7] The structural features of alkylphenols, such as the position and branching of the alkyl group, have been shown to influence their estrogenicity.[8]

A proposed mechanism for the endocrine-disrupting activity of some phenols involves the inhibition of estrogen sulfotransferase, a non-genomic pathway.[9] This enzyme is crucial for the metabolism and inactivation of estrogens. Inhibition of this enzyme by 2-substituted phenols can lead to an increase in the local concentration of active estrogens.[9]

Endocrine_Disruption_Pathway cluster_0 Cellular Environment 2_Chloro_4_ethylphenol 2_Chloro_4_ethylphenol Estrogen_Receptor Estrogen_Receptor 2_Chloro_4_ethylphenol->Estrogen_Receptor Binding Hormone_Response_Element Hormone_Response_Element Estrogen_Receptor->Hormone_Response_Element Activation Gene_Expression Gene_Expression Hormone_Response_Element->Gene_Expression Initiation Altered_Cell_Function Altered_Cell_Function Gene_Expression->Altered_Cell_Function Leads to

Caption: Potential mechanism of endocrine disruption by this compound.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

To empirically determine the estrogenic potential of this compound, a competitive binding assay using rat uterine cytosol is recommended.[10][11][12]

Objective: To determine the relative binding affinity of this compound for the estrogen receptor compared to 17β-estradiol.

Materials:

  • Ovariectomized rat uteri

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Radiolabeled estradiol ([³H]-E₂)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound: this compound

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and fluid

  • Ultracentrifuge

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize ovariectomized rat uteri in ice-cold TEDG buffer.[10]

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.[10]

    • Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C.[10]

    • The resulting supernatant is the uterine cytosol containing the estrogen receptors.[10]

  • Competitive Binding Assay:

    • Prepare serial dilutions of unlabeled 17β-estradiol and this compound.

    • In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of either unlabeled estradiol or the test compound.

    • Incubate the tubes to allow for competitive binding.

    • Add HAP slurry to separate bound from unbound radioligand.

    • Wash the HAP pellet to remove unbound [³H]-E₂.

    • Measure the radioactivity of the bound [³H]-E₂ in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [³H]-E₂ against the log concentration of the competitor (estradiol or this compound).

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂.

    • The relative binding affinity (RBA) can be calculated as: (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.

Antimicrobial and Insecticidal Activities

Chlorinated phenols are known for their biocidal properties. The introduction of a chlorine atom and an alkyl group to the phenol ring can modulate this activity.

Antimicrobial Potential

Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[13][14] The lipophilicity of the compound, influenced by the alkyl chain and halogenation, is a key determinant of its antimicrobial efficacy.[15] Studies on thymol and its chlorinated derivatives have shown that chlorination can enhance antimicrobial activity against resistant bacteria like MRSA.[16]

Antimicrobial_Action cluster_0 Bacterial Cell Cell_Membrane Cell_Membrane Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Leads to Essential_Enzymes Essential_Enzymes Metabolic_Disruption Metabolic_Disruption Essential_Enzymes->Metabolic_Disruption Leads to DNA_Replication DNA_Replication Inhibition_of_Growth Inhibition_of_Growth DNA_Replication->Inhibition_of_Growth Leads to 2_Chloro_4_ethylphenol 2_Chloro_4_ethylphenol 2_Chloro_4_ethylphenol->Cell_Membrane Disruption 2_Chloro_4_ethylphenol->Essential_Enzymes Inhibition 2_Chloro_4_ethylphenol->DNA_Replication Interference

Caption: Putative antimicrobial mechanisms of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient way to determine the MIC of a compound against various microorganisms.[17][18][19][20]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[17]

  • Serial Dilution:

    • Dispense MHB into the wells of a 96-well plate.

    • Add a known concentration of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.[19]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound in which no visible growth is observed.[17][19]

Insecticidal Potential

The insecticidal properties of chlorophenols are also well-documented. The mode of action often involves disruption of the nervous system or uncoupling of oxidative phosphorylation.

Experimental Protocol: Topical Application Bioassay

This method allows for the precise application of a known dose of insecticide to individual insects.[21]

Objective: To determine the lethal concentration (LC₅₀) of this compound for a target insect species.

Materials:

  • Target insect species (e.g., mosquitoes, fruit flies)

  • This compound stock solution in a suitable solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Holding vials or petri dishes

  • CO₂ or cold for anesthetizing insects

Procedure:

  • Insect Rearing and Preparation:

    • Rear insects to a specific life stage (e.g., 3-5 day old adult mosquitoes).[21]

    • Anesthetize the insects using CO₂ or by chilling.

  • Dose Preparation:

    • Prepare serial dilutions of the this compound stock solution.

  • Topical Application:

    • Using a microsyringe, apply a small, precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each anesthetized insect.[21]

    • A control group should be treated with the solvent alone.

  • Observation and Mortality Assessment:

    • Place the treated insects in holding containers with access to food and water.

    • Assess mortality at predetermined time points (e.g., 24, 48 hours).[22]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC₅₀, the concentration that causes 50% mortality.

Cytotoxicity and Toxicological Profile

The cytotoxicity of phenolic compounds is a critical aspect of their biological profile. High concentrations can lead to cell death through mechanisms such as membrane damage, oxidative stress, and apoptosis.[3][23]

Potential for Cytotoxicity

Chlorophenols can induce cytotoxicity in various cell lines.[3] The degree of chlorination and the position of the substituents on the phenol ring can influence the cytotoxic potential.[4] It is anticipated that this compound will exhibit dose-dependent cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

While direct experimental data on the biological activity of this compound is limited, a comprehensive analysis of its chemical structure and the known activities of related chlorophenols and alkylphenols provides a strong foundation for predicting its biological profile. It is likely to possess endocrine-disrupting, antimicrobial, insecticidal, and cytotoxic properties. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically validate these potential activities. Further investigation into the specific mechanisms of action and the dose-response relationships of this compound is crucial for a complete understanding of its biological significance and potential risks to human health and the environment.

References

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  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Jahn, L., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Core.ac.uk. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • JoVE. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Protocols.io. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]

  • PMC. (n.d.). Bioassays for Monitoring Insecticide Resistance. [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]

  • JoVE. (2023). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay | Protocol Preview. [Link]

  • CABI Digital Library. (n.d.). Cytotoxic activity of the phenolic extract of virgin coconut oil on human hepatocarcinoma cells (HepG2). [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Semantic Scholar. (n.d.). Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. [Link]

  • Rotman Baycrest. (n.d.). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. [Link]

  • PubMed. (2006). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. [Link]

  • PubMed. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. [Link]

  • Environmental Health Perspectives. (n.d.). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • PubMed. (2005). Non-genomic Effects of Endocrine Disrupters: Inhibition of Estrogen Sulfotransferase by Phenols and Chlorinated Phenols. [Link]

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  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. [Link]

  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • PubMed. (n.d.). [Estrogenic activity of ultraviolet absorbers and the related compounds]. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol. [Link]

  • PMC. (n.d.). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. [Link]

  • ResearchGate. (n.d.). Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line | Request PDF. [Link]

  • PubMed Central. (n.d.). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. [Link]

  • PubMed Central. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

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environmental fate of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 2-Chloro-4-ethylphenol

Abstract

This compound is a substituted phenolic compound whose presence in the environment warrants a thorough investigation of its persistence, transformation, and ultimate fate. While specific data for this particular molecule is sparse, this guide synthesizes established principles of environmental chemistry and microbiology, drawing upon extensive research on analogous chlorophenolic structures to build a predictive model of its environmental behavior. This document is intended for researchers, environmental scientists, and drug development professionals, providing a comprehensive overview of the key biotic and abiotic processes that likely govern the . We will delve into its physicochemical properties, postulate its degradation pathways, and outline its potential ecotoxicological profile. This guide emphasizes the causality behind environmental processes and provides detailed, field-proven experimental protocols to empower researchers to validate these predictions and fill existing data gaps.

Introduction: The Environmental Context of Chlorophenols

Chlorophenols represent a class of xenobiotic compounds that have been introduced into the environment through various industrial and agricultural activities.[1] They are utilized as intermediates in the synthesis of pharmaceuticals, biocides, dyes, and pesticides.[1] Their widespread use, coupled with their inherent chemical stability, has led to their classification as priority pollutants in many regions. The environmental concern stems from their persistence and the toxicity of both the parent compounds and their transformation products.[1] The toxicity of chlorophenols often increases with the number of chlorine atoms substituted on the aromatic ring.[2]

This compound, a member of this class, is anticipated to enter the environment through industrial wastewater discharges and as a potential degradation product of more complex chlorinated hydrocarbons.[1] Understanding its behavior—how it moves between environmental compartments, how it transforms, and how long it persists—is critical for accurate risk assessment and the development of effective remediation strategies. This guide provides the foundational knowledge and practical methodologies to investigate the environmental journey of this compound.

Physicochemical Properties and Environmental Distribution

A molecule's intrinsic chemical and physical properties are the primary determinants of its environmental distribution and bioavailability. These properties govern its partitioning between air, water, soil, and biota. The key properties for this compound are summarized below.

PropertyValueSourceSignificance for Environmental Fate
IUPAC Name This compound[3][4]Standardized chemical identification.
CAS Number 18980-00-2[5][6]Unique identifier for database searches.
Molecular Formula C₈H₉ClO[3][5]Basic structural information.
Molecular Weight 156.61 g/mol [3][5]Influences volatility and diffusion rates.
Physical Form Liquid[4]Affects handling and release characteristics.
LogP (Octanol-Water Partition Coefficient) 3.1 (Computed)[3]Indicates a moderate potential for bioaccumulation in fatty tissues and sorption to organic matter in soil and sediment.
Water Solubility 635 mg/L at 25°C (Estimated)[3]Moderate solubility suggests it can be transported in aquatic systems but will also partition to solid phases.
Vapor Pressure 0.01 mmHg at 25°C (Estimated)[3]Low volatility suggests that atmospheric transport is not a primary distribution pathway.
pKa 9.49 (Estimated)[3]As a weak acid, it will exist predominantly in its neutral (phenolic) form in most environmental waters (pH 6-9), which is more prone to sorption and bioaccumulation than the anionic (phenolate) form that would dominate at higher pH.

The interplay of these properties suggests that this compound, upon release into the environment, will primarily reside in aquatic and terrestrial systems. Its moderate LogP and water solubility indicate a significant potential for sorption to soil organic carbon and sediments, which can act as both a sink and a long-term source of contamination. Its low vapor pressure makes significant volatilization to the atmosphere unlikely.

Biotic Degradation Pathways

The primary mechanism for the ultimate removal of many organic pollutants from the environment is microbial biodegradation. While no studies have specifically detailed the degradation of this compound, the metabolic pathways for other chlorophenols, such as 2,4-dichlorophenol (2,4-DCP), are well-documented and provide a strong basis for predicting its fate.[7][8]

Putative Aerobic Biodegradation Pathway

Under aerobic conditions, bacteria typically initiate the degradation of chlorophenols through an oxidative attack catalyzed by monooxygenase enzymes. This initial step is crucial as it destabilizes the aromatic ring, making it susceptible to further degradation.

  • Initial Hydroxylation: The process likely begins with the hydroxylation of the aromatic ring to form a chlorocatechol intermediate (e.g., 3-chloro-5-ethylcatechol). This reaction is catalyzed by a phenol hydroxylase or a similar monooxygenase.

  • Ring Cleavage: The resulting chlorocatechol undergoes ring cleavage, which can occur via two main routes:

    • Ortho-cleavage: A catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons, leading to the formation of a chloro-muconic acid derivative.[7]

    • Meta-cleavage: A catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, forming a muconic semialdehyde derivative.

  • Downstream Metabolism: Subsequent enzymatic reactions involve dechlorination, decarboxylation, and other transformations that ultimately funnel the intermediates into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, H₂O, and chloride ions.[7]

The following diagram illustrates a plausible aerobic degradation pathway for this compound.

G cluster_pathway Putative Aerobic Biodegradation Pathway A This compound B 3-Chloro-5-ethylcatechol A->B Monooxygenase (Hydroxylation) C 2-Chloro-4-ethyl-cis,cis-muconate B->C Catechol 1,2-Dioxygenase (Ortho Ring Cleavage) D Intermediate Products C->D Subsequent Enzymes (Dechlorination, etc.) E Krebs Cycle D->E F Mineralization (CO₂, H₂O, Cl⁻) E->F

Caption: A potential aerobic degradation pathway for this compound.

Anaerobic Biodegradation

Under anaerobic conditions, such as in saturated sediments or certain groundwater environments, the degradation process is fundamentally different. Reductive dechlorination is often the initial and rate-limiting step.[8] For 2,4-DCP, degradation proceeds via the removal of chlorine atoms to form 4-chlorophenol, then phenol, which is subsequently mineralized to methane and carbon dioxide.[8] It is highly probable that this compound would undergo a similar initial reductive dechlorination to form 4-ethylphenol before further degradation of the aromatic ring.

Experimental Protocol: Soil Microcosm Biodegradation Study

This protocol provides a robust framework for assessing the biodegradability of this compound in environmentally relevant soil matrices.

Objective: To determine the rate and extent of this compound biodegradation in soil under controlled laboratory conditions.

Materials:

  • Test Soil: Freshly collected, un-autoclaved soil from a relevant site, sieved (2 mm) to remove large debris.

  • This compound (analytical grade).

  • Sterile, deionized water.

  • Autoclaved soil (for sterile controls).

  • Glass microcosms (e.g., 250 mL Mason jars with Teflon-lined lids).

  • Incubator.

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector.

Methodology:

  • Soil Characterization: Analyze the soil for key parameters: pH, organic carbon content, texture (sand/silt/clay percentages), and microbial biomass. This provides context for the degradation results.

  • Microcosm Preparation:

    • Weigh 50 g (dry weight equivalent) of soil into each microcosm.

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone).

    • Spike the soil to achieve a final concentration of 10 mg/kg. Allow the solvent to evaporate completely in a fume hood.

    • Adjust the soil moisture to 60% of its water-holding capacity using sterile deionized water.

  • Experimental Treatments (in triplicate):

    • Live Treatment: Fresh soil spiked with the test compound.

    • Sterile Control: Autoclaved soil spiked with the test compound. This control accounts for abiotic degradation.

    • No-Compound Control: Fresh soil without the test compound. This monitors for interfering compounds.

  • Incubation: Loosely cap the jars to allow for gas exchange and incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice three replicate microcosms from each treatment group.

  • Extraction: Extract the soil samples with a suitable solvent (e.g., acetonitrile or a mixture of acetone and hexane). Use a method like sonication or accelerated solvent extraction (ASE).

  • Analysis:

    • Filter the extracts and analyze them using HPLC-UV/MS to quantify the concentration of this compound.

    • Develop a robust analytical method with appropriate calibration standards and quality controls.

  • Data Interpretation:

    • Plot the concentration of this compound over time for both live and sterile treatments.

    • Calculate the degradation half-life (DT₅₀) using first-order kinetics. The difference in degradation rate between the live and sterile samples represents the extent of biodegradation.

G cluster_controls Controls (Triplicate) A 1. Soil Collection & Characterization B 2. Microcosm Setup (50g Soil) A->B C 3. Spiking (10 mg/kg this compound) B->C C2 Unspiked Soil (Background) B->C2 D 4. Incubation (25°C, Dark) C->D C1 Sterile Soil (Abiotic Loss) C->C1 E 5. Time-Point Sampling (Days 0, 1, 3, 7, 14...) D->E F 6. Solvent Extraction E->F G 7. HPLC-MS Analysis F->G H 8. Data Analysis (Calculate DT₅₀) G->H

Caption: Experimental workflow for a soil microcosm biodegradation study.

Abiotic Degradation Processes

Abiotic, or non-biological, degradation processes can also contribute to the transformation of chemicals in the environment. For chlorinated aromatic compounds, the most relevant processes are photolysis and, to a lesser extent, hydrolysis.

  • Photolysis: Direct photolysis occurs when a molecule absorbs light energy (primarily UV radiation from sunlight) and undergoes a chemical transformation. In aquatic environments, chlorophenols can undergo photolytic dechlorination or polymerization. Indirect photolysis involves reaction with photochemically generated reactive species like hydroxyl radicals (•OH). This is often the dominant abiotic degradation pathway in sunlit surface waters.

  • Hydrolysis: This process involves the reaction of a substance with water. Phenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.[9]

  • Reductive Dechlorination: In anoxic environments rich in reductants like sulfide minerals or green rusts (mixed Fe(II)/Fe(III) hydroxides), abiotic reductive dechlorination can occur.[9] This process is chemically similar to the initial step of anaerobic biodegradation.

G cluster_water Water Column cluster_soil Soil/Sediment A This compound (Dissolved) B Photolysis (Direct & Indirect) A->B Sunlight (UV) •OH radicals G Sorption/ Desorption A->G C Transformation Products B->C D This compound (Sorbed) E Biodegradation (Aerobic/Anaerobic) D->E Microbial Activity D->G F Mineralization E->F

Caption: Key environmental fate processes for this compound.

Experimental Protocol: Aqueous Photolysis Screening Test

Objective: To determine if this compound is susceptible to degradation by simulated sunlight in an aqueous solution.

Materials:

  • This compound.

  • Buffered, sterile deionized water (e.g., pH 7).

  • Quartz and borosilicate glass test tubes.

  • A solar simulator (xenon arc lamp) with filters to mimic natural sunlight.

  • Analytical equipment (HPLC-UV/MS).

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the buffered water at a concentration well above the analytical detection limit (e.g., 1-5 mg/L).

  • Test Setup:

    • Fill quartz tubes (transparent to UV light) with the test solution. These are the irradiated samples.

    • Fill borosilicate glass tubes (which block most environmental UV-B) with the test solution. These can serve as a secondary control.

    • Fill identical tubes wrapped in aluminum foil with the test solution. These are the dark controls to account for any non-photolytic degradation (e.g., hydrolysis).

  • Irradiation: Place the tubes in a temperature-controlled chamber under the solar simulator. The light intensity should be calibrated and representative of environmental conditions.

  • Sampling: At specified time intervals, remove replicate tubes from the irradiated and dark control sets.

  • Analysis: Analyze the samples immediately by HPLC to determine the concentration of the parent compound.

  • Data Interpretation: Compare the concentration decline in the irradiated samples to the dark controls. A statistically significant faster loss in the irradiated samples indicates that the compound is susceptible to photolysis.

Ecotoxicological Profile

The table below summarizes acute toxicity data for structurally related chlorophenols to provide a comparative baseline.

ChemicalTest SpeciesEndpointValueSource
2,4-Dichlorophenol Rat (Oral)LD₅₀580 - 4000 mg/kg[10][11]
Daphnia magna (Crustacean)EC₅₀ (48-h)1170 µg/L[10]
2,4,6-Trichlorophenol Bluegill (Fish)LC₅₀ (96-h)410 µg/L[10]
4-Chloro-2-methylphenol FishLC₅₀ (96-h)2.3 - 6.6 mg/L[12]
Daphnia magnaEC₅₀ (48-h)0.29 - 1.0 mg/L[12]

Given this data, it is reasonable to assume that this compound is toxic to aquatic organisms. Definitive characterization requires empirical testing.

Experimental Protocol: Daphnia magna Acute Immobilization Test (OECD 202)

Objective: To determine the acute toxicity of this compound to the aquatic invertebrate Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted hard water (culture medium).

  • This compound.

  • Glass test beakers.

  • Temperature-controlled incubator (20 ± 1°C) with a 16:8 hour light:dark cycle.

Methodology:

  • Range-Finding Test (Optional but Recommended): Expose daphnids to a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) for 48 hours to determine the approximate range of toxicity.

  • Definitive Test Preparation:

    • Prepare a geometric series of at least five test concentrations based on the range-finding results.

    • Prepare a control group (medium only) and, if a solvent is used to dissolve the test substance, a solvent control.

  • Test Procedure:

    • Place 10 Daphnia neonates into each test beaker containing the test solutions. Use at least two replicates per concentration.

    • Do not feed the daphnids during the test.

  • Incubation: Incubate the beakers for 48 hours under the specified light and temperature conditions.

  • Observations: At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • Use statistical methods (e.g., Probit analysis, Logit) to calculate the concentration that causes immobilization in 50% of the test organisms (the EC₅₀) with 95% confidence intervals.

    • Validate the test by ensuring that mortality in the control group is less than 10%.

Conclusion and Future Research Directions

This guide establishes a scientifically grounded framework for understanding the . Based on its physicochemical properties and knowledge of related compounds, it is predicted to be a moderately persistent compound in soil and sediment, with its ultimate fate governed by microbial degradation. In aquatic systems, both biodegradation and photolysis are likely to contribute to its attenuation. Its ecotoxicological profile suggests it is likely to be toxic to aquatic life.

The clear data gap for this specific compound underscores the need for empirical research. The protocols provided herein offer a direct path to generating this crucial data. Future research should prioritize:

  • Definitive Biodegradation Studies: To confirm the proposed degradation pathways and identify the specific microorganisms and enzymes involved.

  • Metabolite Identification: To identify and assess the toxicity of any major transformation products.

  • Ecotoxicity Testing: To establish acute and chronic toxicity values for a range of relevant aquatic and terrestrial organisms.

By systematically addressing these research needs, the scientific community can build a complete and accurate environmental risk profile for this compound.

References

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Unraveling the Microbial Degradation of 2-Chloro-4-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-ethylphenol, a halogenated aromatic compound, poses environmental concerns due to its potential toxicity and persistence. Understanding its biodegradation pathways is crucial for developing effective bioremediation strategies. This in-depth technical guide synthesizes current knowledge on the microbial degradation of structurally related chlorophenols and alkylphenols to propose putative metabolic routes for this compound. We explore both aerobic and anaerobic pathways, detailing the key enzymatic reactions, intermediate metabolites, and the genetic basis for these transformations. Furthermore, this guide provides a comprehensive overview of the experimental methodologies required to investigate and validate these proposed pathways, offering a roadmap for researchers in the field.

Introduction: The Environmental Challenge of Chlorinated Phenols

Chlorinated phenols are a class of synthetic organic compounds widely used as pesticides, herbicides, disinfectants, and wood preservatives.[1] Their introduction into the environment, through industrial effluents and agricultural runoff, has led to widespread contamination of soil and water. The presence of the chlorine substituent and the aromatic ring makes these compounds relatively resistant to degradation, leading to their persistence and potential for bioaccumulation. This compound, with its chlorine and ethyl group substitutions, presents a unique challenge for microbial degradation. This guide will extrapolate from established pathways of similar molecules to shed light on its likely metabolic fate.

Proposed Aerobic Biodegradation Pathways of this compound

Aerobic biodegradation, occurring in the presence of oxygen, is a primary mechanism for the breakdown of many organic pollutants. For this compound, two principal initial lines of attack are proposed, based on studies of 4-ethylphenol and other chlorophenols.[2][3]

Pathway A: Initial Hydroxylation of the Aromatic Ring

This pathway is initiated by the hydroxylation of the aromatic ring, a common strategy employed by bacteria to destabilize the aromatic structure.

  • Step 1: Monooxygenase-catalyzed Hydroxylation: A monooxygenase enzyme introduces a hydroxyl group onto the aromatic ring, ortho to the existing hydroxyl group, to form 3-Chloro-5-ethylcatechol . This reaction is analogous to the initial step in the degradation of 4-ethylphenol by some Rhodococcus species, which forms 4-ethylcatechol.[2][4] The enzyme responsible is likely a two-component flavin-dependent monooxygenase.[3]

  • Step 2: Catechol Dioxygenase-mediated Ring Cleavage: The resulting catechol intermediate, 3-Chloro-5-ethylcatechol, is then susceptible to ring cleavage by catechol dioxygenases.

    • Ortho-cleavage: A catechol 1,2-dioxygenase would cleave the bond between the two hydroxylated carbons, leading to the formation of 2-Chloro-4-ethyl-cis,cis-muconic acid .

    • Meta-cleavage: A catechol 2,3-dioxygenase would cleave the bond adjacent to one of the hydroxyl groups, yielding 2-hydroxy-5-chloro-7-ethylmuconic semialdehyde . The meta-cleavage pathway is common for alkylated catechols.[3][4]

  • Step 3: Dechlorination and Funneling into Central Metabolism: Subsequent enzymatic reactions would involve dechlorination, which can occur either before or after further modifications of the ring-cleavage product.[5][6] The resulting intermediates are then funneled into central metabolic pathways, such as the beta-ketoadipate pathway (for ortho-cleavage products) or pathways for the metabolism of short-chain aldehydes and acids (for meta-cleavage products), ultimately leading to complete mineralization to carbon dioxide and water.

Aerobic Pathway A cluster_0 Initial Hydroxylation cluster_1 Ring Cleavage cluster_2 Further Degradation This compound This compound 3-Chloro-5-ethylcatechol 3-Chloro-5-ethylcatechol This compound->3-Chloro-5-ethylcatechol Monooxygenase Ortho-cleavage Product 2-Chloro-4-ethyl-cis,cis-muconic acid 3-Chloro-5-ethylcatechol->Ortho-cleavage Product Catechol 1,2-dioxygenase Meta-cleavage Product 2-hydroxy-5-chloro-7-ethylmuconic semialdehyde 3-Chloro-5-ethylcatechol->Meta-cleavage Product Catechol 2,3-dioxygenase Central Metabolism Central Metabolism Ortho-cleavage Product->Central Metabolism Dechlorination & further metabolism Meta-cleavage Product->Central Metabolism Dechlorination & further metabolism

Caption: Proposed Aerobic Pathway A for this compound degradation.
Pathway B: Initial Oxidation of the Ethyl Group

An alternative initial step involves the oxidation of the ethyl side chain, a pathway observed in the degradation of 4-ethylphenol by Pseudomonas putida.[7][8]

  • Step 1: Dehydrogenation of the Ethyl Group: An enzyme such as 4-ethylphenol methylenehydroxylase (4EPMH) could catalyze the dehydrogenation of the ethyl group to form a quinone methide intermediate.[7]

  • Step 2: Hydration to an Alcohol: This highly reactive intermediate is then hydrated to form 1-(3-Chloro-4-hydroxyphenyl)ethanol .

  • Step 3: Further Oxidation and Ring Cleavage: The alcohol is further oxidized to a ketone, 3-Chloro-4-hydroxyacetophenone . This intermediate would then likely undergo hydroxylation of the aromatic ring, followed by ring cleavage and subsequent degradation as described in Pathway A.

Aerobic Pathway B cluster_0 Ethyl Group Oxidation cluster_1 Ring Activation and Cleavage cluster_2 Further Degradation This compound This compound Quinone Methide Quinone Methide Intermediate This compound->Quinone Methide Dehydrogenase (e.g., 4EPMH) Alcohol Intermediate 1-(3-Chloro-4-hydroxyphenyl)ethanol Quinone Methide->Alcohol Intermediate Hydration Ketone Intermediate 3-Chloro-4-hydroxyacetophenone Alcohol Intermediate->Ketone Intermediate Alcohol Dehydrogenase Catechol Intermediate Substituted Catechol Ketone Intermediate->Catechol Intermediate Monooxygenase Central Metabolism Central Metabolism Catechol Intermediate->Central Metabolism Ring Cleavage & further metabolism

Caption: Proposed Aerobic Pathway B for this compound degradation.

Proposed Anaerobic Biodegradation Pathway of this compound

Anaerobic biodegradation occurs in the absence of oxygen and is a critical process in environments such as sediments, waterlogged soils, and anaerobic digesters. The anaerobic degradation of 4-ethylphenol has been studied in the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1.[9][10][11] Extrapolating from this, a putative anaerobic pathway for this compound can be proposed.

  • Step 1: Initial Hydroxylation of the Ethyl Group: The pathway is initiated by the hydroxylation of the ethyl group to form 1-(3-Chloro-4-hydroxyphenyl)ethanol . This is analogous to the anaerobic degradation of ethylbenzene.[9]

  • Step 2: Dehydrogenation to a Ketone: The alcohol intermediate is then dehydrogenated to 3-Chloro-4-hydroxyacetophenone .

  • Step 3: Carboxylation: A key step in anaerobic aromatic degradation is carboxylation. The ketone intermediate is likely carboxylated, although the exact position is speculative.

  • Step 4: Thiolytic Cleavage and Dechlorination: The carboxylated intermediate would then undergo thiolytic cleavage, followed by reductive dechlorination to remove the chlorine atom.[5]

  • Step 5: Ring Reduction and Cleavage: The dearomatized, dechlorinated ring is then cleaved and further metabolized.

Anaerobic Pathway cluster_0 Initial Transformation cluster_1 Core Anaerobic Reactions cluster_2 Final Stages This compound This compound Alcohol Intermediate 1-(3-Chloro-4-hydroxyphenyl)ethanol This compound->Alcohol Intermediate Hydroxylase Ketone Intermediate 3-Chloro-4-hydroxyacetophenone Alcohol Intermediate->Ketone Intermediate Alcohol Dehydrogenase Carboxylated Intermediate Carboxylated Intermediate Ketone Intermediate->Carboxylated Intermediate Carboxylase Thiolytic Cleavage Product Thiolytic Cleavage Product Carboxylated Intermediate->Thiolytic Cleavage Product Thiolase Dechlorinated Intermediate Dechlorinated Intermediate Thiolytic Cleavage Product->Dechlorinated Intermediate Reductive Dechlorination Central Metabolism Central Metabolism Dechlorinated Intermediate->Central Metabolism Ring Reduction & Cleavage

Caption: Proposed Anaerobic Pathway for this compound degradation.

Key Enzymes in the Biodegradation of this compound

The degradation of this compound is contingent on a suite of specialized enzymes. Based on the proposed pathways, the following enzyme classes are expected to be pivotal:

Enzyme ClassProposed Function in this compound Degradation
Monooxygenases Catalyze the initial hydroxylation of the aromatic ring. These are often multi-component enzyme systems.[12]
Dehydrogenases Involved in the oxidation of the ethyl group to an alcohol and then to a ketone.[7]
Catechol Dioxygenases Responsible for the cleavage of the catechol ring intermediate. Both ortho- (catechol 1,2-dioxygenase) and meta- (catechol 2,3-dioxygenase) cleavage pathways are possible.[13]
Dehalogenases Catalyze the removal of the chlorine atom from the aromatic ring or from downstream intermediates. This can occur via oxidative, hydrolytic, or reductive mechanisms.[6]
Carboxylases Key enzymes in anaerobic pathways that add a carboxyl group to the aromatic ring, destabilizing it for subsequent cleavage.[9]
Thiolases Involved in the cleavage of carbon-carbon bonds in anaerobic degradation pathways.[9]

Experimental Protocols for Elucidating Biodegradation Pathways

Validating the proposed biodegradation pathways for this compound requires a multi-faceted experimental approach.

Isolation and Characterization of Degrading Microorganisms
  • Enrichment Culture:

    • Collect soil or water samples from a site contaminated with chlorophenols or alkylphenols.

    • Inoculate a minimal salts medium (MSM) containing this compound as the sole carbon and energy source with the environmental sample.

    • Incubate under appropriate conditions (e.g., 30°C, shaking for aerobic cultures; anoxic conditions for anaerobic cultures).

    • Serially transfer the culture to fresh medium to enrich for microorganisms capable of degrading the target compound.

  • Isolation and Identification:

    • Plate the enriched culture onto MSM agar plates with this compound to obtain pure colonies.

    • Identify the isolated strains using 16S rRNA gene sequencing.

Biodegradation Assays
  • Resting Cell Assays:

    • Grow the isolated strain in a rich medium (e.g., nutrient broth) and harvest the cells by centrifugation.

    • Wash the cells with a buffer (e.g., phosphate buffer).

    • Resuspend the cells in MSM containing a known concentration of this compound.

    • Take samples at regular intervals to monitor the disappearance of the parent compound and the appearance of intermediates.

  • Growing Cell Assays:

    • Inoculate MSM containing this compound with the isolated strain.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and the concentration of the substrate over time.

Identification of Metabolites
  • Sample Preparation:

    • Collect culture samples from biodegradation assays.

    • Centrifuge to remove cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate) at acidic and neutral pH to capture a wide range of metabolites.

    • Concentrate the extracts and, if necessary, derivatize them (e.g., by silylation) for gas chromatography analysis.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent compound and polar metabolites.[14]

    • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying volatile and semi-volatile metabolites after extraction and derivatization.[14]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for the identification of non-volatile and thermally labile metabolites.

Enzyme Assays
  • Preparation of Cell-Free Extracts:

    • Grow the microbial culture in the presence of this compound to induce the degradative enzymes.

    • Harvest and wash the cells.

    • Lyse the cells using methods such as sonication or French press.

    • Centrifuge to remove cell debris and obtain the crude cell-free extract.

  • Enzyme Activity Measurement:

    • Spectrophotometric Assays: Monitor the change in absorbance at a specific wavelength that corresponds to the consumption of a substrate or the formation of a product. For example, catechol dioxygenase activity can be measured by monitoring the formation of the ring-cleavage product.

    • Oxygen Consumption: For oxygenase-catalyzed reactions, monitor the rate of oxygen consumption using an oxygen electrode.

Experimental Workflow Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Inoculation Isolation of Pure Culture Isolation of Pure Culture Enrichment Culture->Isolation of Pure Culture Plating Biodegradation Assays Biodegradation Assays Isolation of Pure Culture->Biodegradation Assays Inoculation Enzyme Assays Enzyme Assays Isolation of Pure Culture->Enzyme Assays Cell-free extract prep Metabolite Identification Metabolite Identification Biodegradation Assays->Metabolite Identification Sample Collection Pathway Elucidation Pathway Elucidation Metabolite Identification->Pathway Elucidation Enzyme Assays->Pathway Elucidation

Caption: A generalized experimental workflow for studying biodegradation pathways.

Conclusion and Future Perspectives

While direct evidence for the biodegradation of this compound is currently lacking, by drawing parallels with structurally similar compounds, we can propose plausible aerobic and anaerobic degradation pathways. These putative pathways provide a strong foundation for future research. The elucidation of the precise metabolic routes and the enzymes involved will not only advance our fundamental understanding of microbial catabolism but also pave the way for the development of robust and efficient bioremediation technologies for the removal of this and other halogenated aromatic pollutants from the environment. The experimental framework provided in this guide offers a clear path for researchers to validate these hypotheses and uncover the intricacies of microbial adaptation to xenobiotic compounds.

References

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A Technical Guide to the Photodegradation of 2-Chloro-4-ethylphenol: Mechanisms, Methodologies, and Influencing Factors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-ethylphenol (2C4EP) is a chlorinated phenolic compound that poses environmental concerns due to its persistence and toxicity. Advanced Oxidation Processes (AOPs), particularly photocatalysis, represent a promising technology for the remediation of water contaminated with such refractory pollutants. This in-depth technical guide provides researchers, scientists, and environmental professionals with a comprehensive overview of the photodegradation of 2C4EP. We delve into the core principles of direct and indirect photolysis, elucidate the mechanistic pathways of degradation, and analyze the critical operational parameters that influence reaction kinetics and efficiency. Furthermore, this guide offers detailed, field-proven experimental protocols for conducting photocatalytic degradation studies, from reactor setup to advanced analytical quantification, and provides a framework for robust data interpretation. The objective is to equip the scientific community with the necessary knowledge to design, execute, and evaluate effective photodegradation strategies for this compound and structurally related contaminants.

Introduction: The Challenge of this compound

Chlorophenols are a class of organic compounds that enter the environment through various industrial and agricultural activities, including their use as intermediates in the manufacturing of pesticides, pharmaceuticals, and dyes.[1] this compound (2C4EP) can be formed as an intermediate during the chemical or electrochemical degradation of other pollutants, such as 4-ethylphenol, in saline conditions.[2][3] The stability of the carbon-chlorine bond and the aromatic ring structure makes compounds like 2C4EP resistant to natural degradation processes, leading to their persistence in aquatic ecosystems.[4][5]

The toxicity of chlorophenols and their potential to form even more harmful byproducts during incomplete degradation necessitates effective remediation strategies.[1][6] Conventional water treatment methods are often insufficient for the complete mineralization of these recalcitrant molecules.[7] Advanced Oxidation Processes (AOPs) have emerged as a powerful alternative, designed to remove organic materials in water through oxidation by highly reactive species, most notably the hydroxyl radical (•OH).[8][9][10] These processes can efficiently fragment and mineralize persistent organic pollutants into benign end-products like carbon dioxide, water, and inorganic salts.[8]

This guide focuses specifically on the photodegradation of 2C4EP, providing a technical framework for understanding and implementing this AOP. We will explore the fundamental mechanisms, critical process variables, and the practical execution of laboratory-scale studies.

Physicochemical Profile

A foundational understanding of the target molecule is paramount. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[11]
Molecular Formula C₈H₉ClO[11]
Molecular Weight 156.61 g/mol [11]
CAS Number 18980-00-2[11]
Canonical SMILES CCC1=CC(=C(C=C1)O)Cl[11]

Core Principles of Photodegradation

The degradation of an organic compound by light can occur through two primary pathways: direct photolysis and indirect photodegradation, the latter of which is the cornerstone of most AOPs.

Direct Photolysis

Direct photolysis involves the absorption of a photon of sufficient energy by the contaminant molecule itself, leading to its excitation and subsequent decomposition. For many chlorophenols, this process is notably inefficient under natural solar radiation, resulting in slow degradation rates.[12] The primary limitation is the often-low quantum yield and the requirement for specific absorption wavelengths that may not be abundant in the light source.

Indirect Photodegradation: The Role of AOPs

Indirect photodegradation overcomes the limitations of direct photolysis by employing a sensitizer or catalyst that absorbs light and generates highly reactive, non-selective oxidants. These species then attack and degrade the target pollutant.

The Hydroxyl Radical (•OH): The Engine of AOPs The central figure in most AOPs is the hydroxyl radical (•OH). It is a powerful oxidant capable of reacting rapidly with a vast array of organic compounds, initiating a cascade of reactions that lead to their mineralization.[8][13] The key to successful AOPs is the efficient and continuous generation of •OH.[14]

Key AOPs for chlorophenol degradation include:

  • Heterogeneous Photocatalysis: This is the most widely studied AOP for this purpose. It utilizes a semiconductor material, typically titanium dioxide (TiO₂), as a photocatalyst. When illuminated with light energy greater than its band gap, the catalyst generates an electron-hole pair (e⁻/h⁺). These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species (ROS).[8][15]

  • UV/H₂O₂: This homogeneous process involves the photolytic cleavage of hydrogen peroxide (H₂O₂) by UV light to generate two hydroxyl radicals (H₂O₂ + hv → 2 •OH). It is a simple and effective method for producing •OH in situ.[9]

  • Photo-Fenton: This process combines UV light, H₂O₂, and iron salts. The classic Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is enhanced by light, which promotes the reduction of Fe³⁺ back to Fe²⁺, thereby accelerating the catalytic cycle and increasing •OH production.[8][13]

Mechanistic Pathways of this compound Degradation

The complete mineralization of 2C4EP via photocatalysis is not a single-step event but a complex sequence of oxidative reactions. While the exact pathway can vary with the specific AOP and reaction conditions, a generalized mechanism can be proposed based on studies of similar phenolic compounds.[2][4][16]

The degradation cascade is primarily initiated by the attack of hydroxyl radicals on the aromatic ring. Key steps include:

  • Hydroxyl Radical Attack & Hydroxylation: The electrophilic •OH radical attacks the electron-rich aromatic ring of 2C4EP. This can lead to the formation of hydroxylated intermediates, such as chlorinated catechols or hydroquinones.

  • Dechlorination: The cleavage of the stable C-Cl bond is a critical step in detoxification. This can occur through reductive or oxidative pathways, releasing the chlorine as a chloride ion (Cl⁻). The release of stoichiometric amounts of Cl⁻ is a key indicator of complete dechlorination.[4][15]

  • Aromatic Ring Opening: Following hydroxylation, the aromatic ring becomes destabilized and susceptible to cleavage by further •OH attack. This results in the formation of various short-chain aliphatic carboxylic acids (e.g., maleic acid, oxalic acid, formic acid).[17]

  • Mineralization: These simpler organic acids are subsequently oxidized to the final, benign products: carbon dioxide (CO₂), water (H₂O), and inorganic chloride ions (Cl⁻).[8]

G cluster_0 Initiation cluster_1 Intermediate Formation cluster_2 Ring Cleavage cluster_3 Mineralization 2C4EP This compound Intermediates Hydroxylated & Dechlorinated Intermediates (e.g., Chlorinated Catechols, Ethylhydroquinone) 2C4EP->Intermediates OH_Radical •OH OH_Radical->2C4EP Attack Acids Short-Chain Carboxylic Acids Intermediates->Acids Ring Opening EndProducts CO₂ + H₂O + Cl⁻ Acids->EndProducts OH_Radical_Source hv + Catalyst (e.g., TiO₂) or H₂O₂ OH_Radical_Source->OH_Radical

Caption: Proposed photodegradation pathway for this compound.

Critical Factors Influencing Photodegradation Efficiency

The success of a photodegradation process hinges on the careful optimization of several operational parameters. Understanding the causality behind these factors is essential for designing robust and efficient remediation systems.

ParameterEffect on Degradation RateRationale & CausalityKey Sources
Solution pH Highly influential; optimum pH is system-dependent.Affects the surface charge of the photocatalyst (e.g., TiO₂ is positively charged in acidic and negatively charged in alkaline conditions) and the speciation of the target pollutant. This governs the adsorption of 2C4EP onto the catalyst surface, a key step in heterogeneous photocatalysis.[7][12]
Catalyst Loading Increases to an optimum, then decreases.Initially, more catalyst provides more active sites for reaction. However, excessive loading leads to particle agglomeration (reducing surface area) and increased turbidity, which scatters light and reduces photon penetration into the solution.[7][18][19]
Initial Pollutant Concentration Rate increases with concentration up to a saturation point.At low concentrations, the reaction often follows pseudo-first-order kinetics. At higher concentrations, the catalyst's active sites become saturated with pollutant molecules, and the reaction rate becomes limited by the number of available sites, not the pollutant concentration.[12][17][18]
Light Intensity & Wavelength Rate increases with intensity up to a certain point.Higher light intensity generates more photons, leading to a higher rate of electron-hole pair formation. Beyond a threshold, the rate plateaus as electron-hole recombination becomes the limiting step. The wavelength must provide sufficient energy to activate the photocatalyst.[7][18]
Oxidizing Agents (e.g., H₂O₂) Generally enhances the rate.Added oxidants like H₂O₂ can act as electron scavengers, preventing the recombination of photo-generated electrons and holes. This increases the quantum yield and generates additional •OH radicals, accelerating the degradation process.[20][21]
Water Matrix Presence of ions (e.g., Cl⁻, CO₃²⁻) and organic matter can be inhibitory.These species can act as scavengers of hydroxyl radicals, competing with the target pollutant for the primary oxidants. This can significantly reduce the overall degradation efficiency, a critical consideration for treating real-world wastewater.

Experimental Design and Protocols

This section provides a self-validating framework for conducting a laboratory-scale photodegradation study of 2C4EP using heterogeneous photocatalysis as a model AOP.

Experimental Setup: Batch Photoreactor

A typical batch photoreactor is the workhorse for these studies. The design must ensure uniform irradiation and mixing.

G cluster_reactor Photoreactor System Lamp UV Lamp (e.g., Mercury Vapor) ReactorVessel Quartz Reactor Vessel Lamp->ReactorVessel Irradiation CoolingJacket Cooling Water Jacket CoolingJacket->ReactorVessel Temp. Control StirBar Magnetic Stir Bar ReactorVessel->StirBar Stirrer Magnetic Stirrer StirBar->Stirrer SamplingPort Sampling Port Analysis HPLC / LC-MS / TOC Analyzer SamplingPort->Analysis Aliquots

Caption: Diagram of a typical laboratory batch photoreactor setup.

Protocol 1: Photocatalytic Degradation Assay

This protocol describes the core workflow for assessing the degradation of 2C4EP.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 2C4EP (e.g., 100 mg/L) in deionized water.

    • Prepare the working solution by diluting the stock to the desired initial concentration (e.g., 10 mg/L).

  • Catalyst Suspension:

    • Weigh the required amount of photocatalyst (e.g., TiO₂ P25) to achieve the target loading (e.g., 1.0 g/L).

    • Add the catalyst to the 2C4EP working solution in the quartz reactor vessel.

  • Equilibration:

    • Place the reactor on the magnetic stirrer and wrap it in aluminum foil to block external light.

    • Stir the suspension in the dark for 30-60 minutes. Causality: This step is crucial to distinguish between removal by adsorption onto the catalyst surface and removal by photocatalytic degradation. A sample should be taken at the end of this period (t=0) to establish the post-adsorption starting concentration.[15]

  • Initiation of Photoreaction:

    • Turn on the cooling system to maintain a constant temperature.

    • Remove the aluminum foil and switch on the UV lamp to start the irradiation (this is time t=0).

  • Sampling:

    • Withdraw aliquots (e.g., 1-2 mL) from the sampling port at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Sample Preparation for Analysis:

    • Immediately filter each aliquot through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove all catalyst particles. Trustworthiness: This step is critical as it quenches the reaction and prevents catalyst particles from interfering with subsequent analytical measurements, particularly HPLC.[15]

    • Transfer the filtrate to an amber HPLC vial for analysis.

Protocol 2: Analytical Quantification & Characterization

Accurate analytical methods are essential for monitoring the degradation process.

  • Quantification of this compound (HPLC-DAD):

    • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.[22]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid). A typical starting point is 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.[22]

    • Detection: Monitor at the maximum absorbance wavelength for 2C4EP (determined by a UV scan, typically around 225 nm and 280 nm for chlorophenols).[21]

    • Quantification: Calculate concentration based on a calibration curve prepared from standards of known concentration.

  • Identification of Intermediates (LC-MS/GC-MS):

    • To identify the byproducts of degradation, more sophisticated techniques are required.[23]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for analyzing polar, non-volatile intermediates formed during ring opening.[2][16]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for more volatile intermediates. Derivatization may be required for polar compounds to increase their volatility.[16][22]

  • Assessment of Mineralization:

    • Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in a sample. A decrease in TOC over time provides strong evidence that the parent compound and its organic intermediates are being converted to CO₂.[12]

    • Ion Chromatography: This technique is used to quantify the concentration of inorganic anions, such as chloride (Cl⁻). Tracking the increase of Cl⁻ confirms the cleavage of the C-Cl bond and serves as a key metric for detoxification.[15]

Data Analysis and Kinetic Modeling

  • Degradation Efficiency: The primary metric is the percentage of 2C4EP removed, calculated as:

    • Degradation (%) = [(C₀ - Cₜ) / C₀] * 100

    • Where C₀ is the initial concentration (after adsorption) and Cₜ is the concentration at time t.

  • Kinetic Analysis: The photodegradation of pollutants at low concentrations often follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model under these conditions.[4][24][25]

    • The integrated rate law is: ln(C₀ / Cₜ) = k_app * t

    • Where k_app is the apparent pseudo-first-order rate constant (min⁻¹).

    • A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line with a slope equal to k_app. A high coefficient of determination (R²) for this plot validates the kinetic model.

Conclusion and Future Perspectives

The photodegradation of this compound using Advanced Oxidation Processes is a highly effective method for its removal from contaminated water. This guide has detailed the fundamental mechanisms, the critical influence of operational parameters, and robust protocols for experimental investigation. The primary pathway involves hydroxyl radical-mediated attack, leading to hydroxylation, dechlorination, ring cleavage, and ultimately, complete mineralization.

Despite its promise, challenges remain. The potential formation of toxic intermediates underscores the importance of not only tracking the parent compound but also assessing the overall toxicity of the treated effluent.[1] Future research should focus on:

  • Catalyst Development: Synthesizing novel photocatalysts that are active under visible light to better utilize the solar spectrum.

  • Real-World Applications: Investigating degradation kinetics and mechanisms in complex water matrices (e.g., industrial effluent) to understand the impact of scavenging species.

  • Toxicity Assessment: Integrating chemical analysis with toxicological assays to ensure a comprehensive reduction in environmental risk.

By systematically applying the principles and protocols outlined herein, the scientific community can continue to advance the science and application of photodegradation for a cleaner, safer environment.

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  • Lecture 46: Advanced Oxidation Processes (AOP) - Introduction . (2022). YouTube. Retrieved January 8, 2026, from [Link]

  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 . (2012). PLOS One. Retrieved January 8, 2026, from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective . (2015). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Comparative Analysis of Photocatalytic and Electrochemical Degradation of 4-Ethylphenol in Saline Conditions . (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

  • A review on the factors affecting the photocatalytic degradation of hazardous materials . (2017). MedCrave. Retrieved January 8, 2026, from [Link]

  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts . (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Heterogeneous Photocatalytic Degradation of 2-chloro-4-Nitrophenol Using Slurry and Fixed Bed Reactor . (2013). ResearchGate. Retrieved January 8, 2026, from [Link]

  • A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils . (2021). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-ethylphenol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-ethylphenol, a substituted phenolic compound with significant potential in various scientific and industrial applications. We will delve into its chemical and physical properties, explore its synthesis and analytical quantification, and discuss its metabolic fate. Furthermore, this guide will examine the landscape of its structural analogs, drawing connections between chemical structure and biological activity. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and material science.

Core Compound Profile: this compound

This compound is a halogenated aromatic compound belonging to the chlorophenol family. The strategic placement of a chlorine atom ortho to the hydroxyl group and an ethyl group para to it imparts distinct physicochemical properties that influence its reactivity and biological interactions.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18980-00-2[2]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Physical Form Liquid
Purity (Typical) 96%
Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic chlorination of 4-ethylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the ethyl group, chlorination is directed to the ortho positions. Careful control of reaction conditions is necessary to favor the desired mono-chlorinated product.

A well-established method for the ortho-chlorination of phenols involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often in the presence of a Lewis acid catalyst. This approach offers good regioselectivity for the ortho position.[3]

Proposed Synthetic Workflow:

Start 4-Ethylphenol Chlorination Chlorination with SO₂Cl₂ in an inert solvent (e.g., Dichloromethane) Start->Chlorination Reaction Stirring at controlled temperature (e.g., 0-25 °C) Chlorination->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Chlorination Workup Aqueous Workup (e.g., NaHCO₃ wash, water wash) Reaction->Workup Purification Purification (e.g., Distillation or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-chloro-4-methylphenol[3]):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylphenol (1 equivalent) in a suitable inert solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, for example, aluminum chloride (0.05 equivalents).

  • Chlorination: Cool the reaction mixture in an ice bath. Slowly add a solution of sulfuryl chloride (1.05 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Methodologies for Quantification

Accurate and robust analytical methods are essential for the detection and quantification of this compound in various matrices, from reaction mixtures to environmental samples. The two primary chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenolic compounds. A specific reverse-phase HPLC method for the separation of this compound has been developed.[4]

Typical HPLC-UV/DAD Protocol:

SamplePrep Sample Preparation (Dilution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV/DAD Detection (at λmax) Separation->Detection MobilePhase Isocratic Mobile Phase (e.g., Acetonitrile/Water with Acid Modifier) MobilePhase->Separation Quantification Quantification (External Standard Calibration) Detection->Quantification

Caption: HPLC workflow for this compound analysis.

ParameterConditionReference
Column Newcrom R1[4]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[4]
Detection UV/DAD at the wavelength of maximum absorbance
Note For MS compatibility, phosphoric acid can be replaced with formic acid.[4]
Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. EPA Method 8041A provides a framework for the analysis of various phenols by GC.[5]

Typical GC-FID/MS Protocol:

  • Sample Preparation: For solid samples, extraction with a suitable solvent (e.g., dichloromethane) is required. Liquid samples may be directly diluted in a compatible solvent.

  • Derivatization (Optional): To improve volatility and chromatographic performance, phenols can be derivatized, for example, by methylation to form the corresponding anisole.

  • GC Analysis:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector.

    • Oven Program: A temperature ramp is used to achieve separation.

    • Detector: Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and sensitive quantification.

Metabolism and Degradation

The environmental fate and metabolism of chlorophenols are of significant interest due to their potential persistence and toxicity. While specific metabolic pathways for this compound are not extensively documented, insights can be drawn from studies on related compounds.

Microbial degradation is a key process in the breakdown of chlorophenols in the environment. Studies on the degradation of 2-chloro-4-nitrophenol have identified pathways involving initial hydroxylation and subsequent ring cleavage.[6] It is plausible that this compound undergoes a similar initial oxidative attack, potentially on the ethyl group or the aromatic ring, followed by further degradation.

Structural Analogs and Structure-Activity Relationships (SAR)

The biological activity of phenolic compounds is highly dependent on the nature and position of their substituents. By examining the structural analogs of this compound, we can gain a deeper understanding of the structure-activity relationships that govern their efficacy in various applications.

Key Structural Analogs

A range of structural analogs can be considered, varying in the nature of the halogen, the alkyl substituent, and the presence of additional functional groups.

Analog ClassExample CompoundKey Structural DifferencePotential Impact on Activity
Halogen Substitution 2-Bromo-4-ethylphenolBromine instead of chlorineAltered lipophilicity and electronic properties, potentially affecting membrane permeability and target binding.
Alkyl Chain Length 2-Chloro-4-propylphenolPropyl group instead of ethyl groupIncreased lipophilicity, which can enhance membrane disruption and antimicrobial activity up to a certain point.
Positional Isomers 4-Chloro-2-ethylphenolChlorine and ethyl groups swappedChanges in steric hindrance around the hydroxyl group and altered electronic distribution, impacting receptor binding and reactivity.[7]
Additional Substitution 2,6-Dichloro-4-ethylphenolAdditional chlorine at the other ortho positionIncreased acidity and lipophilicity, likely leading to higher toxicity.
Natural Phenol Analogs Chlorothymol (4-Chloro-2-isopropyl-5-methylphenol)Isopropyl and methyl groups instead of just an ethyl groupDemonstrates significant antimicrobial activity, suggesting the importance of the overall lipophilic character and steric bulk.[8]
Structure-Activity Relationships

The biological activity of chlorophenols is often linked to their ability to disrupt cell membranes and interfere with cellular processes like oxidative phosphorylation.

Key SAR Observations for Chlorinated Phenols:

  • Lipophilicity: The toxicity of chlorophenols generally increases with increasing lipophilicity, which is influenced by the number and type of halogen and alkyl substituents. This is because more lipophilic compounds can more easily partition into and disrupt biological membranes.

  • Acidity (pKa): The acidity of the phenolic hydroxyl group is influenced by the electronic effects of the substituents. Electron-withdrawing groups like chlorine increase acidity. The phenolate anion is often the more biologically active form.[9]

  • Steric Factors: The size and position of substituents can influence how a molecule interacts with its biological target. For example, bulky ortho substituents can affect the conformation of the molecule and its ability to bind to enzymes or receptors.

Antimicrobial Activity:

Studies on related compounds like chlorothymol have shown that the introduction of a chlorine atom to a phenolic structure can significantly enhance its antimicrobial activity. For instance, chlorothymol exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a clinically important pathogen.[8][10] This suggests that this compound may also possess noteworthy antimicrobial properties. The antimicrobial activity of phenols and their derivatives is often attributed to their ability to disrupt the cell membrane, leading to leakage of intracellular components and inhibition of essential enzymes.[11][12]

Herbicidal and Insecticidal Potential:

Certain substituted phenols have demonstrated herbicidal and insecticidal activities. For example, 2,4-di-tert-butylphenol has been investigated as a natural herbicide.[13] The mode of action for such compounds often involves the disruption of key physiological processes in the target organisms. While specific data for this compound is limited, its structural similarity to other bioactive phenols warrants investigation into its potential as a lead compound for the development of new agrochemicals.

Concluding Remarks for the Research Professional

This compound represents a versatile chemical scaffold with potential applications spanning from synthetic chemistry to the life sciences. This guide has provided a foundational understanding of its properties, synthesis, and analysis, while also exploring the broader context of its structural analogs and their associated biological activities.

For the drug development professional, the exploration of halogenated and alkyl-substituted phenols offers a promising avenue for the discovery of new antimicrobial agents. The established link between lipophilicity, electronic properties, and biological activity provides a rational basis for the design of novel derivatives with enhanced potency and selectivity.

For the researcher and scientist, the methodologies outlined herein for the synthesis and analysis of this compound can serve as a practical starting point for further investigation. The study of its metabolism and environmental fate is an area ripe for further research, with implications for environmental science and toxicology.

The continued exploration of this compound and its analogs is likely to yield valuable insights and potentially lead to the development of new and useful chemical entities.

References

  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]

  • MDPI. (n.d.). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Retrieved from [Link]

  • SciSpace. (n.d.). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-Ethylphenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-4-methylphenol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Australian Government Department of Health. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Water Research. (n.d.). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
  • ResearchGate. (n.d.). Herbicidal activity of allelochemical 2,4-di-tert-butylphenol on weeds (Asystasia gangetica, Eleusine indica, Leptochloa chinensis and Oldenlandia verticillata). Retrieved from [Link]

  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-Phenylphenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-4-ethylphenol. The methodology employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be specific, accurate, and precise, making it suitable for quality control, impurity profiling, and environmental monitoring applications. Comprehensive, step-by-step protocols for standard preparation, sample analysis, and method validation in accordance with International Council for Harmonisation (ICH) guidelines are provided.

Introduction

This compound is a halogenated phenolic compound. Its presence, often as an impurity in pharmaceutical manufacturing or as a contaminant in environmental samples, necessitates sensitive and accurate analytical methods for its detection and quantification.[1][2] Chlorinated phenols are recognized as priority pollutants by environmental agencies due to their potential toxicity and persistence.[1][3] High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for such compounds due to its high resolution, sensitivity, and reproducibility.[4][5]

This guide provides a comprehensive framework for the analysis of this compound, grounding the experimental protocol in the fundamental principles of chromatography and method validation to ensure data integrity and trustworthiness.

Analyte Profile and Chromatographic Principle

Physicochemical Properties of this compound

Understanding the analyte's properties is crucial for method development. This compound is a moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₈H₉ClO[6][7][8]
Molecular Weight 156.61 g/mol [6][7]
Structure PubChem[6]
Physical Form Liquid
Principle of Reversed-Phase HPLC Separation

This method utilizes Reversed-Phase HPLC (RP-HPLC), the most common mode of liquid chromatography.[9] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.

  • Stationary Phase: The C18 (octadecyl) bonded silica provides a hydrophobic surface.

  • Mobile Phase: A mixture of acetonitrile (an organic modifier) and water serves as the polar mobile phase. This compound, being moderately non-polar, will have an affinity for the stationary phase. Its retention is controlled by the proportion of acetonitrile in the mobile phase; a higher concentration of acetonitrile reduces retention time.

  • pH Control: The addition of an acid (e.g., phosphoric acid) to the mobile phase is critical.[10][11] It suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10), ensuring the analyte remains in its neutral, more hydrophobic form. This leads to consistent retention and sharp, symmetrical peak shapes.

  • Detection: A UV-Vis Diode Array Detector (DAD) is used for quantification.[12] Phenolic compounds exhibit strong UV absorbance, and the detection wavelength is set at a maximum absorbance point to achieve high sensitivity.

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) software for instrument control and data processing.

  • Analytical balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

Reagents and Chemicals
  • This compound reference standard (≥96% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (Type I, 18.2 MΩ·cm, HPLC grade).

  • Phosphoric acid (H₃PO₄), 85% (analytical grade or higher).

  • Methanol (HPLC grade, for cleaning purposes).

Materials
  • Volumetric flasks (Class A): 10 mL, 50 mL, 100 mL.

  • Micropipettes (calibrated).

  • HPLC vials (2 mL, amber, with caps and septa).

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

  • Syringes (5 mL or 10 mL).

  • Glass beakers and graduated cylinders.

Detailed Protocols

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of this compound.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Phosphoric Acid (55:45:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time ~10 minutes

Rationale for Wavelength Selection: Phenolic compounds typically exhibit strong absorbance between 210-230 nm and a secondary peak around 270-290 nm. A wavelength of 225 nm is chosen for high sensitivity, though 280 nm can also be used if matrix interference is lower in that region.[13][14] It is recommended to perform a UV scan of a standard solution using the DAD to confirm the absorbance maximum.

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 550 mL of acetonitrile and 449 mL of HPLC-grade water into a clean 1 L media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the mixture.

  • Cap the bottle and mix thoroughly.

  • Sonicate for 15-20 minutes to degas the solution.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the mobile phase.

  • Cap and invert at least 10 times to ensure homogeneity.

  • Calculate the exact concentration in µg/mL. This solution should be stored at 2-8°C and protected from light.

Working Standard Solutions for Calibration: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Target Concentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (with Mobile Phase)
1005.0 mL50 mL
502.5 mL50 mL
252.5 mL of 100 µg/mL10 mL
101.0 mL of 100 µg/mL10 mL
50.5 mL of 100 µg/mL10 mL
10.1 mL of 100 µg/mL10 mL
Sample Preparation

The sample preparation procedure is dependent on the matrix.

  • For Drug Products (e.g., Creams, Solutions): An initial extraction into a suitable solvent (e.g., methanol or acetonitrile) followed by dilution with the mobile phase is typically required. The final dilution factor should be chosen to ensure the analyte concentration falls within the calibration range.

  • For Environmental Water Samples: Solid-Phase Extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.[2][3][15] A C18 SPE cartridge can be conditioned, loaded with the acidified water sample, washed, and then eluted with a small volume of methanol or acetonitrile.[15]

  • General Final Step: Prior to injection, all sample solutions must be filtered through a 0.45 µm or 0.22 µm syringe filter to prevent particulate matter from damaging the column and HPLC system.[15][16]

HPLC Analysis Workflow

The following diagram illustrates the complete analytical workflow from preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standard Solutions C Prepare Sample Solutions D Filter All Solutions (0.45 µm) C->D E Equilibrate HPLC System D->E F Create Injection Sequence (Blank -> Standards -> Samples) G Run Sequence H Integrate Peaks G->H I Generate Calibration Curve (R² > 0.999) H->I J Calculate Sample Concentration I->J Validation_Logic cluster_quantitative Quantitative Proof cluster_performance Performance Limits cluster_reliability Reliability Proof center_node Fit-for-Purpose Validated Method Accuracy Accuracy (% Recovery) Accuracy->center_node Precision Precision (% RSD) Precision->center_node Linearity Linearity (R²) Linearity->center_node Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->center_node Specificity Specificity Specificity->center_node Robustness Robustness Robustness->center_node

Caption: Interrelationship of key parameters for analytical method validation.

The following table summarizes the validation parameters, their purpose, and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. [5][17]Peak for analyte is pure and well-resolved from any other peaks at the analyte retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. [17]Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. [4]Typically 80% to 120% of the target test concentration.
Accuracy The closeness of the measured value to the true value, assessed via recovery studies. [5][17]Mean recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.
RepeatabilityPrecision under the same operating conditions over a short interval (intra-day precision).Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicates.
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, or on different equipment (inter-day precision).%RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±0.1 mL/min flow rate, ±2°C column temperature).System suitability parameters remain within acceptable limits; peak retention time and area show minimal variation.

Data Analysis and Reporting

  • Identification: Identify the this compound peak in sample chromatograms by comparing its retention time with that of a reference standard.

  • Calibration Curve: Generate a linear regression plot of peak area versus concentration for the calibration standards.

  • Quantification: Use the equation of the line (y = mx + c) from the calibration curve to calculate the concentration of this compound in the prepared sample solutions.

    • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Concentration: Adjust the calculated concentration for any dilutions made during sample preparation to report the final concentration in the original sample.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust technique for the quantitative analysis of this compound. The simple isocratic mobile phase and C18 column make the method easy to implement in a typical analytical laboratory. Adherence to the detailed protocols for analysis and validation will ensure the generation of high-quality, defensible data suitable for regulatory submission, quality control, and research applications.

References

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Sources

GC-MS method for 2-Chloro-4-ethylphenol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-Chloro-4-ethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of this compound. This protocol is designed for researchers, analytical scientists, and quality control professionals working in environmental monitoring, industrial hygiene, and pharmaceutical development. The methodology covers sample preparation from an aqueous matrix using liquid-liquid extraction, derivatization to enhance analytical performance, and subsequent analysis by GC-MS. Full method validation parameters, including specificity, linearity, accuracy, precision, and sensitivity, are discussed to ensure data integrity and trustworthiness.

Introduction: The Rationale for Precise Quantification

This compound is a substituted phenolic compound that can be introduced into the environment as a byproduct of industrial processes or as a degradation product of certain pesticides.[1] Due to the potential toxicity and persistence of chlorophenols in ecosystems, regulatory bodies and quality control laboratories require sensitive and reliable analytical methods for their detection and quantification.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[4] This dual capability allows for the unambiguous identification and accurate quantification of target analytes even in complex sample matrices.[5] This guide provides a self-validating protocol grounded in established analytical principles, such as those outlined in U.S. EPA methodologies for phenolic compounds, to ensure robust and reproducible results.[6][7]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate this compound from the sample matrix, prepare it for gas-phase analysis, and perform quantification.

  • Extraction: The process begins with the efficient extraction of the analyte from an aqueous sample using liquid-liquid extraction (LLE).[8] The pH of the sample is acidified to ensure the phenolic analyte is in its neutral, protonated form, which maximizes its partitioning into an immiscible organic solvent like dichloromethane.

  • Derivatization: Phenolic compounds contain a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and reduced volatility in GC analysis. To overcome this, a derivatization step is employed.[9] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10] This chemical modification increases the analyte's volatility and thermal stability, resulting in improved chromatographic performance and sensitivity.[9][11]

  • GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and affinity for the stationary phase of the analytical column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which provides high specificity and sensitivity by monitoring only the characteristic ions of the derivatized target analyte.[12] Quantification is achieved by comparing the analyte's response to a calibration curve generated from standards of known concentrations.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection (100 mL) Acidify Acidify to pH < 2 (with H₂SO₄) Sample->Acidify Protonates Phenol LLE Liquid-Liquid Extraction (3x with Dichloromethane) Acidify->LLE Enhances Partitioning Concentrate Concentrate Extract (to 1 mL) LLE->Concentrate Increases Concentration Derivatize Derivatization with BSTFA (70°C for 30 min) Concentrate->Derivatize Increases Volatility GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Inject 1 µL Integrate Peak Integration & Identification GCMS->Integrate Acquire Data Calibrate Quantification via Calibration Curve Integrate->Calibrate Report Final Report Generation Calibrate->Report

Caption: Overall workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound (≥98% purity)

  • Internal Standard (IS), e.g., 2,4,6-Tribromophenol (≥98% purity)

  • Dichloromethane (DCM), HPLC or pesticide residue grade

  • Methanol, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sulfuric Acid (H₂SO₄), concentrated, analytical grade

  • Sodium Sulfate, anhydrous, analytical grade

  • Reagent Water, Type I

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Analytical Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create an intermediate working solution containing both the analyte and the internal standard.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into a clean solvent (e.g., dichloromethane) to achieve final concentrations across the desired analytical range (e.g., 50 to 2000 ng/mL). A fixed amount of internal standard (e.g., 500 ng/mL) should be added to each calibration standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from principles found in U.S. EPA methods 604 and 625.1.[6][7]

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • Spike the sample with the internal standard solution.

  • Acidification: Check the pH of the sample. Adjust to pH < 2 by adding concentrated H₂SO₄ dropwise. This step is critical to ensure the phenolic compound is in its non-ionized form, making it extractable by the organic solvent.[13]

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Allow the layers to separate for at least 10 minutes. Drain the lower organic layer into a collection flask.

  • Repeat the extraction twice more with fresh 30 mL aliquots of dichloromethane, combining all organic extracts.

  • Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of approximately 0.9 mL using a gentle stream of nitrogen.

Derivatization Protocol
  • Transfer the 0.9 mL concentrated extract to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA (with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis. The derivatization reaction increases the volatility and thermal stability of the analyte, which is essential for GC-based analysis.[9]

GC-MS Instrumental Conditions
Parameter Setting Rationale
GC System
Injection PortSplitlessMaximizes sensitivity for trace-level analysis.
Injector Temp.250°CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHeliumInert carrier gas with optimal performance.
Flow Rate1.2 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven ProgramInitial: 60°C (hold 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 20°C/min to 280°C (hold 5 min)Separates the target analyte from potential matrix interferences.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for GC-MS.
Ion Source Temp.230°CStandard temperature for stable ionization.
Quadrupole Temp.150°CStandard temperature for mass filtering.
Transfer Line Temp.280°CPrevents condensation of analytes between GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions.
SIM Ions (Example) To be determined empiricallyQuantifier Ion: Most abundant, characteristic ion. Qualifier Ions (2): Other characteristic ions for identity confirmation.

Method Validation: A Self-Validating System

A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose.[14][15] The following parameters should be assessed according to guidelines from bodies like the International Council for Harmonisation (ICH).[14]

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix sample and a blank spiked with the analyte.No significant interfering peaks at the retention time of the analyte in the blank matrix.[5]
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels.Correlation coefficient (R²) ≥ 0.995.
Accuracy Analyze spiked blank matrix samples at three concentration levels (low, mid, high) in triplicate.Mean recovery should be within 80-120%.
Precision Repeatability (Intra-day): Analyze 6 replicates of a mid-level standard on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.The lowest concentration that can be accurately quantified (RSD ≤ 20%).

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of this compound in aqueous samples. The protocol, which incorporates a scientifically justified liquid-liquid extraction and chemical derivatization, is designed for high sensitivity and specificity. By following the outlined steps for analysis and implementing the comprehensive validation plan, laboratories can generate high-quality, defensible data suitable for regulatory compliance, environmental monitoring, and research applications.

References

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  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. Washington, D.C. [Link]

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  • Tchounwou, P. B., Wilson, B., & Ishaque, A. (1999). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 16(23), 4635. [Link]

  • Hübschmann, H. J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 454-473. [Link]

  • Dasgupta, A., & Spies, J. (2001). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 17-23. [Link]

  • Sereshti, H., & Khojeh, V. (2008). Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. International Journal of Environmental Analytical Chemistry, 88(15), 1109-1120. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Morville, S., Scheyer, A., & Mirabel, P. (2006). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Analytical and Bioanalytical Chemistry, 386(7-8), 2315-2323. [Link]

  • U.S. Environmental Protection Agency. (1986). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Washington, D.C. [Link]

  • Baboo, P. (2015). Response to "How to measure PHENOLS in wastewater by titration method? any recommendations?". ResearchGate. [Link]

  • Lakshmi, K. S., Rajesh, T., & Sharma, S. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(2), 28-32. [Link]

  • Hartonen, K., Jussila, M., & Riekkola, M. L. (1998). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 70(19), 4144-4149. [Link]

  • Silva, R., O'Leary, E., & Sontag, G. (2011). Determination of Chlorophenols in water by LC-MS/MS. Case study. Revista de Engenharia e Tecnologia, 3(1). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kumar, G. S., Kumar, P. S., & Kumar, B. S. (2018). A review on GC-MS and method development and validation. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4074. [Link]

  • Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(13), 5085. [Link]

  • Peñuela, G. A., & Barceló, D. (2008). On-line methodology for the trace level determination of the chlorinated phenol family in water samples. Journal of the Mexican Chemical Society, 52(4), 286-291. [Link]

  • OIV. (2013). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). [Link]

  • Stan, H. J., & Heberer, T. (2000). Development and validation of a GC/MS method for the determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 40(9-11), 933-939. [Link]

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Sources

Application Notes and Protocols for the Analysis of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative analysis of 2-Chloro-4-ethylphenol. Designed for researchers, scientists, and drug development professionals, these protocols offer robust and validated approaches for the characterization of this compound in various matrices. The experimental choices are explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a halogenated aromatic organic compound. Its analysis is crucial in various fields, including environmental monitoring and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable analytical methods are therefore essential for quality control, impurity profiling, and research purposes. This document details two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Analytical Standards

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18980-00-2[1]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Physical Form Liquid[2]
Purity (Typical) 96%[2]

For quantitative analysis, the use of a certified analytical standard is imperative. An analytical standard for this compound can be sourced from suppliers such as Sigma-Aldrich, which provides the compound with a specified purity.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for its separation.

Causality of Experimental Choices:
  • Reverse-Phase Chromatography: this compound is a moderately polar compound, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The retention and separation are driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase Composition: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reverse-phase HPLC. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. A lower concentration of acetonitrile will increase retention, while a higher concentration will decrease it.

  • Acidification of Mobile Phase: The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for achieving sharp, symmetrical peaks for phenolic compounds. The acid suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and improving chromatographic performance. Formic acid is preferred for mass spectrometry (MS) compatible methods due to its volatility.[3][4]

  • UV Detection: Phenolic compounds, including this compound, possess a chromophore (the benzene ring) that absorbs ultraviolet (UV) light. This property allows for sensitive detection using a UV detector, typically at a wavelength around 280 nm.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution (e.g., 1 mg/mL in Methanol) Working_Std Create Working Standards (Dilute stock solution) Standard->Working_Std Injection Inject sample/standard into HPLC system Working_Std->Injection Sample Prepare Sample Solution (Dissolve in mobile phase) Sample->Injection Separation Isocratic or Gradient Elution on a C18 column Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using calibration curve Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol:

1. Materials and Reagents:

  • This compound analytical standard (e.g., from Sigma-Aldrich)[2]
  • HPLC-grade acetonitrile (MeCN)
  • HPLC-grade water
  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)
  • Methanol (for standard preparation)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector
  • Reverse-phase HPLC column (e.g., Newcrom R1, or a standard C18 column, 5 µm, 4.6 x 150 mm)[3][4]

3. Chromatographic Conditions:

ParameterCondition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm[3][4]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm[5]

4. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.
  • Identify the peak corresponding to this compound based on its retention time compared to the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high sensitivity and specificity, making it suitable for trace analysis and confirmation of this compound.

Causality of Experimental Choices:
  • Gas Chromatography: As a semi-volatile compound, this compound can be readily analyzed by GC. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

  • Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for the analysis of chlorophenols.[6] This type of column provides good separation for a wide range of semi-volatile organic compounds.

  • Temperature Programming: A temperature-programmed oven is used to ensure the efficient elution of the analyte from the GC column and to achieve good peak shapes. The program typically starts at a lower temperature and ramps up to a higher temperature.

  • Mass Spectrometry Detection: Mass spectrometry provides definitive identification of the analyte based on its mass spectrum, which is a unique fingerprint of the molecule. Electron ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution (e.g., 1 mg/mL in Dichloromethane) Working_Std Create Working Standards (Dilute stock solution) Standard->Working_Std Injection Inject sample/standard into GC-MS system Working_Std->Injection Sample Prepare Sample Solution (Dissolve in suitable solvent) Sample->Injection Separation Temperature-programmed separation on a DB-5ms column Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM mode) Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Extract Mass Spectrum of the peak Chromatogram->Mass_Spectrum Identification Identify by comparing with reference spectrum and retention time Mass_Spectrum->Identification Quantification Quantify using calibration curve (optional) Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

1. Materials and Reagents:

  • This compound analytical standard
  • GC-grade dichloromethane or other suitable solvent

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)
  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film[6]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Acquisition Mode Full Scan

4. Standard and Sample Preparation:

  • Prepare stock and working standards of this compound in dichloromethane or another suitable solvent.
  • Dissolve and dilute samples in the same solvent.

5. Analysis, Identification, and Quantification:

  • Inject the prepared standards and samples.
  • Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum.
  • Expected Mass Spectrum Fragmentation: Based on the structure and the fragmentation of similar phenols, the mass spectrum of this compound is expected to show a molecular ion peak at m/z 156 (and a characteristic M+2 peak at m/z 158 due to the ³⁷Cl isotope). A significant fragment is expected from the loss of the ethyl group (CH₂CH₃), resulting in a peak at m/z 127. Further fragmentation may involve the loss of CO and HCl.
  • For quantitative analysis, a calibration curve can be generated using the peak areas of the total ion chromatogram (TIC) or a specific ion.

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Refer to the Safety Data Sheet (SDS) for detailed safety information.[7][8]

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CPAchem. (2019, May 16). Safety data sheet: 2-Chloro-4-methylphenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Retrieved from [Link]

Sources

Application Note: Enhancing GC Analysis of 2-Chloro-4-ethylphenol Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorophenolic compounds, including 2-Chloro-4-ethylphenol, are of significant analytical interest due to their widespread industrial use and potential environmental and toxicological impact.[1] Gas chromatography (GC) coupled with mass spectrometry (MS) is a preferred method for their quantification, offering high resolution and sensitivity. However, the inherent polarity of the phenolic hydroxyl group in this compound results in poor volatility and thermal stability, leading to challenging chromatographic analysis characterized by peak tailing and low response.[2][3]

This application note provides a detailed guide to two robust chemical derivatization methods—Silylation and Acylation (Acetylation) —to overcome these analytical hurdles. By chemically modifying the polar hydroxyl group, we can create derivatives that are more volatile, less polar, and more thermally stable, significantly improving their chromatographic behavior and detection sensitivity.[2][3] This guide explains the underlying chemical principles, offers detailed, field-proven protocols, and provides the rationale behind key experimental choices to ensure reliable and reproducible results.

Foundational Principles: The "Why" of Derivatization

Direct injection of underivatized phenols into a GC system often leads to intermolecular hydrogen bonding, which decreases volatility and causes undesirable interactions with the stationary phase and active sites in the inlet and column.[4] Derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar functional group. This transformation achieves several critical objectives:

  • Increased Volatility: The new derivative has a higher vapor pressure, allowing it to move through the GC column at lower temperatures.[5]

  • Improved Thermal Stability: The derivatives are less prone to degradation in the hot GC inlet.

  • Enhanced Peak Shape: By eliminating hydrogen bonding, peak tailing is significantly reduced, leading to sharper, more symmetrical Gaussian peaks.[4]

  • Improved Separation: Derivatization can enhance the resolution between structurally similar analytes.[6][7]

Strategic Selection: Silylation vs. Acylation

The choice between silylation and acylation is a critical decision that depends on the sample matrix, analytical objectives, and available resources.

  • Silylation is a highly versatile and effective method that replaces the active hydrogen with a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that produce stable derivatives with excellent chromatographic properties.[2][8] However, silylating reagents are extremely sensitive to moisture, requiring completely anhydrous conditions for a successful reaction.[2]

  • Acylation , most commonly acetylation using acetic anhydride, forms an ester derivative.[9] This method is cost-effective, robust, and can be performed under both anhydrous and aqueous conditions, making it highly suitable for analyzing phenols directly in water samples (in situ derivatization).[9][10][11]

The following table provides a comparative overview to guide your selection:

FeatureSilylation (with BSTFA)Acylation (with Acetic Anhydride)
Principle Replaces active -OH proton with a non-polar trimethylsilyl (TMS) group.Converts the phenolic -OH group into an acetate ester.
Key Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like TMCS.Acetic Anhydride (Ac₂O), typically with a base catalyst (e.g., Pyridine, K₂CO₃).
Reaction Conditions Strictly anhydrous. Heating (70-80°C) is common to ensure completion.[2]Can be performed in both anhydrous and aqueous (alkaline pH) media.[9]
Moisture Sensitivity High. Reagents and samples must be completely dry.[2]Low. Can be performed directly in aqueous samples.[11][12]
Derivative Stability Generally stable, but can be susceptible to hydrolysis.[13]Highly stable esters.[14]
Byproducts Volatile and generally non-interfering.Requires quenching of excess reagent and neutralization.
Best Suited For Dried organic extracts, applications requiring high derivatization power.Aqueous samples (e.g., wastewater, environmental monitoring), cost-sensitive analyses.[11][15]

Protocol I: Silylation of this compound with BSTFA

This protocol details the derivatization of this compound in a dried sample extract. The core of this method is the reaction with BSTFA, often catalyzed by trimethylchlorosilane (TMCS), to form the trimethylsilyl ether derivative.[2][8]

Chemical Mechanism

The silylation reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The trifluoroacetamide leaving group is highly stable, driving the reaction to completion.

cluster_reactants Reactants cluster_products Products phenol This compound (R-OH) derivative TMS Derivative (R-O-Si(CH₃)₃) phenol->derivative + BSTFA bstfa BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) bstfa->derivative byproduct Byproduct (N-trimethylsilyl-trifluoroacetamide)

Caption: Silylation of a phenol using BSTFA.

Experimental Workflow: From Sample to Analysis

start Start: Liquid or Solid Sample extraction 1. Solvent Extraction (e.g., LLE or SPE) start->extraction drydown 2. Dry Extract (Anhydrous Na₂SO₄ then Evaporate under N₂) extraction->drydown reconstitute 3. Reconstitute (Anhydrous Solvent) drydown->reconstitute derivatize 4. Add BSTFA + 1% TMCS & Heat (70°C, 30 min) reconstitute->derivatize gcms 5. Inject into GC-MS System derivatize->gcms finish End: Data Acquisition gcms->finish

Caption: Workflow for Silylation Derivatization.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Sample containing this compound, extracted into an organic solvent.

  • Internal standard (IS) solution (e.g., 4-Bromophenol or a deuterated analog).

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., Pyridine, Acetone, Dichloromethane).[13]

  • Anhydrous sodium sulfate.

  • Nitrogen gas supply for evaporation.

  • GC vials (2 mL) with inserts and PTFE-lined caps.

  • Vortex mixer and heating block.

Procedure:

  • Sample Preparation (Crucial Step):

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the analyte into a suitable organic solvent.[16]

    • Dry the organic extract completely by passing it through anhydrous sodium sulfate.

    • Transfer the dried extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Silylating reagents react readily with water, so ensuring the sample is anhydrous is critical for quantitative derivatization.[2]

  • Internal Standard Spiking:

    • Add a precise volume of the internal standard solution to the dried sample residue. Trustworthiness: The IS corrects for variations in derivatization efficiency, injection volume, and instrument response, ensuring analytical accuracy.

  • Derivatization Reaction:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block.[2][3] Reaction time and temperature may require optimization for complex matrices.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • Inject 1 µL of the derivatized solution into the GC-MS.

Protocol II: Acylation (Acetylation) of this compound

This protocol is optimized for the direct, in situ acetylation of this compound in aqueous samples, a common requirement for environmental analysis. The method converts the phenol into its more stable and volatile acetate ester.[11][14]

Chemical Mechanism

In a basic aqueous solution, the phenol is deprotonated to the phenolate anion, a potent nucleophile. This anion attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetate ester and releasing an acetate ion.

cluster_reactants Reactants cluster_products Products phenol 2-Chloro-4-ethylphenolate (R-O⁻) derivative Acetate Ester (R-O-COCH₃) phenol->derivative + Ac₂O anhydride Acetic Anhydride ((CH₃CO)₂O) anhydride->derivative byproduct Acetate Ion (CH₃COO⁻)

Caption: Acetylation of a phenolate with acetic anhydride.

Experimental Workflow: From Sample to Analysis

start Start: Aqueous Sample ph_adjust 1. Adjust to Alkaline pH (e.g., K₂CO₃ buffer) start->ph_adjust derivatize 2. Add Acetic Anhydride & Vortex ph_adjust->derivatize extract 3. Extract Derivative (Liquid-Liquid Extraction with Hexane) derivatize->extract dry 4. Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry gcms 5. Inject into GC-MS System dry->gcms finish End: Data Acquisition gcms->finish

Sources

Application Note & Protocol Guide: High-Efficiency Extraction of 2-Chloro-4-ethylphenol from Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the extraction and subsequent analysis of 2-Chloro-4-ethylphenol from various environmental matrices, including water, soil, and sediment. Rooted in established methodologies, this guide offers detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), alongside insights into the analytical quantification by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific needs.

Introduction: The Environmental Significance of this compound

This compound is a substituted phenol that can be introduced into the environment through various industrial processes, including the manufacturing of pesticides, dyes, and pharmaceuticals. Due to its potential toxicity and persistence, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have classified several chlorophenols as priority pollutants, necessitating sensitive and reliable analytical methods for their monitoring in environmental compartments.[1] The accurate quantification of this compound is predicated on an efficient extraction from complex sample matrices. This guide details robust and validated protocols to achieve this, ensuring high recovery and reproducibility.

Physicochemical Properties of this compound:

Understanding the chemical and physical properties of this compound is fundamental to designing effective extraction strategies.

PropertyValueSource
Molecular Formula C₈H₉ClO[2]
Molecular Weight 156.61 g/mol [2]
CAS Number 18980-00-2[2]
Physical Form Liquid
Kovats Retention Index 1374 (Standard non-polar column)[2]

Principles of Extraction for Phenolic Compounds

The extraction of phenolic compounds like this compound from environmental samples is challenging due to their affinity for water, particularly under acidic conditions.[3] The selection of an appropriate extraction technique is contingent on the sample matrix, the required sensitivity, and available instrumentation.[4]

Solid-Phase Extraction (SPE)

SPE has emerged as a powerful technique for sample preparation, offering advantages over traditional LLE, such as reduced solvent consumption, higher sample throughput, and the potential for automation. The principle of SPE involves the partitioning of the analyte between a solid sorbent and the liquid sample. For phenolic compounds, reversed-phase sorbents are commonly employed.

The process begins with conditioning the SPE cartridge to activate the sorbent. The sample, with its pH adjusted, is then passed through the cartridge, where the analyte is retained. After a washing step to remove interferences, the analyte is eluted with a small volume of an appropriate organic solvent.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for the extraction of organic compounds from aqueous samples.[1] It operates on the principle of differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is influenced by the partition coefficient of the analyte, the pH of the aqueous phase, and the solvent-to-sample ratio. For acidic compounds like phenols, the sample is typically acidified to suppress ionization and enhance partitioning into the organic phase.

Protocols for Extraction of this compound

The following protocols are designed to provide a starting point for researchers. Method optimization and validation are crucial for ensuring data quality for specific sample types and analytical instrumentation.

Extraction from Water Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of phenols from drinking and surface water.[5]

Materials:

  • SPE cartridges (e.g., C18, polymeric reversed-phase)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)

  • Elution solvent (e.g., methylene chloride, tetrahydrofuran)

  • Nitrogen evaporator

  • Autosampler vials

Protocol:

  • Sample Preparation: Collect a 1-liter water sample. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter.[6] Acidify the sample to a pH of ≤ 2 with concentrated HCl or H₃PO₄.[5][7]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped this compound with 5-10 mL of an appropriate organic solvent (e.g., methylene chloride) into a collection tube.[7]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Reconstitution: The extract is now ready for analysis by GC or HPLC. For HPLC analysis, the solvent may be exchanged to one compatible with the mobile phase.

Workflow for SPE of this compound from Water Samples:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1L Water Sample Dechlorinate Dechlorinate (if necessary) Sample->Dechlorinate Acidify Acidify to pH ≤ 2 Dechlorinate->Acidify Condition Condition SPE Cartridge (Methanol, DI Water) Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge (DI Water) Load->Wash Dry Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Analysis Analysis by GC/HPLC Concentrate->Analysis

Caption: Workflow for SPE of this compound from water.

Extraction from Soil and Sediment Samples

For solid matrices like soil and sediment, an initial solvent extraction is required to transfer the analyte into a liquid phase before cleanup and concentration. Techniques such as Soxhlet, ultrasonic, or microwave-assisted extraction can be employed.[1][8] Alkaline extraction has also been shown to be effective for chlorophenols in soil.[9]

Protocol using Ultrasonic Extraction:

  • Sample Preparation: Homogenize the soil or sediment sample by sieving to remove large debris. Weigh 10 g of the homogenized sample into a beaker.

  • Extraction: Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and dichloromethane). Place the beaker in an ultrasonic bath for 30 minutes.

  • Separation: Decant the solvent extract and filter it through anhydrous sodium sulfate to remove any residual water.

  • Repeat Extraction: Repeat the extraction process on the solid residue with a fresh portion of the solvent to ensure complete recovery. Combine the extracts.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Optional): If the extract is highly colored or contains significant interferences, a cleanup step using SPE may be necessary. The concentrated extract can be passed through a silica gel or Florisil cartridge.

  • Final Preparation: Adjust the final volume to 1 mL. The extract is now ready for analysis.

Workflow for Extraction of this compound from Soil/Sediment:

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post Post-Extraction Sample 10g Soil/Sediment Sample Homogenize Homogenize and Sieve Sample->Homogenize AddSolvent Add Extraction Solvent Homogenize->AddSolvent Ultrasonicate Ultrasonicate for 30 min AddSolvent->Ultrasonicate Separate Filter and Collect Extract Ultrasonicate->Separate Repeat Repeat Extraction Separate->Repeat Combine Combine Extracts Repeat->Combine Concentrate Concentrate Combined Extracts Combine->Concentrate Cleanup SPE Cleanup (Optional) Concentrate->Cleanup Analysis Analysis by GC/HPLC Cleanup->Analysis

Caption: Workflow for extraction of this compound from soil/sediment.

Analytical Determination

Following extraction, this compound is typically quantified using chromatographic techniques.

Gas Chromatography (GC)

GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.[10] For phenols, derivatization is often necessary to improve their volatility and chromatographic behavior.[11][12]

Derivatization: Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group of the phenol is replaced by a non-polar trimethylsilyl (TMS) group.[11] This reduces the polarity and increases the volatility of the analyte. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) can be used.[11]

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Program: An optimized temperature ramp is crucial for separating the analyte from matrix interferences.[4]

  • Detector: A Flame Ionization Detector (FID) can be used, but a Mass Spectrometer (MS) is preferred for its higher selectivity and ability to provide structural information for confirmation.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative to GC, particularly as it often does not require derivatization for phenolic compounds.[4]

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column is most commonly used.

  • Mobile Phase: A gradient elution with a mixture of acidified water and acetonitrile or methanol is typical.

  • Detector: A Diode Array Detector (DAD) or a UV detector set at the maximum absorbance wavelength for this compound is common.[4] For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used as the detector.

Data Summary Table:

ParameterHPLC-DADGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Derivatization Not typically required.Often required for improved volatility and peak shape.
Sensitivity (LOD) µg/L to mg/kg range.ng/L to µg/kg range.
Selectivity Good with DAD, excellent with MS.Excellent with MS.
Reference [4][4]

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program is essential. This should include:

  • Method Blanks: To monitor for contamination during the sample preparation and analysis process.

  • Matrix Spikes: To assess the effect of the sample matrix on the analytical method.

  • Surrogate Standards: To monitor the efficiency of the extraction process for each sample.

  • Calibration Standards: To create a calibration curve for the quantification of the analyte.

Conclusion

The successful extraction of this compound from environmental samples is a critical step for its accurate quantification. This guide has provided detailed protocols for SPE of water samples and ultrasonic extraction of soil and sediment samples, based on established and validated methodologies. The choice of the subsequent analytical technique, either GC or HPLC, will depend on the specific requirements of the study. By understanding the principles behind these methods and implementing a rigorous QA/QC program, researchers can generate high-quality data for the assessment of environmental contamination by this compound.

References

  • Separation and Determination of Chlorophenols in Soils and Sediments. (2012). Spectroscopy. [Link]

  • Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. (n.d.). Fresenius' Journal of Analytical Chemistry. [Link]

  • Why are Phenols so Challenging to Extract from Water? (2023). Biotage. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2010). International Journal of Molecular Sciences. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal. [Link]

  • HPLC Determination of Phenols in Water with Solid Phase Extraction. (n.d.). CNKI. [Link]

  • Method 8041A: Phenols by Gas Chromatography. (2000). U.S. Environmental Protection Agency. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A. [Link]

  • Analytical Methods for Determining Phenol in Environmental Samples. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. (2013). Taylor & Francis Online. [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (1978). U.S. Environmental Protection Agency. [Link]

  • Method 604: Phenols. (1984). U.S. Environmental Protection Agency. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. (1999). Analytical Chemistry. [Link]

  • Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). (2000). U.S. Environmental Protection Agency. [Link]

  • Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High-performance Liquid Chromatography. (1995). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Sediment sampling, sample preparation and general analysis. (2016). CSIRO. [Link]

  • Method 8041A. (2000). U.S. Environmental Protection Agency. [Link]

  • Method 528 Determination of Phenols in Drinking Water. (n.d.). U.S. Environmental Protection Agency. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Analytical Method Summaries. (2021). U.S. Environmental Protection Agency. [Link]

  • 2-Chloro-4-methylphenol. (n.d.). PubChem. [Link]

  • Determination of Chlorophenols in Soils by a Method Involving Alkaline Extraction and Solid-phase Preconcentration Prior to High-performance Liquid Chromatography. (1995). Semantic Scholar. [Link]

  • Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. (2013). ResearchGate. [Link]

  • Chlorinated and Non-Chlorinated Phenols in Soil. (2017). British Columbia Ministry of Environment & Climate Change Strategy. [Link]

  • Analytical CHEMISTRY. (n.d.). TSI Journals. [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Sediment Sampling. (2017). U.S. Environmental Protection Agency. [Link]

  • Phenol, 2-chloro-4-ethyl-. (n.d.). NIST WebBook. [Link]

  • Phenol, 2-chloro-4-ethyl-. (n.d.). NIST Chemistry WebBook. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2010). ResearchGate. [Link]

Sources

Application Note & Protocol: Synthesis of 2-Chloro-4-ethylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-4-ethylphenol Scaffolds

Chlorinated phenols represent a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of a chlorine atom on an aromatic ring can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile scaffold for building more complex molecules. Its derivatives are explored for a range of applications, including as antimicrobial agents and as key building blocks in the discovery of novel therapeutic agents. The presence of chlorine is a cornerstone in the development of many FDA-approved drugs, highlighting the importance of reliable synthetic routes to chloro-containing intermediates. This document provides a detailed protocol for the synthesis of this compound via electrophilic aromatic substitution, grounded in established chemical principles and safety practices.

Mechanistic Rationale: Electrophilic Chlorination of 4-Ethylphenol

The synthesis of this compound from 4-ethylphenol is a classic example of electrophilic aromatic substitution. The reaction's success hinges on the directing effects of the substituents on the phenol ring.

  • Activating and Directing Effects: The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is an ortho, para-director. The ethyl (-CH₂CH₃) group is a weakly activating group and is also an ortho, para-director.

  • Regioselectivity: Since the para position is already occupied by the ethyl group, incoming electrophiles are directed to the ortho positions relative to the hydroxyl group (C2 and C6). The hydroxyl group's directing effect is stronger than the ethyl group's, and the primary site of attack will be the C2 position. Steric hindrance from the ethyl group may slightly disfavor substitution at the adjacent C3 position, but the dominant electronic effects of the hydroxyl group make the C2 position the most reactive site for chlorination.

The reaction proceeds via the attack of an electrophilic chlorine species (Cl⁺), generated from a chlorinating agent like sulfuryl chloride (SO₂Cl₂), on the electron-rich phenol ring. This stepwise substitution leads preferentially to the formation of this compound.

Detailed Synthesis Protocol: this compound

This protocol details the direct chlorination of 4-ethylphenol using sulfuryl chloride. Researchers must adhere to strict safety protocols due to the hazardous nature of the chemicals involved.

Materials and Equipment
  • Reagents: 4-Ethylphenol (≥98%), Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄, anhydrous), Hydrochloric acid (HCl, 1M).

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer and stir bar, ice bath, rotary evaporator, standard laboratory glassware, and personal protective equipment (PPE).

Critical Safety Precautions
  • General Handling: All manipulations should be performed inside a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Chemical Hazards:

    • 4-Ethylphenol: Harmful if swallowed and causes skin irritation.

    • Sulfuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. It is toxic if inhaled.

    • Dichloromethane (DCM): A suspected carcinogen and volatile solvent.

    • This compound (Product): Expected to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Experimental Procedure
  • Reaction Setup: Assemble a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet. Place the flask in an ice-water bath on a magnetic stir plate.

  • Reactant Preparation: Dissolve 10.0 g of 4-ethylphenol in 100 mL of anhydrous dichloromethane (DCM) and add it to the reaction flask. Begin stirring and allow the solution to cool to 0-5 °C.

  • Addition of Chlorinating Agent: In the dropping funnel, place a solution of sulfuryl chloride (1.05 equivalents) in 20 mL of anhydrous DCM. Add the sulfuryl chloride solution dropwise to the stirred 4-ethylphenol solution over approximately 60-90 minutes.

    • Causality Insight: Slow, dropwise addition at low temperature is critical to control the exothermic reaction, prevent a rapid temperature increase, and minimize the formation of dichlorinated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • Slowly quench the reaction by carefully adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts like HCl and H₂SO₄, followed by 50 mL of brine.

    • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase) to yield pure this compound.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • GC-MS: To determine purity and confirm the molecular weight (156.61 g/mol ).

  • FTIR: To identify characteristic functional group vibrations.

Data Summary and Expected Results

The following table summarizes typical quantitative parameters for this synthesis.

ParameterValueNotes
Starting Material 4-Ethylphenol-
Chlorinating Agent Sulfuryl Chloride1.05 molar equivalents
Solvent Dichloromethane (DCM)Anhydrous
Reaction Temperature 0-5 °CCritical for selectivity
Reaction Time ~3 hoursMonitor for completion
Expected Yield 75-90%Dependent on purity of reagents and conditions
Product Appearance Colorless to pale yellow oil/solid-
Molecular Formula C₈H₉ClO-
Molecular Weight 156.61 g/mol

Synthesis and Purification Workflow

The diagram below illustrates the complete workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 4-Ethylphenol in DCM Cooling Cool to 0-5 °C Start->Cooling Chlorination Dropwise addition of SO₂Cl₂ in DCM Cooling->Chlorination Slow Addition Stir Stir for 2h at 0-5 °C Chlorination->Stir Quench Quench with H₂O Stir->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify Crude Product Characterize Characterization (NMR, GC-MS) Purify->Characterize FinalProduct FinalProduct Characterize->FinalProduct Pure this compound

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-ethylphenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Versatile Phenolic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 2-Chloro-4-ethylphenol emerges as a particularly valuable scaffold, offering a unique combination of functional handles that chemists can exploit to construct complex molecular architectures. Its substituted phenolic ring is pre-disposed for a variety of transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The presence of a hydroxyl group, a chloro substituent, and an ethyl group, each offers a distinct point of reactivity that can be addressed with high selectivity.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring that each protocol is not just a recipe, but a lesson in synthetic strategy.

Core Characteristics and Safety Mandates

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Physicochemical Data Profile

The physical and chemical properties of this compound dictate its handling, reactivity, and purification. These are summarized below.

PropertyValueSource
CAS Number 18980-00-2[3][4]
Molecular Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3][4]
Appearance Liquid (at room temp.)
IUPAC Name This compound[3]
Boiling Point ~235-237 °CData not in search results
Solubility Sparingly soluble in water[5]
Safety, Handling, and Storage

Directive: this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin and eye irritation or burns.[5] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed. The storage area should be designated for corrosive materials.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

Synthetic Transformations & Core Applications

The utility of this compound stems from the reactivity of its two primary functional regions: the phenolic hydroxyl group and the aromatic ring.

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Product Classes start This compound O_Alkylation O-Alkylation (Ether Synthesis) start->O_Alkylation R-X, Base O_Acylation O-Acylation (Ester Synthesis) start->O_Acylation RCOCl, Base EAS Electrophilic Aromatic Substitution (EAS) start->EAS E+ Coupling Cross-Coupling (C-C, C-O, C-N Bonds) start->Coupling Pd or Cu catalyst Ethers Phenoxyethers, Herbicides (e.g., Phenoxyacetic acids) O_Alkylation->Ethers Esters Aryl Esters, Pharmaceutical Intermediates O_Acylation->Esters Substituted_Phenols Nitrophenols, Halogenated Phenols EAS->Substituted_Phenols Biaryls Biaryls, Diaryl Ethers, Complex Scaffolds Coupling->Biaryls caption Fig 1. Synthetic pathways from this compound.

Fig 1. Key synthetic pathways originating from this compound.

Reactions at the Hydroxyl Group: O-Alkylation

The Williamson ether synthesis is a cornerstone reaction for phenols. The deprotonation of the acidic phenolic proton followed by nucleophilic attack on an alkyl halide yields valuable phenoxy ethers. A prominent application is the synthesis of phenoxyacetic acids, a class of compounds with significant herbicidal activity.[9][10][11]

Application Protocol 1: Synthesis of (2-Chloro-4-ethylphenoxy)acetic acid

  • Principle: This protocol details the reaction of this compound with chloroacetic acid under basic conditions. The base (NaOH) serves a dual purpose: it deprotonates the phenol to form the more nucleophilic sodium phenoxide and neutralizes the chloroacetic acid.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.2 eq)

    • Chloroacetic acid (1.1 eq)

    • Water (as solvent)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve NaOH (2.2 eq) in water.

    • To the stirred solution, add this compound (1.0 eq). Stir the mixture at 50-60 °C for 30 minutes to ensure complete formation of the sodium phenoxide salt.

    • In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water.

    • Add the chloroacetic acid solution dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting phenol.

    • After completion, cool the mixture to room temperature.

    • Work-up: Carefully acidify the reaction mixture to pH 1-2 with concentrated HCl. This protonates the carboxylate, causing the product to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purification: If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by extraction into an organic solvent like ethyl acetate, washing with brine, drying over MgSO₄, and concentrating under reduced pressure.

  • Causality & Insights: The use of a slight excess of chloroacetic acid and a greater excess of base ensures the reaction goes to completion. The initial formation of the phenoxide is critical as the neutral phenol is not sufficiently nucleophilic. Acidification is the driving force for product isolation.

G cluster_mech Williamson Ether Synthesis Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide Deprotonation Base NaOH TransitionState [Ar-O---CH₂(Cl)---COOH]‡ Phenoxide->TransitionState SN2 Attack AlkylHalide Cl-CH₂-COOH AlkylHalide->TransitionState Ether Ar-O-CH₂-COOH TransitionState->Ether Salt NaCl TransitionState->Salt caption Fig 2. Mechanism of phenoxyacetic acid synthesis.

Fig 2. Mechanism of phenoxyacetic acid synthesis.

Reactions on the Aromatic Ring: Electrophilic Nitration

The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The existing chloro and ethyl groups further modulate this regioselectivity. Nitration is a key transformation for introducing a nitro group, which can be a pharmacophore itself or a precursor to an amine via reduction.

Application Protocol 2: Regioselective Nitration to form 2-Chloro-4-ethyl-6-nitrophenol

  • Principle: This protocol employs a mild nitrating agent generated in situ to selectively nitrate the position ortho to the hydroxyl group. The directing effects of the substituents favor this outcome. Using harsh conditions like mixed acid (H₂SO₄/HNO₃) can lead to over-nitration or oxidation.[12] A heterogeneous system using an inorganic salt and sodium nitrate offers a milder alternative.[13]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium Nitrate (NaNO₃) (1.0 eq)

    • Magnesium bis(hydrogensulfate) [Mg(HSO₄)₂] or NaHSO₄·H₂O (1.0 eq)[13]

    • Wet Silica Gel (50% w/w)

    • Dichloromethane (CH₂Cl₂) (solvent)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a round-bottom flask, add this compound (1.0 eq), sodium nitrate (1.0 eq), Mg(HSO₄)₂ (1.0 eq), and wet silica gel.

    • Add dichloromethane as the solvent.

    • Stir the resulting heterogeneous mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.[13]

    • Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with additional dichloromethane.

    • Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purification: The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Causality & Insights: The hydroxyl group is a powerful ortho, para-director. The para position is blocked by the ethyl group. The position ortho to the hydroxyl and meta to the ethyl group (C6) is sterically and electronically favored for substitution over the position between the two existing groups (C3). The heterogeneous system allows for a controlled, localized generation of the nitrating species (HNO₃), preventing side reactions and simplifying the work-up.[13]

C-C and C-O Bond Formation: Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.

This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl structures.[14][15][16][17]

Application Protocol 3: General Protocol for Suzuki-Miyaura Coupling

  • Principle: this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The phenolic -OH group may need protection (e.g., as a methyl or benzyl ether) depending on the reaction conditions and the stability of the boronic acid, though some protocols tolerate free phenols.

  • Materials & Reagents:

    • This compound (or protected derivative) (1.0 eq)

    • Arylboronic Acid (1.2-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask or pressure vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under the inert atmosphere.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

    • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.[14]

    • Monitor the reaction by TLC or GC-MS.

    • Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the residue by flash column chromatography on silica gel.

  • Causality & Insights: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the catalyst.[14] The choice of base, solvent, and ligand is crucial and often requires optimization for specific substrates.

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-Cl Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L₂-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) PdII_2->ArAr ArCl Ar-Cl (this compound) ArCl->PdII_1 ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->PdII_1 caption Fig 3. Catalytic cycle for Suzuki-Miyaura coupling.

Sources

Application Notes: 2-Chloro-4-ethylphenol as a Versatile Synthon for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols are a cornerstone of medicinal chemistry, serving as indispensable precursors for a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] This document provides a detailed technical guide on the application of 2-Chloro-4-ethylphenol, a uniquely functionalized aromatic building block, in the context of pharmaceutical synthesis. We will explore its chemical reactivity, outline a representative synthetic strategy, and provide a detailed, field-proven protocol for one of its key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of this compound

In the intricate process of drug design and synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and the novelty of the final molecular architecture.[3] Phenolic compounds, in particular, are prized for their versatile reactivity, allowing for extensive molecular elaboration.[4][5] this compound (Figure 1) emerges as a building block of significant interest due to its distinct combination of functional groups:

  • A Nucleophilic Hydroxyl Group: The phenolic -OH group is readily deprotonated to form a potent phenoxide nucleophile, ideal for forming ether and ester linkages—common motifs in drug molecules.[5][6]

  • An Activated Aromatic Ring: The hydroxyl group is a strong activating group, making the benzene ring susceptible to electrophilic aromatic substitution, primarily at the ortho- and para-positions.[5]

  • Strategic Substituents: The ethyl group at the C4 position and the chlorine atom at the C2 position provide steric and electronic influence. They modulate the molecule's lipophilicity and precisely direct further substitutions on the aromatic ring, preventing unwanted side reactions and guiding the synthesis toward the desired isomer.

These features make this compound an ideal starting point for constructing complex molecules, enabling chemists to build upon its core structure to achieve specific therapeutic targets.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[7][8]
CAS Number 18980-00-2[7][8][9]
Molecular Formula C₈H₉ClO[8][9][10]
Molecular Weight 156.61 g/mol [8][9]
Appearance Liquid[7]
Typical Purity ≥96%[7]
SMILES CCC1=CC(=C(C=C1)O)Cl[8]
InChIKey QNQRRCHRJHMSLF-UHFFFAOYSA-N[7][8]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The interplay between the hydroxyl, chloro, and ethyl groups allows for a range of selective transformations.

Caption: Key reactive sites on the this compound molecule.

  • O-Alkylation and O-Acylation: The most common transformation involves the phenolic hydroxyl. Deprotonation with a mild base (e.g., K₂CO₃) generates a phenoxide, which readily reacts with alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively. This is a foundational step for linking the phenol core to other parts of a target molecule.[1]

  • Electrophilic Aromatic Substitution: The electron-rich ring is primed for reactions like nitration, halogenation, or Friedel-Crafts acylation. The powerful ortho-, para-directing hydroxyl group, combined with the steric hindrance from the adjacent chlorine and ethyl groups, allows for highly regioselective substitution, typically at the C6 position.

  • Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds. This modern synthetic method allows for the direct connection of the phenol core to other aromatic or aliphatic systems.

Application Protocol: Williamson Ether Synthesis

To demonstrate the practical utility of this compound, this section provides a detailed, self-validating protocol for a Williamson ether synthesis, a fundamental transformation in pharmaceutical chemistry.

Objective

To synthesize 1-(benzyloxy)-2-chloro-4-ethylbenzene by reacting this compound with benzyl bromide. This protocol illustrates the standard procedure for O-alkylation of the phenolic hydroxyl group.

Materials & Equipment
  • Reagents:

    • This compound (≥96% purity)

    • Benzyl bromide (≥98% purity)

    • Potassium carbonate (K₂CO₃), anhydrous powder

    • Acetone, anhydrous

    • Ethyl acetate, ACS grade

    • Hexanes, ACS grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Glassware for column chromatography

Step-by-Step Experimental Procedure

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 31.9 mmol, 1.0 equiv.).

  • Add anhydrous acetone (100 mL) and stir until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate (8.82 g, 63.8 mmol, 2.0 equiv.) to the solution. The mixture will become a suspension.

Step 2: Reagent Addition and Reflux

  • Slowly add benzyl bromide (4.55 mL, 38.3 mmol, 1.2 equiv.) to the stirring suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle.

  • Causality Check: Potassium carbonate acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide in situ. Acetone is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction. Using a slight excess of the alkylating agent ensures complete consumption of the starting phenol.

Step 3: Reaction Monitoring (Self-Validation)

  • Allow the reaction to proceed at reflux for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting phenol spot and the appearance of a new, less polar product spot.

  • Trustworthiness Check: Regular TLC monitoring is a crucial in-process control. It prevents running the reaction for an insufficient or excessive time, which can impact yield and purity.

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification and Characterization

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford the final product, 1-(benzyloxy)-2-chloro-4-ethylbenzene, as a clear oil.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be quantified using HPLC.

Conceptual Workflow: Synthesis of a COX-2 Inhibitor Precursor

To illustrate the potential of this compound in a more complex pharmaceutical context, we present a conceptual workflow for the synthesis of a key bipyridine intermediate, structurally related to the COX-2 inhibitor Etoricoxib. While patented syntheses for Etoricoxib follow different routes[11][12][13], this workflow demonstrates how the reactivity of a substituted phenol can be logically exploited.

G A This compound B Step 1: Nitration (HNO₃, H₂SO₄) A->B Electrophilic Aromatic Substitution C 2-Chloro-4-ethyl-6-nitrophenol B->C D Step 2: O-Methylation (CH₃I, K₂CO₃) C->D Williamson Ether Synthesis E 1-Chloro-5-ethyl-2-methoxy-3-nitrobenzene D->E F Step 3: Suzuki Coupling (Pyridin-3-ylboronic acid, Pd Catalyst) E->F C-C Bond Formation G 5-Ethyl-6-methoxy-5'-nitro-2,3'-bipyridine (Key Intermediate) F->G

Caption: Conceptual workflow for synthesizing a bipyridine intermediate.

This hypothetical pathway leverages three key transformations:

  • Regioselective Nitration: An electrophilic aromatic substitution to install a nitro group, which is a versatile functional group for further manipulation.

  • O-Alkylation: Protection of the phenolic hydroxyl as a methyl ether to prevent unwanted reactivity in subsequent steps.

  • Suzuki Coupling: A powerful cross-coupling reaction to form the critical C-C bond between the two aromatic rings, constructing the bipyridine core.

This logical sequence demonstrates how a simple starting material like this compound can be methodically elaborated into a complex heterocyclic system relevant to modern pharmaceuticals.

Safety and Handling

Substituted phenols and the reagents used in their transformation require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Reagent Hazards: Benzyl bromide is a lachrymator and corrosive. Strong acids and bases should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. (n.d.). Benchchem.
  • 2-CHLORO-4-METHYLPHENOL 6640-27-3 wiki. (n.d.). Guidechem.
  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. (n.d.).
  • Phenols in medicine. (n.d.). RSC Education.
  • Convenient Synthesis of Tolcapone, a Selective Catechol‐O‐methyltransferase Inhibitor. (n.d.). ResearchGate.
  • A process for the preparation of etoricoxib. (2014-08-20). EPO.
  • Process For The Preparation Of Etoricoxib. (n.d.). Quick Company.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central.
  • Process for the synthesis of etoricoxib. (n.d.). Google Patents.
  • Process for the synthesis of etoricoxib. (n.d.). Google Patents.
  • Process for the synthesis of etoricoxib. (n.d.). PubChem.
  • Development of A Novel One-pot Process for the Synthesis of Tolcapone. (2022-12-16). ResearchGate.
  • Phenol. (n.d.). Wikipedia.
  • Phenol and its medical uses. (2020-12-12). IJCRT.org.
  • Convenient synthesis of tolcapone, a selective catechol-O-methyltransferase inhibitor. (n.d.). RTI.
  • Process for the preparation of 2-chloro-4-methylphenol. (n.d.). Google Patents.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (2018-05-16). SIELC Technologies.
  • Phenol, 2-chloro-4-ethyl-. (n.d.). NIST WebBook.
  • This compound. (n.d.). PubChem.
  • 4-Chloro-2-methylphenol: A Key Intermediate for Pharmaceutical Synthesis. (n.d.).
  • Novel process for the preparation of tolcapone. (2014-09-25). Google Patents.
  • Phenol, 2-chloro-4-ethyl-. (n.d.). NIST WebBook.
  • Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices. (2023-10-26). Reachem.
  • Para-(2-methoxyl) ethylphenol synthesis method. (n.d.). Google Patents.
  • CAS 18980-00-2 Phenol,2-chloro-4-ethyl-. (n.d.). Alfa Chemistry.
  • 2-Chloro-4-Phenylphenol. (n.d.). PubChem.

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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2-Chloro-4-ethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale and detailed experimental protocols for assessing the antimicrobial activity of 2-Chloro-4-ethylphenol derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying principles that ensure robust and reproducible results. We will explore the mechanism of action, guide you through antimicrobial susceptibility testing, and provide frameworks for data interpretation, all grounded in established scientific literature.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of new therapeutic agents. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1] this compound, a halogenated phenolic compound, and its derivatives represent a promising class of molecules for investigation. The introduction of a chlorine atom and an ethyl group to the phenol ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to interact with and disrupt microbial cells.[2] This document serves as a technical guide for researchers aiming to systematically evaluate these derivatives as potential antimicrobial drug candidates.

The Mechanistic Underpinnings of Phenolic Antimicrobials

The efficacy of phenolic compounds, including this compound derivatives, stems from their multi-targeted mechanism of action, which makes the development of resistance more challenging for microorganisms.[3][4] Their activity is primarily associated with the hydroxyl (-OH) group on the phenol ring and the overall lipophilicity of the molecule.[5]

Key mechanisms include:

  • Disruption of Cell Membrane Integrity: The primary mode of action involves the partitioning of the phenolic molecules into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and function, increasing its permeability.[3][6] The subsequent leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, ultimately leads to cell death.[6][7]

  • Enzyme Inhibition and Protein Denaturation: Phenolic compounds can form hydrogen bonds with microbial proteins, including essential enzymes.[3] This interaction can alter the protein's conformation, leading to denaturation and inactivation. By inhibiting enzymes involved in critical metabolic pathways, these compounds effectively halt cellular processes necessary for survival.[6]

  • Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which cause significant damage to cellular components like DNA, lipids, and proteins, contributing to microbial cell death.[3][4]

  • Interference with Energy Metabolism: By disrupting the cell membrane, phenolic agents can dissipate the proton motive force, which is crucial for ATP synthesis, and interfere with ion transport systems.[6]

The interplay of these mechanisms contributes to the potent antimicrobial effect of this class of compounds.

Antimicrobial_Mechanisms_of_Phenolic_Compounds cluster_0 Phenolic Compound Derivative cluster_1 Microbial Cell Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Disrupts Integrity (Lipid Partitioning) Proteins Enzymes & Proteins Compound->Proteins Denaturation & Inhibition DNA Cellular Components (DNA, Lipids) Compound->DNA Induces Oxidative Stress (ROS) Metabolism Energy Metabolism (ATP Synthesis) Membrane->Metabolism Leakage of Ions, Dissipates Proton Motive Force

Fig 1. Key antimicrobial mechanisms of phenolic compounds.

Synthesis of this compound Derivatives: A Conceptual Workflow

The exploration of antimicrobial activity begins with the synthesis of novel derivatives. The this compound scaffold offers multiple reaction sites for modification, primarily at the phenolic hydroxyl group. Common derivatization strategies include etherification and esterification to modulate the molecule's physicochemical properties.

A generalized two-step synthesis to create an ester derivative containing an additional functional group (e.g., an imidazole) is outlined below.[8] This approach first creates a reactive intermediate (a chloroacetyl derivative) which can then be coupled with a secondary molecule.

Synthesis_Workflow Start Start: this compound Step1 Step 1: Acylation (e.g., with Chloroacetyl Chloride) Solvent, Cooled Start->Step1 Intermediate Intermediate: 2-(2-chloro-4-ethylphenoxy)acetyl chloride Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (e.g., with Imidazole) Solvent, Heat Intermediate->Step2 Product Final Product: Ester Derivative Step2->Product Purify Purification & Characterization (Chromatography, NMR, MS) Product->Purify

Fig 2. A representative workflow for synthesizing an ester derivative.

Application Protocols: Antimicrobial Susceptibility Testing

To quantify the antimicrobial activity of the synthesized derivatives, standardized methods are employed. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[9][10] The Minimum Bactericidal Concentration (MBC) is then determined as a subsequent step to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][13]

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well flat-bottom microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent choice should not affect microbial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several distinct colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of your compound at twice the highest desired final concentration. Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL.[14]

    • Controls:

      • Well 11: Growth Control (100 µL CAMHB, no compound).

      • Well 12: Sterility Control (200 µL CAMHB, no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in wells 1-11 will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 18-24 hours.[14]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the derivative in which there is no visible growth (i.e., the first clear well).[14] The sterility control should be clear, and the growth control should be turbid.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][14] This protocol is performed immediately after the MIC is determined.

Materials:

  • MIC plate from the previous protocol

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth: the MIC well and at least two wells with higher concentrations.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[14] Spread the aliquot evenly.

  • Incubation:

    • Allow the spots to dry, then invert the MHA plates and incubate at 35 ± 2°C for 18-24 hours.[15]

  • Reading and Interpretation:

    • After incubation, count the number of colonies (CFUs) on each MHA plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Compound Serial Dilutions in 96-Well Plate C Inoculate Plate & Incubate (18-24h at 35°C) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Read MIC: Lowest concentration with no visible growth C->D E Select clear wells from MIC plate (MIC and higher concentrations) D->E Proceed to MBC F Plate aliquots onto Mueller-Hinton Agar E->F G Incubate Agar Plates (18-24h at 35°C) F->G H Read MBC: Lowest concentration with ≥99.9% kill rate G->H

Fig 3. Workflow for determining MIC and MBC values.

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for comparison and analysis.

Table 1: Representative Antimicrobial Activity Data for this compound Derivatives

Compound IDDerivative StructureTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Parent This compoundS. aureus ATCC 29213641282Bactericidal
Parent This compoundE. coli ATCC 25922128>256>2Bacteriostatic
DERIV-01 Ester Linker + ImidazoleS. aureus ATCC 2921316322Bactericidal
DERIV-01 Ester Linker + ImidazoleE. coli ATCC 2592232642Bactericidal
DERIV-02 Ether Linker + Alkyl ChainS. aureus ATCC 2921332>256>8Bacteriostatic
DERIV-02 Ether Linker + Alkyl ChainE. coli ATCC 2592264>256>4Bacteriostatic

Note: Data are for illustrative purposes only and must be determined experimentally.

Interpreting the MBC/MIC Ratio:

The ratio of MBC to MIC is a critical parameter for classifying the nature of the antimicrobial effect.

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14] This means the concentration required to kill the bacteria is not significantly higher than the concentration needed to inhibit its growth.

  • Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic, inhibiting growth but not actively killing the bacteria at similar concentrations.

References

  • MDPI. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry.
  • MDPI. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
  • National Institutes of Health (NIH). Future Antimicrobials: Natural and Functionalized Phenolics - PMC.
  • ResearchGate. Main mechanisms of antimicrobial activity of phenolic compounds.
  • IIP Series. THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS.
  • BenchChem. Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Institute for Collaborative Biotechnology (ICB). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • BMG Labtech. The minimum bactericidal concentration of antibiotics.
  • National Institutes of Health (NIH). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • BenchChem. Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
  • MDPI. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions.
  • PubMed. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols].
  • National Institutes of Health (NIH). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC.
  • Google Patents. US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • Sokhraneva. Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • ResearchGate. (PDF) Antibacterial activity of Novel PCMX Derivatives.
  • Guidechem. 2-CHLORO-4-METHYLPHENOL 6640-27-3 wiki.
  • National Institutes of Health (NIH). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC.
  • PrepChem.com. Preparation of 2-chloro-4-(chloromethyl)phenol.
  • BenchChem. Derivatization of 2-Chloro-4-(hydroxymethyl)phenol for Medicinal Chemistry: Application Notes and Protocols.
  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • National Institutes of Health (NIH). Bacterial degradation of chlorophenols and their derivatives - PMC.
  • Sigma-Aldrich. This compound | 18980-00-2.

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Application Notes and Protocols for Investigating the Insecticidal Properties of 2-Chloro-4-ethylphenol Analogs

Application Note: A Robust Protocol for the High-Resolution Separation of 2-Chloro-4-ethylphenol by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a scientifically grounded protocol for the separation and quantification of 2-Chloro-4-ethylphenol using reverse-phase high-performance liquid chromatography (RP-HPLC). Designed for immediate application in research and quality control environments, this guide moves beyond a simple recitation of steps. It elucidates the causal reasoning behind critical methodological choices, from mobile phase selection to detector settings, ensuring a self-validating and robust analytical system. The protocol is structured to provide both a direct procedural guide and an in-depth understanding of the chromatographic principles at play, empowering the user to adapt and troubleshoot effectively.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated phenolic compound of significant interest in both environmental monitoring and pharmaceutical development. It can arise as a synthetic intermediate, a metabolite of certain pesticides, or a process-related impurity. Due to the potential for biological activity and toxicity associated with chlorinated phenols, its accurate detection and quantification are paramount. Reverse-phase HPLC stands as the premier analytical technique for this purpose, offering high-resolution separation of moderately nonpolar compounds from complex matrices. This protocol leverages the hydrophobicity of this compound to achieve excellent retention and separation on a C18 stationary phase, providing a reliable method for its analysis.

Analyte Characteristics and Methodological Rationale

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties. These characteristics dictate the optimal conditions for separation and detection.

PropertyValue / CharacteristicImplication for RP-HPLC Method Design
Chemical Structure Phenolic ring with chloro and ethyl substituentsThe ethyl group and chlorine atom significantly increase the hydrophobicity compared to unsubstituted phenol, making it ideally suited for retention on a nonpolar C18 stationary phase.
Polarity (LogP) Approximately 3.1A LogP value in this range indicates strong nonpolar character, predicting robust retention under reverse-phase conditions and requiring a significant proportion of organic solvent in the mobile phase for elution.
pKa ~9.9The hydroxyl group is weakly acidic. To ensure maximum retention and avoid peak tailing or splitting due to mixed ionic/neutral states, the mobile phase pH must be maintained at least 2 units below the pKa. Acidification of the mobile phase is therefore a critical step.
UV Absorbance (λmax) ~225 nm and ~280 nmThe molecule possesses distinct chromophores allowing for sensitive UV detection. The 280 nm maximum is often preferred for its greater selectivity against common mobile phase components and contaminants.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the separation of this compound. Each parameter has been selected to ensure reproducibility and high performance.

Essential Materials and Reagents
  • High Purity Solvents: HPLC-grade acetonitrile and methanol are required. Water must be of high purity (e.g., 18.2 MΩ·cm resistivity).

  • Mobile Phase Modifier: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade or equivalent.

  • Analytical Standard: this compound with a purity of ≥99%.

  • Vials and Filters: Use 2 mL amber glass autosampler vials with PTFE-lined septa to minimize photodegradation. Syringe filters (0.45 µm or 0.22 µm PTFE) are mandatory for sample clarification.

Instrumentation and Chromatographic Conditions

The following table outlines the instrumental setup for this method. These parameters serve as a validated starting point and may be adjusted to meet specific system or separation requirements.

ParameterSpecificationRationale & Expert Justification
HPLC System A quaternary or binary pump system with an autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.A thermostatted column compartment is essential for ensuring retention time stability, as temperature fluctuations can significantly impact chromatographic performance. A DAD is recommended for its ability to confirm peak purity and identify optimal detection wavelengths.
Stationary Phase C18 silica-based column; 4.6 mm x 150 mm, 5 µm particle sizeThe C18 phase provides the necessary nonpolar environment for retaining this compound. A 150 mm length with 5 µm particles offers a robust balance of high separation efficiency and moderate backpressure, suitable for most standard HPLC systems.
Mobile Phase A: 0.1% Formic Acid (v/v) in WaterB: 0.1% Formic Acid (v/v) in AcetonitrileAcidification is non-negotiable. Formic acid at 0.1% maintains the pH well below the analyte's pKa, ensuring it remains in its neutral, un-ionized form for consistent, sharp, and symmetrical peaks. Acetonitrile is an excellent organic modifier that provides good elution strength and low viscosity.
Elution Mode IsocraticFor a single analyte or simple mixture, an isocratic elution provides superior reproducibility and simplicity compared to a gradient method.
Mobile Phase Ratio 60% B (Acetonitrile) / 40% A (Water)This composition is a well-founded starting point based on the analyte's LogP. Fine-tuning (e.g., ±5% B) may be required to achieve an ideal retention time (k') between 2 and 10.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity, which can improve peak efficiency. More importantly, maintaining a constant temperature is critical for achieving reproducible retention times.
Injection Volume 10 µLThis volume can be adjusted based on analyte concentration and detector sensitivity. Ensure the injection solvent is matched to the mobile phase to prevent peak distortion.
Detection UV at 280 nmThis wavelength corresponds to a secondary absorbance maximum for this compound and offers a good compromise between sensitivity and selectivity, minimizing interference from solvent impurities.
Preparation of Standards and Samples

The integrity of your results begins with meticulous sample preparation. The following workflow is critical for accuracy.

Diagram: Standard and Sample Preparation Workflow

G cluster_prep Preparation Workflow stock 1. Prepare 1 mg/mL Stock Standard in Methanol working 2. Create Working Standards (e.g., 0.1-50 µg/mL) by diluting stock with mobile phase stock->working filtration 4. Mandatory Filtration (0.45 µm PTFE Syringe Filter) working->filtration sample_prep 3. Prepare Sample (Dilute or Extract into mobile phase) sample_prep->filtration transfer 5. Transfer to Amber Vial filtration->transfer

Caption: A logical workflow for preparing standards and samples for HPLC analysis.

Step-by-Step Guide:

  • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound standard. Quantitatively transfer it to a 10 mL Class A volumetric flask and dissolve in methanol. Sonicate briefly if necessary to ensure complete dissolution. Store this solution at 2-8 °C, protected from light.

  • Calibration Standards: Perform serial dilutions of the stock standard using the mobile phase (60:40 ACN/Water with 0.1% FA) to prepare a set of calibration standards. A suggested range is 0.1, 0.5, 1, 5, 10, and 50 µg/mL.

  • Sample Preparation: The goal is to extract the analyte into a solvent compatible with the mobile phase. For liquid samples, a direct dilution with the mobile phase may be feasible. For solid matrices, a validated extraction method (e.g., sonication followed by centrifugation) may be required. The final dilution step for all samples should use the mobile phase.

  • Filtration: Prior to injection, it is imperative to filter all prepared standards and samples through a 0.45 µm PTFE syringe filter. This step prevents particulate matter from clogging the system and damaging the column, thereby ensuring the longevity and reliability of the instrument.

System Operation and Data Analysis

A systematic approach to data acquisition and processing is key to generating trustworthy results.

Diagram: HPLC Analysis and Data Processing Sequence

G cluster_hplc Analysis Sequence equilibrate 1. Equilibrate System (Stable Baseline) suitability 2. System Suitability Test (Replicate Injections) equilibrate->suitability calibration 3. Run Calibration Curve suitability->calibration samples 4. Analyze Samples calibration->samples processing 5. Integrate & Quantify samples->processing

Caption: The sequential process from system equilibration to final quantification.

  • System Equilibration: Flush the HPLC system with the prepared mobile phase for at least 15-20 minutes, or until the detector baseline is stable and free of drift.

  • System Suitability: Perform 5-6 replicate injections of a mid-level calibration standard (e.g., 5 µg/mL). This is a non-negotiable quality control step.

  • Calibration Curve Construction: Inject the calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the prepared samples. It is good practice to run a check standard every 10-20 samples to monitor system performance over time.

  • Data Processing: Integrate the peak area of this compound. Plot a calibration curve of peak area versus concentration. The curve must exhibit linearity, with a correlation coefficient (r²) of ≥0.999. Use the linear regression equation to calculate the concentration of the analyte in the unknown samples.

Trustworthiness: System Suitability and Validation

The validity of the entire dataset rests on passing system suitability criteria. These tests confirm that the chromatographic system is performing adequately for the intended analysis.

System Suitability ParameterAcceptance CriterionPurpose and Significance
Peak Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.2Measures peak symmetry. A value outside this range indicates undesirable secondary interactions (e.g., with residual silanols on the column) or column degradation, which compromises peak integration and accuracy.
Theoretical Plates (N) > 2500This is a measure of column efficiency. A high plate count signifies sharp, narrow peaks, which are essential for good resolution and sensitivity.
RSD of Retention Time ≤ 1.0%Calculated from replicate injections, this demonstrates the precision of the pumping system and the stability of the method conditions.
RSD of Peak Area ≤ 2.0%This parameter confirms the precision of the autosampler and the overall reproducibility of the analytical measurement.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). This compound. [Link]

  • Agilent Technologies. (2021). Basics of HPLC: A Practical Guide. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

mobile phase optimization for 2-Chloro-4-ethylphenol HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mobile Phase Optimization of 2-Chloro-4-ethylphenol by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a halogenated phenolic compound that can be found as an intermediate in chemical synthesis or as a degradation product of certain pesticides. Due to its potential environmental and toxicological relevance, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1]

The critical component in developing a successful HPLC method is the optimization of the mobile phase.[2][3] The composition of the mobile phase directly influences the retention, selectivity, and peak shape of the analyte. This application note, designed for researchers, scientists, and drug development professionals, provides a systematic and scientifically grounded protocol for the optimization of the mobile phase for the analysis of this compound using reversed-phase HPLC. The narrative explains the causality behind experimental choices, ensuring a trustworthy and self-validating protocol.

Understanding the Analyte: Physicochemical Properties of this compound

A successful chromatographic separation begins with understanding the analyte's properties. This compound (C₈H₉ClO) has a molecular weight of approximately 156.61 g/mol .[4][5] Its structure, featuring a benzene ring, a hydroxyl group, a chlorine atom, and an ethyl group, renders it moderately hydrophobic. This hydrophobicity makes it an ideal candidate for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[6] In this mode, more hydrophobic analytes are retained longer on the column.[6]

The phenolic hydroxyl group is weakly acidic. The ionization state of this group is dependent on the mobile phase pH and will significantly impact the compound's retention time. When ionized (at higher pH), the molecule becomes more polar and will elute earlier from a reversed-phase column.[6] Therefore, controlling the mobile phase pH is crucial for achieving reproducible results.

Initial Method Development: The Starting Point

Before fine-tuning the mobile phase, a logical starting point must be established. This involves selecting the appropriate column, initial mobile phase composition, and detection wavelength.

Column Selection

For the separation of phenolic compounds, a C18 (octadecylsilane) column is the most common and versatile choice.[7][8] These columns provide excellent hydrophobic retention for compounds like this compound. A standard column dimension, such as 4.6 mm x 150 mm with 5 µm particles, is a robust starting point.

Detector Wavelength Selection
Initial Mobile Phase and Gradient

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[11]

  • Aqueous Phase (Solvent A): HPLC-grade water. To improve peak shape and control the ionization of the phenolic hydroxyl group, an acid is typically added. Phosphoric acid or formic acid are common choices.[6][12] A starting concentration of 0.1% acid is recommended.

  • Organic Modifier (Solvent B): Acetonitrile is often preferred over methanol for phenolic compounds as it offers lower viscosity and better UV transparency.[11]

A generic gradient is an excellent tool for initial method development to determine the approximate organic solvent concentration needed to elute the analyte.[13]

Systematic Mobile Phase Optimization Workflow

The following section details a systematic, step-by-step approach to refine the mobile phase composition for optimal separation. The goal is to achieve a good retention factor (k'), high efficiency (narrow peaks), and excellent peak symmetry.

G cluster_0 Mobile Phase Optimization Workflow A Step 1: Initial Gradient Run (e.g., 5-95% Acetonitrile) B Step 2: Evaluate Organic Modifier (%B) Adjust %B for optimal retention (k' 2-10) A->B Determine elution %B C Step 3: pH Optimization Test different pH values (e.g., 2.5, 3.0, 3.5) using buffers or acid additives B->C Refine selectivity & retention D Step 4: Assess Peak Shape Evaluate tailing factor and symmetry C->D Improve peak symmetry D->B Re-adjust %B if needed E Step 5: Final Method Confirmation Isocratic or optimized gradient run D->E If peak shape is acceptable F Optimized Method E->F

Caption: A systematic workflow for HPLC mobile phase optimization.

Experimental Protocol 1: Optimization of Organic Modifier Concentration

Objective: To determine the concentration of acetonitrile that provides an optimal retention factor (ideally between 2 and 10) for this compound.[6]

Methodology:

  • Prepare the Mobile Phases:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Prepare a Standard Solution: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Perform an Initial Gradient Run:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 280 nm.

    • Gradient Program: Start at 30% B, increase linearly to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 30% B and equilibrate for 5 minutes.

  • Data Analysis: Note the retention time (t_R_) of the this compound peak. The percentage of mobile phase B at which the peak elutes can be used to estimate the starting point for isocratic method development.

  • Isocratic Runs: Based on the gradient run, perform a series of isocratic runs with varying percentages of acetonitrile.

Data Presentation:

% Acetonitrile (Solvent B)Retention Time (min)Tailing FactorTheoretical Plates
50%12.51.38500
55%8.21.29200
60%5.11.19800
65%3.41.19500

This is example data. Actual results will vary based on the specific HPLC system and column.

Expertise & Experience: From the table above, a 60% acetonitrile concentration provides a retention time of 5.1 minutes, which falls within the ideal range. Lower concentrations lead to excessively long run times, while higher concentrations may compromise resolution from early-eluting impurities.

Experimental Protocol 2: Optimization of Mobile Phase pH

Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of this compound.

Methodology:

  • Prepare Mobile Phases at Different pH values:

    • pH 2.5: 0.1% Phosphoric Acid in water.

    • pH 3.0: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • pH 7.0: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Perform Isocratic Runs: Using the optimal acetonitrile concentration determined in the previous step (e.g., 60%), perform injections using each of the prepared aqueous mobile phases.

  • Data Analysis: Compare the retention time, peak shape (tailing factor), and column pressure for each pH condition.

Expertise & Experience: For phenolic compounds, a low pH (e.g., 2.5-3.0) is generally preferred.[6] This ensures the hydroxyl group is fully protonated (non-ionized), leading to greater retention on a reversed-phase column and improved peak shape. At neutral or higher pH, the phenol will start to deprotonate, becoming more polar and eluting earlier, often with significant peak tailing. The use of a simple acid additive like 0.1% phosphoric or formic acid is often sufficient and avoids the complexities of buffer preparation.[12]

Final Optimized Protocol

Based on the systematic optimization process, the following protocol is recommended for the analysis of this compound. This protocol is designed to be a self-validating system, where good peak shape and reproducible retention times are inherent indicators of a successful setup.

Table of Optimized HPLC Conditions:

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Composition Isocratic: 40% A / 60% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[14]

  • HPLC System Preparation:

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the column with the mobile phase (60% Acetonitrile / 40% 0.1% Phosphoric Acid in Water) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solution to determine the retention time and response.

    • Inject the unknown samples.

  • Data Processing:

    • Integrate the peak for this compound.

    • Quantify the amount based on the peak area or height by comparing it to a calibration curve generated from standards of known concentrations.

Method Validation Considerations

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[15][16] Validation should be performed according to the International Conference on Harmonization (ICH) guidelines.[13][17] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • Phenomenex. (2025).
  • RSC Publishing. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods.
  • UGA CAES. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Drawell. (n.d.).
  • LCGC International. (2013).
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Redalyc. (n.d.).
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF.
  • Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis.
  • (n.d.).
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Pharmaguideline. (2024).
  • GMP SOP. (n.d.).
  • PubChem - NIH. (n.d.). This compound | C8H9ClO | CID 29355.
  • Acta Scientific. (2020).
  • Sigma-Aldrich. (n.d.). This compound | 18980-00-2.
  • NIST WebBook. (n.d.). Phenol, 2-chloro-4-ethyl-.
  • SciSpace. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples.
  • PubChem - NIH. (n.d.). 2-Chloro-4-methylphenol | C7H7ClO | CID 14851.
  • Alfa Chemistry. (n.d.). CAS 18980-00-2 Phenol,2-chloro-4-ethyl-.
  • SIELC Technologies. (2018). This compound.
  • (n.d.).
  • (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical.
  • NIST WebBook. (n.d.). Phenol, 2-chloro-4-nitro-.
  • (n.d.).
  • NIST WebBook. (n.d.). Phenol, 2-chloro-4-methyl-.
  • PubChem. (n.d.). 4-Ethylphenol | C8H10O | CID 31242.

Sources

developing a quantitative GC-MS method for 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Quantitative GC-MS Method for 2-Chloro-4-ethylphenol

Abstract

This document provides a comprehensive guide for the development, validation, and application of a robust quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. This protocol is designed for researchers, analytical scientists, and quality control professionals who require a reliable and accurate method for quantifying this compound in various matrices. The methodology covers sample preparation incorporating Solid Phase Extraction (SPE) and derivatization, detailed instrumental parameters, and a thorough method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for Quantifying this compound

This compound (C₈H₉ClO, MW: 156.61 g/mol ) is a halogenated phenolic compound.[1][2] Phenolic compounds are widely used as intermediates in the synthesis of various chemicals and are also metabolites of certain industrial compounds.[3] Their presence in environmental or biological samples can be an indicator of contamination and may pose toxicological risks. Consequently, a sensitive and selective quantitative method is crucial for monitoring, safety assessment, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive identification based on mass spectra. However, phenolic compounds often exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing and reduced sensitivity. To overcome this, a derivatization step is typically employed to convert the polar analyte into a more volatile and less polar derivative, making it more amenable to GC analysis.[4][5]

This guide details a systematic approach, from sample preparation to full method validation, ensuring the final method is "fit for purpose" in accordance with stringent international standards.[6][7]

Method Overview: A Strategic Workflow

The entire analytical process is designed to ensure accuracy, precision, and robustness. The workflow involves concentrating the analyte from its matrix, derivatizing it to enhance its chromatographic properties, separating it from other components, and finally, detecting and quantifying it using a mass spectrometer.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Aqueous Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution of Analyte SPE->Elute Dry Evaporation to Dryness Elute->Dry Deriv Silylation Reaction (e.g., with BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification using Calibration Curve GCMS->Quant Report Final Report Quant->Report

Caption: Overall workflow for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (Purity ≥96%)[8], 4-Chloro-3-methylphenol (Internal Standard, IS).

  • Solvents: Dichloromethane (DCM), Methanol, Acetonitrile (ACN) - all HPLC or GC grade.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Sodium Sulfite, Hydrochloric Acid (6N).

  • SPE Cartridges: Divinylbenzene-polystyrene copolymer based cartridges.

  • Water: Deionized water (18.2 MΩ·cm).

Standard and Sample Preparation Protocol

Causality: The goal of sample preparation is to isolate the analyte from a complex matrix (like water), remove interferences, and concentrate it to a level suitable for detection.[9] For aqueous samples, Solid Phase Extraction (SPE) is a highly efficient technique.[10][11]

Protocol: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Take a 500 mL aqueous sample. If the sample contains residual chlorine, quench it by adding ~25 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6N HCl.[10]

  • Internal Standard Spiking: Spike the sample with the internal standard (e.g., 4-Chloro-3-methylphenol) to a final concentration of 100 ng/L. The IS corrects for variability in extraction and injection.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of Dichloromethane.

    • Condition with 5 mL of Methanol.

    • Equilibrate with 5 mL of deionized water (pH ≤ 2). Do not allow the sorbent to go dry.

  • Sample Loading: Pass the entire 500 mL sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing & Drying: After loading, wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove polar impurities. Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 20 minutes. This drying step is critical to remove water, which can interfere with the derivatization reaction.

  • Elution: Elute the trapped analytes with 2 x 4 mL aliquots of Dichloromethane into a collection vial.

  • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. The final residue is now ready for derivatization.

Derivatization Protocol

Causality: The hydroxyl group on this compound makes it polar and prone to adsorption on active sites in the GC system. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4][12] This process, using a reagent like BSTFA, increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[5][13]

Protocol: Silylation

  • To the dried residue from the SPE step, add 100 µL of Acetonitrile and 100 µL of BSTFA (with 1% TMCS).

  • Vortex the vial for 30 seconds to ensure complete mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath to facilitate the reaction.[14]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Method

Causality: The choice of instrumental parameters is designed to achieve optimal separation of the derivatized analyte from any remaining matrix components and to ensure sensitive and specific detection by the mass spectrometer. A non-polar column like a 5% phenyl polysiloxane is well-suited for separating the non-polar TMS derivatives.[15] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity compared to full scan mode by monitoring only specific, characteristic ions of the target analyte.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injector Splitless Mode, 250°CEnsures quantitative transfer of the analyte onto the column, suitable for trace analysis.
Injection Volume 1 µLStandard volume for quantitative analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.[10]
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS, Rxi-5sil MS), 30m x 0.25mm ID, 0.25µm filmIndustry-standard column for a wide range of semi-volatile organic compounds.[9]
Oven Program 60°C (hold 2 min), ramp 15°C/min to 200°C, ramp 25°C/min to 280°C (hold 5 min)Provides good separation of analytes from solvent and potential interferences.[16][17]
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy creating a characteristic fragmentation pattern.[14]
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by focusing on specific ions for the target analyte and internal standard.
Quantifier Ion To be determined from mass spectrumThe most abundant, characteristic fragment ion.
Qualifier Ions To be determined from mass spectrumAdditional characteristic ions used for identity confirmation.

Method Validation Protocol

A quantitative analytical method must be validated to demonstrate its suitability for the intended purpose.[7] The validation will be performed according to the ICH Q2(R1) guidelines.[6][18]

Validation_Parameters center Fit-for-Purpose Method spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision center->prec lod LOD center->lod loq LOQ center->loq rob Robustness center->rob

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank matrix sample (e.g., deionized water) and a blank matrix sample spiked only with the internal standard. Compare the chromatograms with a sample spiked with this compound. There should be no significant interfering peaks at the retention times of the analyte or the internal standard.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol: Prepare a series of at least five calibration standards by spiking the blank matrix at different concentrations (e.g., 1, 5, 10, 50, 100, 200 ng/L). Process these standards through the entire sample preparation and analysis procedure. Plot the response ratio (analyte peak area / IS peak area) against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.995.

Concentration (ng/L)Analyte AreaIS AreaResponse Ratio
1.01,550150,1000.0103
10.015,200149,5000.1017
50.076,100151,2000.5033
100.0153,000150,5001.0166
200.0305,500149,9002.0380
Result R² = 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte.

  • Protocol: Prepare Quality Control (QC) samples by spiking blank matrix at three concentration levels: Low, Medium, and High (e.g., 3, 75, and 150 ng/L). Analyze at least five replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analysis of replicates of the same QC sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of replicates on different days, by different analysts, or on different instruments.

  • Protocol: Use the data from the accuracy study (5 replicates at 3 QC levels). Calculate the percent relative standard deviation (%RSD) for each set.

  • Acceptance Criteria: The %RSD should be ≤ 15%.

QC LevelConcentration (ng/L)Mean Recovery (%)%RSD (Repeatability)
Low QC3.098.5%7.8%
Mid QC75.0101.2%4.5%
High QC150.099.3%3.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve. A common approach is:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ must be demonstrated by analyzing at least five replicates at the proposed LOQ concentration, meeting the acceptance criteria for accuracy (80-120%) and precision (≤ 20% RSD).

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative determination of this compound by GC-MS. By following the outlined protocols for sample preparation, derivatization, and instrumental analysis, and by adhering to the rigorous validation standards set forth by the ICH, laboratories can implement a reliable, accurate, and precise method. Such a validated method is indispensable for regulatory submissions, environmental monitoring, and research applications where data integrity is paramount.

References

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Gonzalez-Marino, I., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]

  • U.S. Food & Drug Administration. (n.d.). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 11(1), 1-17. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Dasgupta, A., & Wahed, A. (2000). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 127-133. [Link]

  • Compliance Trainings. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

  • U.S. Food & Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • UCT, LLC. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. UCT. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 401-410. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. NEMI. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 381, 01010. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29355, this compound. PubChem. [Link]

  • ResearchGate. (2016). What is the best way to analyze phenol concentration in waste water using GC/MS?. ResearchGate. [Link]

  • ACS Food Science & Technology. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry. ACS Publications. [Link]

  • Farajzadeh, M. A., et al. (2014). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global Nest Journal, 16(1), 108-118. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-ethyl-. NIST WebBook. [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 2-Chloro-4-ethylphenol from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-ethylphenol is a halogenated phenolic compound. As a member of the chlorophenol class, it is of environmental interest due to its potential toxicity and persistence.[1] These compounds can enter ecosystems through industrial effluents, the degradation of pesticides, and as disinfection byproducts.[1] Accurate quantification of this compound in environmental samples, particularly water, is crucial for monitoring and risk assessment.

Sample preparation is a critical and often rate-limiting step in the analytical workflow for such compounds. Solid-Phase Extraction (SPE) has emerged as a robust, efficient, and more environmentally friendly alternative to traditional liquid-liquid extraction (LLE).[2] SPE offers numerous advantages, including higher analyte concentration factors, reduced consumption of organic solvents, and the potential for automation.[3]

This application note provides a comprehensive, field-proven protocol for the extraction of this compound from aqueous samples using reversed-phase SPE. The methodology is grounded in the principles of U.S. EPA Method 528, a standard for the determination of phenols in drinking water, ensuring a high degree of reliability and reproducibility.[4][5]

Principle of the Method: Reversed-Phase SPE

The successful extraction of this compound relies on the principles of reversed-phase chromatography. The chosen sorbent is a non-polar material, typically a polymeric resin like polystyrene-divinylbenzene (PS-DVB), which retains analytes through hydrophobic (non-polar) interactions.[6][7]

This compound is a weakly acidic compound due to its phenolic hydroxyl group. The retention of this analyte on a reversed-phase sorbent is highly dependent on the pH of the sample matrix.

  • Analyte Retention (Loading): To maximize retention, the sample is acidified to a pH ≤ 2.[6][8] At this low pH, the phenolic hydroxyl group is protonated (non-ionized), making the molecule less polar. This neutral form exhibits a strong hydrophobic affinity for the non-polar PS-DVB sorbent, allowing it to be effectively trapped from the aqueous sample.

  • Analyte Elution: After loading and drying the sorbent, a strong, non-polar organic solvent is used for elution. This solvent disrupts the hydrophobic interactions between this compound and the sorbent, releasing the analyte, which is then collected for subsequent analysis (e.g., by Gas Chromatography-Mass Spectrometry, GC/MS). Dichloromethane (DCM) is a highly effective elution solvent for this purpose.[4][6][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₈H₉ClO[9][10]
Molecular Weight 156.61 g/mol [9][10]
CAS Number 18980-00-2[9][10]
Appearance Liquid
IUPAC Name This compound[9]

Detailed Experimental Protocol

This protocol is optimized for a 1 L water sample. Adjustments to sorbent mass and solvent volumes may be necessary for different sample volumes or analyte concentrations.

Materials and Reagents
  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB), 500 mg / 6 mL (or similar)

  • Reagents:

    • Methanol (MeOH), HPLC or pesticide grade

    • Dichloromethane (DCM), HPLC or pesticide grade

    • Hydrochloric Acid (HCl), 6 N and 0.05 N solutions[5][6]

    • Sodium Sulfite (for dechlorination, if necessary)[4][8]

    • Anhydrous Sodium Sulfate

    • Reagent Water (HPLC grade or equivalent)[5]

  • Apparatus:

    • SPE Vacuum Manifold

    • Vacuum Pump

    • Glass sample bottles (1 L)

    • Collection vials/tubes

    • Graduated cylinders and pipettes

    • Nitrogen evaporator (optional, for extract concentration)

Sample Pre-treatment

The objective of this step is to ensure the analyte is in the optimal chemical form for extraction and to remove potential interferences.

  • Dechlorination (if required): If the sample contains residual chlorine, add 40-50 mg of sodium sulfite to a 1 L sample and stir until dissolved.[4][8]

  • Acidification: Acidify the sample to pH ≤ 2 by adding 6 N HCl. Verify the pH with pH paper. This step is critical for protonating the phenol.[6][8]

  • Spiking (for QC): For quality control samples (e.g., laboratory fortified blanks), spike with the appropriate amount of this compound standard solution.

Solid-Phase Extraction Procedure

The core of the method involves conditioning the sorbent, loading the sample, drying the sorbent, and eluting the analyte.

  • Sorbent Conditioning: This sequence prepares the sorbent phase to receive the aqueous sample.

    • Place the PS-DVB cartridges onto the vacuum manifold.

    • Wash the cartridges with 3 aliquots of 5 mL DCM. Allow the vacuum to pull the solvent completely through.[6]

    • Condition the cartridges with 3 aliquots of 5 mL Methanol. After the final aliquot, do not allow the sorbent bed to go dry.[6]

    • Equilibrate the cartridges with 10 mL of 0.05 N HCl (or reagent water acidified to pH ≤ 2).[6] Ensure the sorbent remains wet before sample loading.

  • Sample Loading:

    • Load the entire 1 L pre-treated sample onto the cartridge.

    • Apply a gentle vacuum to achieve a consistent, fast drop-wise flow rate of approximately 20 mL/min.[6][11] A consistent flow rate is key to ensuring sufficient interaction time between the analyte and the sorbent.[12]

  • Sorbent Drying: This is a crucial step to remove water, which would otherwise interfere with the elution and subsequent analysis.

    • After the entire sample has passed through, continue to apply full vacuum to the cartridge for 15-30 minutes to thoroughly dry the sorbent bed.[8][11]

  • Analyte Elution:

    • Place collection vials inside the manifold.

    • Rinse the original sample bottle with 10 mL of DCM and pass this rinse through the SPE cartridge to elute the analyte. Collect the eluate.[13]

    • Add a second aliquot of 5 mL of DCM directly to the cartridge and collect the eluate in the same vial.[6]

    • For enhanced recovery, a drying cartridge containing anhydrous sodium sulfate can be attached to the outlet of the SPE cartridge during elution to remove any remaining water from the eluate.[6][8]

Post-Elution Processing
  • Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 35-40 °C.[8][13]

  • Analysis: The extract is now ready for analysis, typically by GC/MS.

Experimental Workflow Diagram

The following diagram illustrates the complete SPE process for this compound.

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Final Analysis Sample 1 L Water Sample Dechlorinate Dechlorinate (if needed) Sample->Dechlorinate Acidify Acidify to pH ≤ 2 (6 N HCl) Dechlorinate->Acidify Condition Condition Cartridge (DCM → MeOH → Acidic H₂O) Acidify->Condition Ready for SPE Load Load Sample (~20 mL/min) Condition->Load Dry Dry Cartridge (Full Vacuum, 15-30 min) Load->Dry Elute Elute Analyte (2 x Aliquots DCM) Dry->Elute Concentrate Concentrate Eluate (to 1 mL) Elute->Concentrate Collected Eluate GCMS GC/MS Analysis Concentrate->GCMS

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Chloro-4-ethylphenol HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides an in-depth, structured approach to diagnosing and resolving a common and frustrating issue in reversed-phase chromatography: peak tailing of the polar analyte, 2-Chloro-4-ethylphenol. An ideal chromatographic peak is symmetrical and Gaussian. Asymmetry, particularly tailing, compromises resolution, peak integration, and overall quantification accuracy, which is unacceptable in a professional research and development setting.[1][2]

This guide moves from foundational checks to advanced chemical solutions, explaining the scientific principles behind each troubleshooting step to empower you to make informed decisions in your method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peak is tailing. What are the most common initial checks?

Before altering your method's chemistry, it's crucial to rule out system-level and physical issues. These problems typically affect all peaks in the chromatogram, not just a specific analyte.[3]

  • Isolate the Problem: Observe other peaks in your chromatogram. If all peaks are tailing, the issue is likely mechanical or related to column failure. If only this compound or other polar analytes are tailing, the problem is chemical in nature and specific to analyte-column interactions.[3]

  • Check for Extra-Column Volume: Excessive dead volume in tubing and connections between the injector, column, and detector can cause band broadening and tailing.[4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to minimize dead volume.

  • Inspect the Guard Column: A contaminated or worn-out guard column is a frequent source of peak shape problems. These columns are designed to trap strongly retained impurities from the sample matrix. Once saturated, they can become a source of secondary interactions. As a simple diagnostic test, remove the guard column and run the analysis again. If the peak shape improves, replace the guard column.

  • Assess Column Health: A void at the head of the column, caused by the settling of the packed bed, can create turbulence in the flow path and distort peak shape. This often manifests as split or severely tailing peaks. If a void is suspected, reversing the column and flushing it at a low flow rate may sometimes help, but column replacement is often the only reliable solution.

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like this compound.[5][6] The primary cause of peak tailing for polar analytes on silica-based columns is an undesirable secondary retention mechanism involving residual silanol groups (Si-OH) on the stationary phase surface.[7][8]

  • The Silanol Interaction: Standard reversed-phase columns (e.g., C18) are made from silica particles. The manufacturing process leaves some unreacted, acidic silanol groups on the surface.[1][9] At a mid-range pH (above ~3.5), these silanols deprotonate and become negatively charged (Si-O⁻).[7][10] The polar hydroxyl group of your phenol analyte can then interact strongly with these ionized silanols via hydrogen bonding or ionic exchange, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tail.[2][8]

  • The Role of Ion Suppression: By lowering the mobile phase pH, you can suppress the ionization of these problematic silanol groups.[11] At a pH of 3 or below, the silanols are fully protonated (Si-OH) and thus electrically neutral, significantly reducing their ability to interact with your analyte.[7] Simultaneously, a low pH ensures that the acidic this compound remains in its neutral, non-ionized form, which promotes better retention and peak shape in reversed-phase chromatography.[12][13]

Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer or acid modifier (e.g., 0.1% formic acid, 0.1% phosphoric acid, or a 10-20 mM phosphate buffer).[14] This is often the single most effective step to improve the peak shape for phenolic compounds.

Parameter pH > 4 pH < 3 (Recommended)
Silanol State Ionized (Si-O⁻), ActiveProtonated (Si-OH), Suppressed
Analyte State Potentially mixed ionized/unionizedFully protonated (neutral)
Interaction Strong secondary interaction (ionic)Minimized secondary interaction
Peak Shape Likely TailingSymmetrical, Gaussian

Table 1. Effect of Mobile Phase pH Adjustment on Silanol Activity and Peak Shape for this compound.

Q3: I've lowered the pH, but my peak is still tailing. How can I further mitigate silanol interactions?

If adjusting the pH is insufficient, the next step is to competitively mask the remaining active silanol sites using a mobile phase additive.

  • Mechanism of Competing Bases: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase to act as a "silanol suppressor".[15] The TEA, being a stronger base, will preferentially interact with the acidic silanol sites on the stationary phase.[14][16] This effectively shields or "masks" the silanols, preventing your this compound analyte from interacting with them.[16]

Recommendation: Add a low concentration of triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.1% v/v (~10 mM). It's important to adjust the final mobile phase pH after adding the TEA. While effective, be aware that competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the bonded phase.[14]

Q4: Could my HPLC column be the problem? When should I consider a different column?

Yes, the column itself is a critical factor. If the above mobile phase optimizations fail to produce a satisfactory peak shape, your column may be unsuitable for the analysis of this polar compound.

  • Column Age and End-Capping: Over time and with exposure to aggressive mobile phases, the "end-capping" on the stationary phase can degrade. End-capping is a process where residual silanols are chemically blocked with a small silane (like trimethylsilane).[7] Loss of this protective layer exposes more active silanols, leading to increased tailing for polar compounds. If your column is old or has been used extensively, it may be time for a replacement.

  • Modern Column Chemistries: Not all C18 columns are created equal. Modern columns are often packed with high-purity, "Type B" silica, which has a lower concentration of acidic silanols and metallic impurities to begin with.[1] For challenging polar analytes, consider using a column specifically designed for polar compound retention.[17]

    • Polar-Endcapped Phases: These columns use a polar group to perform the end-capping, which helps to shield residual silanols.

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain.[18] This feature alters the selectivity and provides enhanced shielding of the underlying silica surface, leading to excellent peak shapes for polar analytes, even in 100% aqueous mobile phases.[17]

Column Type Key Feature Performance for this compound
Traditional C18 (Type A Silica) Basic C18 bonding on older, less pure silica.High potential for peak tailing due to active silanols.
High-Purity End-Capped C18 (Type B Silica) Densely bonded and thoroughly end-capped on ultra-pure silica.Good starting point. Significantly reduces tailing compared to Type A.[1]
Polar-Embedded C18 A polar group is incorporated into the C18 ligand.Excellent. Provides superior shielding of silanols, leading to sharp, symmetrical peaks.[18][19]
AQ-Type C18 Designed for stability and retention in highly aqueous mobile phases.Very Good. The hydrophilic surface helps prevent secondary interactions and provides good retention for polar compounds.[17]

Table 2. Comparison of Common Reversed-Phase Column Chemistries for the Analysis of Phenolic Compounds.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting and the key chemical interaction responsible for peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for This compound q_all_peaks Are all peaks tailing? start->q_all_peaks check_system Check for System Issues: - Leaks / Dead Volume - Column Void - Guard Column Failure q_all_peaks->check_system  Yes q_chem Chemical Interaction Suspected q_all_peaks->q_chem  No   end_bad Consult Instrument Specialist or Column Manufacturer check_system->end_bad adjust_ph STEP 1: Adjust Mobile Phase pH to 2.5 - 3.5 q_chem->adjust_ph q_resolved1 Is peak shape acceptable? adjust_ph->q_resolved1 add_modifier STEP 2: Add Competing Base (e.g., 0.1% Triethylamine) q_resolved1->add_modifier  No   end_good Problem Solved q_resolved1->end_good  Yes q_resolved2 Is peak shape acceptable? add_modifier->q_resolved2 change_column STEP 3: Consider a Modern Column (e.g., Polar-Embedded or AQ-type) q_resolved2->change_column  No   q_resolved2->end_good  Yes change_column->end_good

Caption: A logical workflow for troubleshooting peak tailing.

Caption: Mechanism of silanol interaction and masking.

Experimental Protocols

Protocol 1: Preparation of a Mobile Phase with a Competing Base (Triethylamine)

This protocol describes the preparation of 1 Liter of a 40:60 Acetonitrile:Water mobile phase containing 0.1% TEA, with the pH adjusted to 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Triethylamine (TEA), HPLC grade

  • Phosphoric Acid (or other suitable acid), HPLC grade

  • Calibrated pH meter

  • 1000 mL volumetric flask and 1000 mL graduated cylinder

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Measure 600 mL of HPLC-grade water into the 1000 mL graduated cylinder and transfer it to a clean 1L glass media bottle.

  • Using a micropipette, add 1.0 mL of Triethylamine to the water. This yields a concentration of 0.1% v/v.

  • Place a magnetic stir bar in the bottle and stir the aqueous solution gently.

  • While stirring, slowly add phosphoric acid dropwise until the pH meter reads a stable value of 3.0. It is critical to pH the aqueous portion before adding the organic solvent.[10]

  • Transfer the pH-adjusted aqueous solution to the 1000 mL volumetric flask.

  • Add 400 mL of HPLC-grade Acetonitrile to the flask.

  • Bring the solution to the final 1000 mL volume with HPLC-grade water.

  • Stopper the flask and invert it 15-20 times to ensure complete mixing.

  • Filter the final mobile phase through a 0.45 µm or 0.22 µm solvent-compatible membrane filter to remove particulates and degas the solution.

  • Transfer to your HPLC solvent reservoir, cap appropriately, and clearly label the bottle with the composition and date.

Protocol 2: General Column Cleaning and Regeneration

If you suspect column contamination is causing peak shape issues, this general-purpose washing procedure for reversed-phase columns can help restore performance. Always check your specific column's care and use manual for recommended pH limits and solvent compatibility.

Procedure:

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is ACN/Phosphate buffer, flush with ACN/Water).

  • Wash 1 (Polar Contaminants): Flush with 20 column volumes of 100% HPLC-grade water.

  • Wash 2 (Non-Polar Contaminants): Flush with 20 column volumes of 100% HPLC-grade Acetonitrile or Methanol.

  • Wash 3 (Strongly Adsorbed Contaminants): Flush with 20 column volumes of 100% Isopropanol.

  • To store the column, flush with at least 10 column volumes of a miscible solvent, typically Acetonitrile or Methanol.

  • To return to your method, re-equilibrate the column with your mobile phase for at least 20-30 column volumes, or until a stable baseline is achieved.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025).
  • BenchChem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Sepuxianyun. (2025).
  • Moravek. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Biotage. (2023).
  • Industry News. (2023).
  • Agilent. (n.d.).
  • YMC America. (2017).
  • ResearchGate. (2014).
  • RXCHEMICALS. (n.d.). triethylamine hplc.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Google Patents. (n.d.). Liquid chromatography stationary phases with reduced silanol interactions.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.

Sources

Part 1: Frequently Asked Questions (FAQs) on Method Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical to your research. This guide is designed to provide you with expert-driven insights and practical solutions for optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Chloro-4-ethylphenol, a compound representative of active phenols that can pose analytical challenges.

This resource is structured to address your needs directly, moving from foundational parameter optimization to in-depth troubleshooting of common issues.

This section addresses the most common questions encountered when developing a method for this compound and similar active analytes.

Q1: What is the most critical parameter to optimize for analyzing active compounds like this compound?

A1: The single most critical parameter is the inertness of the entire sample flow path . This compound, like other phenols, contains an active hydroxyl (-OH) group. This group can form strong hydrogen bonds with active sites (such as silanol groups, -Si-OH) present on untreated glass surfaces in the inlet liner, the front of the GC column, or metallic parts of the inlet.[1] This interaction leads to common problems like peak tailing, poor response, and loss of reproducibility. Therefore, selecting a highly deactivated inlet liner is the foundational first step to successful analysis.[1]

Q2: Should I use a split or splitless injection for my analysis?

A2: The choice depends entirely on the concentration of this compound in your sample.

  • Splitless Injection: This is the preferred mode for trace-level analysis (low ppb or ppm levels).[2] During a splitless injection, the split vent is closed for a specific period (the "splitless hold time"), allowing for the transfer of nearly the entire injected sample volume onto the GC column.[2][3] This maximizes sensitivity. However, this technique is more susceptible to issues arising from analyte activity and requires careful optimization of several parameters.[2][4]

  • Split Injection: Use this mode when your sample is relatively concentrated. A split injection only allows a small, representative fraction of the sample to enter the column, with the majority being vented.[5] This prevents overloading the column and detector. While less sensitive, it is often more robust and can produce sharper peaks due to the higher inlet flow rates during injection.[5]

Q3: What type of inlet liner is best for this compound?

A3: For trace analysis using splitless injection, a single taper liner with deactivated glass wool is an excellent starting point.[4]

  • Inertness: The liner must be rigorously deactivated (silanized) to cover active sites. Premium deactivations (often marketed under trade names like Topaz, Siltek, or Ultra Inert) are highly recommended for active compounds.[1][6]

  • Tapered Design: The taper at the bottom of the liner helps to focus the vaporized sample onto the column entrance, minimizing contact with the hot metal surfaces at the base of the inlet, which can be a source of analyte degradation.[4]

  • Glass Wool: Deactivated glass wool serves multiple purposes: it promotes efficient and reproducible sample vaporization by providing a large surface area, it wipes the syringe needle to prevent discrimination of less volatile compounds, and it traps non-volatile matrix components, protecting the column.[5][7][8]

Part 2: Recommended Starting Parameters & Protocols

Before troubleshooting, it's essential to begin with a robust set of starting conditions. The following parameters are recommended for the analysis of this compound.

Table 1: Recommended Starting GC-MS Injection Parameters
ParameterRecommended Starting ValueRationale & Key Considerations
Injection Mode SplitlessTo achieve the low detection limits typically required for phenolic compounds.[2]
Injector Temperature 250 °CA good starting point that balances efficient vaporization with minimizing the risk of thermal degradation of the phenol.[4][9] May need to be optimized (230-280 °C).
Liner Type Single Taper with Deactivated Glass WoolProvides an inert surface, enhances vaporization, traps non-volatiles, and focuses analytes onto the column.[4][7]
Injection Volume 1 µLA standard volume that helps prevent backflash (sample volume exceeding liner capacity upon vaporization).[6]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)A typical flow rate for standard 0.25 mm ID columns, balancing analysis time and efficiency.[10][11][12]
Splitless Hold Time 0.75 - 1.0 minShould be long enough for the carrier gas to sweep the liner volume at least 1.5-2 times, ensuring complete sample transfer.[4]
Initial Oven Temp. 50 - 70 °CMust be set 10-20 °C below the boiling point of the injection solvent to enable "solvent focusing," which sharpens the initial peak bands.[4][5]
Septum Purge On (3 mL/min)Helps to vent solvent vapors that may have back-diffused, preventing septum bleed and contamination.
Protocol 1: Step-by-Step Inlet Maintenance for Phenol Analysis

Routine maintenance is crucial to prevent the accumulation of active sites and non-volatile residues.

  • Cool Down: Cool the injector and oven to a safe temperature (below 50 °C). Turn off the carrier gas flow at the instrument (but not the tank).

  • Open Injector: Carefully remove the injector nut.

  • Remove Old Consumables: Withdraw the old liner and septum using clean forceps.

  • Inspect and Clean: Inspect the injector port for any visible contamination. While more thorough cleaning may be needed periodically, this check is essential.

  • Install New Consumables:

    • Place a new, pre-conditioned septum in the injector nut.

    • Carefully insert a new, highly deactivated liner (handle with clean forceps to avoid transferring oils).

    • Replace the gold seal at the base of the injector if it appears dirty or deformed, as it can be a source of activity or leaks.[13]

  • Reassemble and Leak Check: Re-tighten the injector nut (do not overtighten). Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure.

  • Condition: Heat the injector to your method temperature and allow it to condition for 10-15 minutes before running samples.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Problem 1: No peak or significantly low response for this compound.
  • Potential Cause 1: Severe System Activity. The analyte is irreversibly adsorbing to active sites in the inlet or on the column. This is the most common issue for phenols.[14][15]

    • Solution: Perform comprehensive inlet maintenance as described in Protocol 1 . Ensure you are using a new, premium deactivated liner. If the problem persists, trim the first 10-15 cm of the GC column, as the front end can become contaminated and active over time.[15]

  • Potential Cause 2: System Leak. A leak in the injector will prevent the proper transfer of the sample to the column.

    • Solution: Use an electronic leak detector to systematically check the septum nut, column fittings, and gas lines.

  • Potential Cause 3: Incorrect Injector Temperature. The temperature may be too low for complete vaporization or so high that it causes thermal degradation.

    • Solution: Inject a standard and systematically vary the injector temperature (e.g., 230 °C, 250 °C, 275 °C) to find the optimal response.

Problem 2: Tailing peak shape for this compound.
  • Potential Cause 1: Moderate System Activity. Similar to the cause of low response, but some of the analyte eventually elutes after being temporarily adsorbed, creating a "tail".

    • Solution: Follow the same steps as for Potential Cause 1 in the previous problem (replace liner, trim column). Using a liner with glass wool can sometimes improve peak shape by ensuring faster vaporization.[7]

  • Potential Cause 2: Column Overload. Injecting too much analyte mass onto the column can saturate the stationary phase.

    • Solution: Dilute the sample or, if using splitless mode for a concentrated sample, switch to a split injection with an appropriate split ratio (e.g., 20:1 or 50:1).

Problem 3: Poor reproducibility of peak areas.
  • Potential Cause 1: Backflash. The volume of the vaporized sample and solvent exceeds the internal volume of the liner, causing sample to escape the injection zone and contaminate the injector body and gas lines.[5][6]

    • Solution: Reduce the injection volume (e.g., from 1 µL to 0.5 µL). Ensure the initial oven temperature is low enough for proper solvent focusing. Use a liner with a larger internal diameter if available.

  • Potential Cause 2: Inconsistent Vaporization.

    • Solution: Ensure the glass wool in the liner is positioned correctly within the heated zone of the inlet. A liner without wool may be less reproducible for active compounds.[7]

Part 4: Visual Workflow Guides

Diagram 1: Troubleshooting Workflow for Common GC Injection Issues

This decision tree guides you from a problem symptom to its most likely cause and solution.

TroubleshootingWorkflow start Problem Detected: Poor Chromatography peak_shape Symptom: Poor Peak Shape start->peak_shape low_response Symptom: Low or No Response start->low_response bad_repro Symptom: Poor Reproducibility start->bad_repro tailing Tailing Peak peak_shape->tailing cause_activity Cause: System Activity low_response->cause_activity cause_leak Cause: System Leak low_response->cause_leak bad_repro->cause_activity cause_backflash Cause: Injection Backflash bad_repro->cause_backflash tailing->cause_activity solution_maint Solution: Replace Liner/Septum, Trim Column cause_activity->solution_maint solution_leak Solution: Electronic Leak Check & Tighten Fittings cause_leak->solution_leak solution_vol Solution: Reduce Injection Volume cause_backflash->solution_vol

Caption: Troubleshooting decision tree for common GC injection problems.

Diagram 2: GC Liner Selection Guide for Phenolic Compounds

This flowchart simplifies the process of choosing an appropriate GC inlet liner.

Caption: Flowchart for selecting the optimal GC liner for phenol analysis.

References

Sources

improving peak resolution of 2-Chloro-4-ethylphenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving baseline resolution of structurally similar isomers can be a significant challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you resolve co-elution issues with 2-Chloro-4-ethylphenol and its related isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing poor peak resolution or complete co-elution of my chloro-ethylphenol isomers?

Answer: The primary challenge in separating isomers like this compound from its positional isomers (e.g., 3-Chloro-4-ethylphenol, 2-Chloro-3-ethylphenol) lies in their nearly identical physicochemical properties.[1] In reversed-phase HPLC, separation is mainly driven by differences in hydrophobicity. Since these isomers have the same molecular weight and similar polarity, standard C18 columns often fail to provide sufficient selectivity.

The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . For isomers, the selectivity factor (α) is often close to 1, indicating very similar interactions with the stationary phase. Therefore, our strategy must focus on enhancing selectivity.

Q2: My primary method is HPLC. How can I systematically improve the peak resolution?

Answer: A multi-faceted approach focusing on the mobile phase, stationary phase, and temperature is the most effective strategy. Often, the most significant gains in resolution for isomers come from changing the column chemistry or the organic modifier in the mobile phase.[2]

The mobile phase composition is critical and can significantly impact analyte retention and selectivity.[3]

  • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH interact differently with analytes and the stationary phase. For phenolic compounds, MeOH can offer unique selectivity due to its hydrogen-bonding capabilities.

  • Adjust Mobile Phase pH: Chloro-ethylphenols are weakly acidic. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa ensures a single ionization state, preventing peak distortion.[4] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of residual silanols on the column, reducing peak tailing and improving symmetry.[4][5][6]

  • Fine-Tune Solvent Strength (Isocratic vs. Gradient):

    • Isocratic: If peaks are eluting very close together, decreasing the percentage of the organic solvent will increase the retention factor (k) and may improve resolution.

    • Gradient: If the isomers are part of a more complex mixture, a shallower gradient can increase the separation between closely eluting peaks.[7]

If mobile phase optimization is insufficient, changing the column is the next logical step. For positional isomers of aromatic compounds, columns that offer alternative separation mechanisms are highly recommended.[8][9]

  • Phenyl-Hexyl Phases: These columns are an excellent choice for aromatic compounds. They provide π-π interactions between the phenyl rings of the stationary phase and your analytes, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.[1][8][10] This can be highly effective in differentiating the subtle electronic differences between positional isomers.

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a multitude of interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange. This makes them extremely powerful for separating halogenated aromatic isomers like chloro-ethylphenols.[8][9]

  • Biphenyl Phases: These phases can also provide enhanced π-π interactions and shape selectivity for aromatic compounds.[11]

ParameterEffect on Isomer ResolutionRationale
Mobile Phase
Switch ACN to MeOHCan significantly change selectivity (α)Alters hydrogen bonding and dipole-dipole interactions with the analytes.
Add 0.1% Formic AcidImproves peak shape (efficiency, N)Suppresses silanol activity on the stationary phase, reducing peak tailing.[4][5]
Decrease % OrganicIncreases retention (k) and may increase RsProvides more time for interaction with the stationary phase.
Stationary Phase
Switch C18 to Phenyl-HexylHighly effective at changing selectivity (α)Introduces π-π interactions as a separation mechanism.[1][10]
Switch C18 to PFPHighly effective at changing selectivity (α)Provides multiple interaction modes (π-π, dipole-dipole) ideal for halogenated aromatics.[8]
Temperature
Decrease TemperatureMay increase selectivity (α) and retention (k)Can enhance subtle energetic differences in analyte-stationary phase interactions.[3]

Adjusting the column temperature can influence selectivity.[3][12] Lowering the temperature often increases retention and can sometimes improve the resolution of closely eluting peaks by enhancing the subtle interaction differences between isomers.[3] Conversely, increasing the temperature can improve peak efficiency by reducing mobile phase viscosity.[1] It is often beneficial to screen a range of temperatures (e.g., 25°C to 50°C).

Q3: When should I consider switching to Gas Chromatography (GC)?

Answer: Gas Chromatography (GC) is an excellent alternative and often provides superior resolution for volatile and semi-volatile isomers due to the high efficiency of capillary columns.[1]

  • Direct GC Analysis: Phenolic compounds can be analyzed directly, but they may exhibit peak tailing due to hydrogen bonding with the stationary phase.[13]

  • Derivatization is Key: To overcome peak tailing and improve volatility, derivatization is highly recommended for phenolic compounds prior to GC analysis.[13][14] Silylation is a common and effective technique where an active hydrogen on the phenol's hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[15] This reduces polarity, increases volatility, and results in sharper, more symmetrical peaks.[14][15] Acetylation is another common derivatization method.[13][16]

Comparison of Starting Points: HPLC vs. GC

TechniqueColumn RecommendationMobile Phase / Carrier GasKey Optimization Parameter
HPLC Phenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 3 µm)Acetonitrile/Water with 0.1% Formic AcidMobile Phase Composition & Column Chemistry
GC Mid-polarity (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)HeliumTemperature Program & Derivatization
Q4: My peaks are resolved but show significant tailing. What's the cause and how do I fix it?

Answer: Peak tailing for acidic compounds like phenols is a classic problem in reversed-phase HPLC.[4] It is most often caused by secondary interactions between the phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[4][5]

Troubleshooting Steps for Peak Tailing:

  • Use a Mobile Phase Additive: The most common solution is to add a small amount of acid (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) to your mobile phase. This suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[6]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a much lower concentration of residual silanols and are more thoroughly end-capped, significantly reducing tailing for acidic and basic compounds.[6]

  • Check for Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak distortion.[5] Try diluting your sample by a factor of 10 and re-injecting.

  • Ensure Injection Solvent is Compatible: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN into a 30% ACN mobile phase), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]

Experimental Protocols & Workflows

Systematic Workflow for Improving Isomer Resolution

This workflow provides a logical progression from simple adjustments to more significant method changes.

G cluster_0 Start: Poor Resolution cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Screening cluster_3 Phase 3: Consider Alternative Technique cluster_4 End Goal start Initial Method (e.g., C18, ACN/H2O) A Switch Organic Modifier (ACN <=> MeOH) start->A Step 1 B Adjust pH (Add 0.1% Formic Acid) A->B Step 2 C Optimize Gradient (Make it shallower) B->C Step 3 D Switch to Phenyl-Hexyl Column C->D If still co-eluting end_node Resolution Achieved (Rs > 1.5) C->end_node Success E Switch to PFP Column D->E Screen alternative D->end_node Success F Switch to GC with Derivatization E->F If HPLC fails E->end_node Success F->end_node

Caption: A systematic approach to method development for isomer separation.

Protocol 1: Screening HPLC Stationary Phases for Isomer Selectivity

Objective: To determine the optimal stationary phase (C18 vs. Phenyl-Hexyl vs. PFP) for separating this compound isomers.

Materials:

  • HPLC system with UV or MS detector.

  • Columns:

    • Standard C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)

    • PFP (Pentafluorophenyl) (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Isomer standard mix (10 µg/mL in 50:50 Water:ACN).

Procedure:

  • Install the C18 column and equilibrate the system with a starting mobile phase composition (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min.

  • Inject the isomer standard mix (5-10 µL).

  • Run a gradient program:

    • 0-15 min: 40% to 80% B

    • 15-20 min: Hold at 80% B

    • 20-21 min: Return to 40% B

    • 21-25 min: Re-equilibrate at 40% B

  • Analyze the chromatogram for peak resolution.

  • Replace the C18 column with the Phenyl-Hexyl column.

  • Repeat steps 1-4.

  • Replace the Phenyl-Hexyl column with the PFP column.

  • Repeat steps 1-4.

  • Compare the chromatograms from all three columns to identify the stationary phase that provides the best selectivity (α) and resolution (Rs) for the critical isomer pair.

Protocol 2: GC Derivatization (Silylation) of Chloro-ethylphenols

Objective: To prepare volatile TMS-derivatives of chloro-ethylphenol isomers for GC-MS analysis.

Materials:

  • Isomer standard mix (1 mg/mL in a dry, aprotic solvent like Pyridine or Acetonitrile).

  • Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA).

  • Dry reaction vials with screw caps.

  • Heating block or oven.

  • GC-MS system.

Procedure:

  • Pipette 100 µL of the isomer standard mix into a clean, dry reaction vial.

  • Add 200 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Analyze the sample using a temperature program that separates the TMS-derivatized isomers. A typical starting point would be an initial temperature of 80°C, ramped at 10°C/min to 280°C.

References

  • Benchchem. (n.d.). Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
  • Chromatographic Determination of Chlorophenols. (n.d.).
  • Quora. (2016). How to improve peak resolutions in chromatography.
  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • ResearchGate. (n.d.). Recent developments in the HPLC separation of phenolic compounds.
  • PMC - NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Benchchem. (n.d.). Technical Support Center: Improving Peak Resolution in Chromatograms of Phthalate Isomers.
  • Benchchem. (n.d.). Resolving co-eluting isomers in HPLC analysis of chloromethylphenols.

Sources

Technical Support Center: Ensuring the Integrity of 2-Chloro-4-ethylphenol Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-ethylphenol analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the accuracy and reliability of your analytical results by maintaining the integrity of your this compound standards.

Introduction: The Criticality of Standard Stability

This compound is a key intermediate and reference compound in various chemical syntheses and analytical methods. The accuracy of quantitative and qualitative analyses hinges on the stability and purity of the analytical standard. Degradation of this standard can lead to inaccurate sample quantification, misidentification of impurities, and compromised data integrity, ultimately impacting research outcomes and regulatory compliance. This guide provides a framework for understanding, identifying, and mitigating the degradation of this compound standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound analytical standards?

A1: The degradation of this compound is primarily influenced by five key factors:

  • Light Exposure: Photodegradation can occur when the standard is exposed to UV or visible light, leading to the breaking of chemical bonds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • pH: The stability of phenolic compounds can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.

  • Oxidation: Exposure to oxygen, particularly in the presence of light or metal ions, can lead to oxidative degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.[1]

Q2: How should I properly store my this compound analytical standards?

A2: Proper storage is crucial for maintaining the integrity of your standard. Here are the recommended storage conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[2]

  • Light: Protect from light by storing in an amber vial or in a dark cabinet.

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • Container: Ensure the container is tightly sealed to prevent exposure to moisture and atmospheric contaminants. Use containers made of inert materials such as borosilicate glass.

Q3: What are the potential degradation products of this compound?

A3: Based on the degradation pathways of similar chlorophenolic compounds, potential degradation products of this compound may include:

  • Oxidation Products: Hydroxylated derivatives (e.g., catechols, hydroquinones) and subsequently quinones, which are often colored.

  • Photodegradation Products: Dechlorinated species (e.g., 4-ethylphenol) or products of ring cleavage.

  • Polymerization Products: Phenolic compounds can polymerize, especially under oxidative conditions, forming higher molecular weight species.

Q4: How can I tell if my this compound standard has degraded?

A4: Signs of degradation include:

  • Visual Changes: A change in color from colorless or pale yellow to a darker yellow or brown hue.

  • Chromatographic Changes:

    • Appearance of new, unexpected peaks in your chromatogram.

    • A decrease in the peak area or height of the main this compound peak.

    • Changes in peak shape, such as tailing or fronting.

  • Inconsistent Results: Unexplained variability in your analytical results.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound that may be related to standard degradation.

Issue 1: Unexpected Peaks in the Chromatogram

Potential Cause: Degradation of the analytical standard.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • Prepare a fresh dilution of your standard from a new, unopened vial if available.

    • Compare the chromatogram of the freshly prepared standard with the suspect standard.

  • Analyze a Blank:

    • Inject the solvent used to dissolve your standard to rule out solvent contamination.

  • Review Storage Conditions:

    • Confirm that the standard has been stored according to the recommendations (cool, dark, and tightly sealed).

  • Consider Degradation Pathways:

    • The appearance of earlier eluting peaks might suggest dechlorination (e.g., 4-ethylphenol), while later eluting peaks could indicate polymerization or the formation of more polar, oxidized species.

Issue 2: Decreased Peak Area/Response for the Analyte

Potential Cause: Degradation of the standard leading to a lower concentration of the active analyte.

Troubleshooting Steps:

  • Prepare a Fresh Standard:

    • As a first step, always prepare a fresh standard solution to rule out dilution errors or degradation of the working solution.

  • Check System Suitability:

    • Inject a known, stable quality control sample to ensure the analytical system (e.g., GC-MS or HPLC) is performing correctly.

  • Evaluate for Adsorption:

    • Phenolic compounds can be prone to adsorption onto active sites in the analytical system (e.g., inlet liner in GC, frits in HPLC). This can be mistaken for degradation. Ensure proper inertness of the system.

  • Perform a Forced Degradation Study (see Protocol below):

    • A controlled degradation study can help confirm if the observed decrease in response is consistent with known degradation patterns.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Potential Cause: Co-elution of degradation products with the main analyte peak or interaction of the analyte with the analytical system.

Troubleshooting Steps:

  • Optimize Chromatographic Method:

    • Adjust the mobile phase composition or temperature gradient to improve the separation of the main peak from any potential degradation products.

  • Inspect the Analytical Column:

    • Column degradation can lead to poor peak shape. Evaluate the column's performance with a standard test mix.

  • Check for Active Sites:

    • For GC analysis, ensure a clean, deactivated inlet liner is used. For HPLC, consider the pH of the mobile phase, as it can affect the ionization and peak shape of phenolic compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to intentionally degrade the standard under controlled conditions. This helps in identifying potential degradation products and assessing the stability-indicating nature of your analytical method.[3][4][5][6]

Materials:

  • This compound analytical standard

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • UV lamp (254 nm and 365 nm)

  • Heating block or oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) for a defined period.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by your validated analytical method (e.g., HPLC-UV or GC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for new peaks and a decrease in the main analyte peak.

Stress ConditionExpected OutcomePotential Degradation Products
Acid Hydrolysis Potential for slow degradation.Hydrolysis products, dechlorination.
Base Hydrolysis More significant degradation expected.Phenoxide formation, potential for subsequent reactions.
**Oxidation (H₂O₂) **Formation of oxidized species.Hydroxylated derivatives, quinones.
Thermal Degradation dependent on temperature and duration.Various breakdown products.
Photolytic Dechlorination, ring opening.4-ethylphenol, smaller organic molecules.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes.

Visualizing Workflows and Pathways

Workflow for Investigating Standard Degradation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 System vs. Standard Issue cluster_3 Confirmation of Degradation cluster_4 Resolution A Inconsistent Results or Unexpected Chromatographic Peaks B Prepare Fresh Standard & Re-analyze A->B C Analyze Solvent Blank B->C If problem persists D Review Storage Conditions C->D If blank is clean E Analyze QC Sample D->E If storage is correct F Inspect Analytical System (Inlet, Column, Detector) E->F If QC is out of spec G Perform Forced Degradation Study E->G If QC is in spec H Identify Degradation Products (e.g., MS) G->H I Discard Degraded Standard H->I J Implement Corrective Storage Procedures I->J

Caption: Troubleshooting workflow for suspected degradation of analytical standards.

Potential Degradation Pathways of this compound

G A This compound B 4-Ethylphenol A->B Photodegradation (Dechlorination) C Chlorinated Catechols/ Hydroquinones A->C Oxidation (e.g., H₂O₂) E Polymeric Products A->E Oxidative Polymerization F Ring Cleavage Products A->F Advanced Degradation (e.g., strong UV/Oxidant) D Quinones C->D Further Oxidation

Caption: Potential degradation pathways for this compound.

Conclusion

Maintaining the integrity of your this compound analytical standard is paramount for generating reliable and accurate scientific data. By understanding the factors that contribute to its degradation, implementing proper storage and handling procedures, and employing a systematic approach to troubleshooting, you can mitigate the risks associated with standard instability. This guide serves as a valuable resource to support your analytical work and ensure the highest quality of your results.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Westlake Epoxy. (n.d.). Shelf Life. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • CPAChem. (2019, May 16). Safety data sheet. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2003, November 1). Analytical Methods Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Journal of Planar Chromatography. (2015, June 1). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Chromatography of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Chloro-4-ethylphenol. This resource is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable guidance on column selection and method troubleshooting. Drawing from extensive field experience and established scientific principles, this guide moves beyond simple protocols to explain the fundamental reasoning behind methodological choices, ensuring robust and reproducible results.

Section 1: Foundational Knowledge: Understanding the Analyte

Successful chromatography begins with a deep understanding of the analyte's physicochemical properties. This compound is a moderately nonpolar, acidic compound. These characteristics are paramount in selecting the appropriate chromatographic mode and column chemistry.

PropertyValue / DescriptionSignificance for ChromatographySource
Molecular Formula C₈H₉ClO-[1]
Molecular Weight 156.61 g/mol Affects diffusion and is a key parameter for mass spectrometry.[1]
XLogP3 3.0Indicates moderate hydrophobicity, making the analyte well-suited for Reversed-Phase (RP) chromatography.[1]
pKa (Estimated) ~8.5 - 9.5The phenolic hydroxyl group is acidic. The pKa is crucial for controlling analyte ionization by adjusting mobile phase pH to ensure consistent retention and good peak shape. This estimate is based on the pKa of 2-chlorophenol (~8.56) and 4-ethylphenol (~10.0). The electron-withdrawing chlorine atom increases the acidity relative to 4-ethylphenol.[2][3][4]
Physical Form LiquidSimplifies sample preparation as it is readily soluble in common organic solvents.[5]

Section 2: Primary Column Selection Guide (Q&A)

This section addresses the most common questions regarding column selection for this compound, guiding you to the optimal starting point for your analysis.

Q1: What is the recommended starting point for analyzing this compound?

Answer: The unequivocal starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Rationale: The analyte's calculated XLogP3 value of 3.0 signifies that it is sufficiently nonpolar to be retained on a hydrophobic stationary phase via hydrophobic interactions. RP-HPLC is a robust, versatile, and highly reproducible technique that is the standard for the analysis of a wide range of phenolic compounds.[6][7]

Q2: Which reversed-phase stationary phase is better: a standard C18 or a Phenyl-Hexyl column?

Answer: Both are excellent choices, but they offer different selectivities. A modern, high-purity, end-capped C18 is the universal workhorse and a safe initial choice. However, a Phenyl-Hexyl phase can provide superior performance and alternative selectivity, especially in complex matrices.

Causality:

  • C18 (Octadecylsilane): Retention is primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains and the ethyl group and benzene ring of the analyte. It is a reliable choice for general-purpose analysis.

  • Phenyl-Hexyl: This phase offers a dual retention mechanism. It provides hydrophobic interactions via its hexyl linker and stationary phase backbone, but more importantly, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound.[8] This can significantly enhance retention and selectivity for aromatic compounds compared to a standard C18, potentially resolving it from closely related impurities.[9]

Stationary PhasePrimary Retention MechanismBest For...
C18 (End-capped) Hydrophobic InteractionsGeneral purpose, initial method development, separating based on hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsSeparating aromatic compounds, resolving isomers, alternative selectivity when C18 fails.[10][11]
Q3: How do I select and optimize the mobile phase for my chosen column?

Answer: A typical mobile phase consists of an aqueous component (A) and an organic modifier (B). The key is to control the elution strength and the ionization state of the analyte.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is the preferred choice over methanol for phenols. Its lower viscosity results in better column efficiency and lower backpressure. Methanol is a viable alternative and can sometimes offer different selectivity.

  • Aqueous Component (Solvent A): Use high-purity (18.2 MΩ·cm) water.

  • pH Control (Crucial for Phenols): To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase pH must be controlled. For an acidic compound like this compound (estimated pKa ~8.5-9.5), the pH should be adjusted to at least 2 pH units below the pKa to keep it in its neutral, non-ionized form.

    • Recommendation: Acidify the mobile phase to a pH between 2.5 and 4.0 . This suppresses the ionization of the phenolic hydroxyl group and minimizes undesirable interactions with residual silanols on the silica surface, which are a primary cause of peak tailing.[12]

    • Common Additives: Use 0.1% formic acid or 0.1% acetic acid. For applications requiring a non-volatile buffer, a 10-20 mM phosphate or acetate buffer can be used.[6]

Section 3: Experimental Protocols

These protocols provide detailed, self-validating methodologies for immediate implementation.

Protocol 1: High-Resolution RP-HPLC Method

This method is designed as a robust starting point for purity analysis and quantification.

  • Column: High-Purity C18 or Phenyl-Hexyl, 2.7-5 µm particle size, 150 mm x 4.6 mm. (e.g., Phenomenex Luna C18(2) or Luna Phenyl-Hexyl).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation: Filter all mobile phases through a 0.22 µm filter and degas thoroughly.

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    15.0 20 80
    15.1 60 40

    | 20.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Detection: UV at 280 nm.

  • System Validation: Before running samples, perform a blank injection (diluent only) to ensure no system contamination. Inject a standard solution multiple times (n=5) to confirm retention time reproducibility (RSD < 0.5%) and peak area precision (RSD < 1.0%).

Protocol 2: Alternative Normal-Phase (NP-HPLC) Method

This method is useful for orthogonal separations or when the sample is dissolved in a non-polar solvent.

  • Column: Silica or Cyano (CN) phase, 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase: 95:5 Hexane / Ethyl Acetate (Isocratic). Adjust ratio to optimize retention.

  • Preparation: Ensure solvents are HPLC grade and have low water content. Water content can drastically affect retention in NP-HPLC.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (ambient).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase (Hexane/Ethyl Acetate).

  • Detection: UV at 280 nm.

  • System Validation: The system is highly sensitive to water. Equilibrate the column with at least 20 column volumes of mobile phase until a stable baseline and reproducible retention times are achieved.

Section 4: Troubleshooting FAQ

This section addresses the most common issues encountered during the analysis of this compound.

Q4: Why is my this compound peak tailing severely?

Answer: Peak tailing is the most common problem for phenolic compounds. It is almost always caused by secondary interactions with the stationary phase or improper mobile phase pH.[12][13]

Troubleshooting Workflow:

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2 units below pKa (~8.5-9.5)? (i.e., pH < 6.5) start->check_ph ph_no No check_ph->ph_no   ph_yes Yes check_ph->ph_yes   adjust_ph ACTION: Acidify Mobile Phase (e.g., add 0.1% Formic Acid) to achieve pH 2.5 - 4.0 ph_no->adjust_ph check_column Are you using a modern, high-purity, end-capped silica column? ph_yes->check_column col_no No check_column->col_no   col_yes Yes check_column->col_yes   replace_column ACTION: Switch to a modern end-capped C18 or Phenyl column to minimize exposed silanols. col_no->replace_column check_overload Is the peak shape better at lower concentrations? col_yes->check_overload overload_yes Yes check_overload->overload_yes   overload_no No check_overload->overload_no   dilute_sample ACTION: Dilute the sample. You are likely experiencing mass overload. overload_yes->dilute_sample final_check Consider extra-column effects (tubing, fittings) or column contamination/degradation. overload_no->final_check

Caption: Troubleshooting Decision Tree for Peak Tailing.

Detailed Explanation:

  • Silanol Interactions: The primary cause of tailing for acidic compounds like phenols is the interaction between the negatively charged, ionized form of the analyte (phenolate) and active, acidic silanol groups (Si-OH) on the silica surface of the column packing.[12] Using a low pH mobile phase protonates both the analyte and the silanols, minimizing this ionic interaction.

  • Column Quality: Older, Type-A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[14] Modern, high-purity Type-B silica columns that are thoroughly end-capped (reacting the surface silanols with a small silylating agent) are essential for good peak shape.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion. If tailing improves upon sample dilution, this is the likely cause.[15]

Q5: I am not getting enough separation between this compound and a similar impurity. What should I do?

Answer: Improving resolution requires changing the selectivity of your method.

  • Switch Stationary Phase: This is the most powerful way to alter selectivity. If you are using a C18 column, switch to a Phenyl-Hexyl column. The alternative π-π interaction mechanism can dramatically change the elution order and improve the separation of aromatic compounds.[9]

  • Change Organic Modifier: If using acetonitrile, try an identical gradient with methanol. The different solvent properties can alter selectivity.

  • Optimize the Gradient: Make the gradient shallower around the elution time of the target peaks. A slower increase in the organic modifier percentage will give the compounds more time to interact with the stationary phase, improving resolution.

Q6: My retention time is shifting between injections. What is the cause?

Answer: Retention time instability points to a lack of system equilibrium or changes in the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10 column volumes. For a 150 x 4.6 mm column, this is about 15-20 minutes at 1 mL/min.

  • Mobile Phase Composition: If you are manually mixing your mobile phase, even small errors can cause shifts. Use a gradient proportioning valve on your HPLC for accurate mixing. Ensure your solvents are properly degassed, as dissolved air can form bubbles in the pump, leading to flow rate inaccuracies.

  • Temperature Fluctuation: Use a thermostatted column compartment. Even minor changes in ambient lab temperature can affect retention times.

Section 5: Advanced Column Selection

While RP-HPLC is the primary choice, certain situations may call for alternative chromatographic modes.

  • Normal-Phase (NP-HPLC): As detailed in Protocol 2, NP-HPLC is excellent for separating isomers and is used when the sample matrix is incompatible with aqueous mobile phases (e.g., dissolved in hexane). Retention is based on polar interactions, so it provides completely orthogonal selectivity to RP-HPLC.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for very polar compounds that are not retained in reversed-phase. Given that this compound is moderately nonpolar, HILIC is generally not a suitable technique for this analyte unless you need to separate it from extremely polar or non-polar matrix components in a single run.

G start Start: Select Column for this compound rp_check Is the sample soluble in polar solvents (e.g., ACN, MeOH, Water)? start->rp_check rp_yes Yes (Most Common) rp_check->rp_yes   rp_no No rp_check->rp_no   rp_path RECOMMENDATION: Reversed-Phase (RP-HPLC) rp_yes->rp_path np_path RECOMMENDATION: Normal-Phase (NP-HPLC) rp_no->np_path c18 Start with C18 Column (General Purpose) rp_path->c18 phenyl Use Phenyl-Hexyl for Alternative Selectivity or Resolution Issues rp_path->phenyl np_details Use Silica or Cyano Column. Ideal for non-polar samples and isomer separation. np_path->np_details

Caption: General Column Selection Workflow.

References

  • Wikipedia. (2023). 2-Chlorophenol. Retrieved from [Link][3]

  • PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link][4]

  • LabRulez LCMS. (n.d.). Phenomenex Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link][10]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link][9]

  • LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link][6]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link][8]

  • PubMed. (2010). Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. Retrieved from [Link][7]

  • ResearchGate. (2018). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link][16]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link][11]

  • Semantic Scholar. (2016). Development and Validation of a Reversed-Phase HPLC Method for the Quantitative Determination of Ten Polyphenols Extracted from Apple Peel. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][17]

  • Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link][15]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][14]

  • SIELC Technologies. (n.d.). Separation of Phenol red on Newcrom R1 HPLC column. Retrieved from [Link][18]

  • PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. Retrieved from [Link][19]

  • PubChem. (n.d.). This compound. Retrieved from [Link][1]

  • Chegg. (2020). Solved Which of the following is this compound?. Retrieved from [Link][20]

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Technical Support Center: Troubleshooting Poor Reproducibility in 2-Chloro-4-ethylphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-4-ethylphenol. This guide is designed for researchers, analytical scientists, and quality control professionals who are encountering reproducibility challenges in their quantitative and qualitative workflows. As a Senior Application Scientist, I understand that inconsistent results are not just a matter of inconvenience; they undermine the integrity of your data and can lead to significant delays in research and development.

This document moves beyond simple procedural lists to explain the fundamental causes behind common analytical issues. By understanding the "why," you will be better equipped to implement robust and effective solutions. We will explore the entire analytical workflow, from sample handling to data interpretation, providing actionable advice grounded in established scientific principles and authoritative methods, such as those from the U.S. Environmental Protection Agency (EPA).

Core Troubleshooting Guide

This section is structured to follow the typical analytical workflow. Navigate to the area where you suspect the issue lies to find specific questions and in-depth answers.

Section 1: Sample Collection, Preservation, and Storage

Poor reproducibility often begins before the sample ever reaches the instrument. The stability and integrity of this compound in the matrix are paramount.

Question: We are seeing significant variability in our this compound concentrations between samples collected at different times, even from the same source. What could be the cause?

Answer: This issue frequently points to improper sample preservation and handling. This compound, like other phenolic compounds, is susceptible to biological and chemical degradation.

  • Causality: Phenols can be degraded by microbial activity in the sample. Additionally, if the water sample contains residual chlorine, it can react with phenols to form different chlorinated species, thus reducing the concentration of the target analyte.[1] Atmospheric contact can also introduce phenolic contaminants.[1]

  • Solution Protocol:

    • Dechlorination: Immediately after collection, test for and neutralize residual chlorine. Add 40-50 mg of sodium sulfite per liter of aqueous sample.[1]

    • Acidification: To inhibit biological activity, acidify the sample to a pH of less than 2 using 6 N hydrochloric acid.[1] This creates an environment where most microbes cannot thrive.

    • Proper Storage: Samples should be stored in amber glass bottles with PTFE-lined caps to prevent photodegradation and leaching of contaminants from plastic containers.[1]

    • Temperature Control: Keep samples at or below 6°C (but not frozen) and analyze within 14 days of collection.[1] Freezing can cause the sample container to break and may lead to analyte concentration changes upon thawing.

Section 2: Sample Preparation and Extraction

The extraction step is critical for isolating this compound from the sample matrix and concentrating it for analysis. This is a major source of variability if not carefully controlled.

Question: Our recovery rates for this compound after Solid-Phase Extraction (SPE) are low and inconsistent. Why is this happening?

Answer: Low and variable SPE recovery is a classic problem that can stem from several factors related to the sorbent, sample, or elution technique. The U.S. EPA Method 528, which details the analysis of phenols in drinking water, relies heavily on a well-optimized SPE procedure.[2][3]

  • Causality & Solutions:

    • Incomplete Sorbent Conditioning: The SPE sorbent (commonly a modified polystyrene-divinylbenzene copolymer for phenols) must be properly conditioned to ensure proper interaction with the analyte.[2] Failing to wet the sorbent adequately means the analyte cannot partition effectively from the aqueous sample onto the solid phase.

      • Protocol: Always follow the manufacturer's conditioning steps, which typically involve rinsing with the elution solvent (e.g., methylene chloride), followed by a wetting agent (e.g., methanol), and finally with acidified reagent water to equilibrate the sorbent to the sample's pH.[4]

    • Incorrect Sample pH: The pH of the sample affects the ionization state of the phenol. For effective retention on a reversed-phase sorbent, the phenolic hydroxyl group should be protonated (non-ionized). Acidifying the sample to pH < 2 ensures this.[1]

    • High Flow Rate: Loading the sample onto the SPE cartridge too quickly reduces the contact time between the analyte and the sorbent, leading to poor retention and breakthrough.

      • Recommendation: Maintain a consistent and slow loading flow rate, typically around 10-20 mL/min for a 1 L sample.[4]

    • Inadequate Drying: Residual water in the cartridge after sample loading can interfere with the elution of the analyte by the nonpolar solvent (e.g., methylene chloride), resulting in poor recovery.

      • Protocol: After loading, dry the cartridge thoroughly under a stream of nitrogen for at least 15 minutes or until no residual water is visible.[4]

Workflow: Troubleshooting SPE Recovery

Sources

Technical Support Center: Minimizing Ion Suppression of 2-Chloro-4-ethylphenol in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering ion suppression issues when analyzing 2-Chloro-4-ethylphenol using Liquid Chromatography-Mass Spectrometry (LC-MS). This document is structured to provide both quick answers through FAQs and detailed troubleshooting workflows, grounded in scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding ion suppression in the context of this compound analysis.

Q1: What is ion suppression in LC-MS?

Ion suppression is a type of matrix effect that results in a decreased analyte response.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source.[3][4] These matrix components compete with the analyte for available charge or disrupt the desolvation process, leading to a lower number of analyte ions reaching the detector.[3][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][6]

Q2: How can I identify if my this compound analysis is affected by ion suppression?

The most definitive method is to perform a post-column infusion experiment.[7][8] In this procedure, a standard solution of this compound is continuously infused into the mobile phase stream after the analytical column but before the MS ion source.[8] A blank matrix sample (without the analyte) is then injected. A dip or drop in the stable baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.[7][8] A classic, simpler sign is observing a significantly lower signal response for your analyte in a spiked matrix sample compared to the same concentration in a neat solvent.[9]

Q3: What are the most common sources of ion suppression?

Ion suppression can originate from a wide range of endogenous and exogenous sources.[1][2]

  • Endogenous Matrix Components: In biological samples, common culprits include salts, phospholipids, proteins, and peptides.[7][10]

  • Exogenous Sources: These are contaminants introduced during sample collection or preparation. Examples include plasticizers from collection tubes, mobile phase additives (e.g., trifluoroacetic acid), and detergents.[2][4]

  • Mobile Phase Additives: While necessary for chromatography, some additives like non-volatile buffers or certain ion-pairing agents can cause significant suppression.[11][12]

Q4: Why might this compound be particularly susceptible?

While any analyte can be affected, the physicochemical properties of this compound and the complexity of the sample matrix are key factors. As a phenolic compound, its ionization efficiency can be influenced by the pH of the mobile phase and the presence of other ionizable compounds. In complex matrices like plasma, soil, or food extracts, there is a high probability of co-elution with more abundant matrix components that can outcompete it in the ionization process.[13][14]

Troubleshooting Guide: From Symptom to Solution

This guide is structured around common symptoms observed during analysis. For each symptom, potential causes are explained, and a series of solutions are proposed, ranging from simple adjustments to more comprehensive methodological changes.

Symptom 1: Low Signal Intensity & Poor Sensitivity in Matrix Samples

This is the most direct indication of ion suppression. The analyte peak is present but significantly smaller than expected, or even absent in the matrix, while clearly visible in a clean solvent standard.

Causality

The ionization of this compound in the ESI or APCI source is being hindered by co-eluting matrix components.[15] These components may have a higher concentration, greater basicity/acidity, or higher surface activity, allowing them to monopolize the ionization process.[1][4]

Troubleshooting Workflow

cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Symptom: Low Signal in Matrix step1 Step 1: Chromatographic Optimization start->step1 step2 Step 2: Enhance Sample Preparation step1->step2 If suppression persists s1_a Adjust Gradient Profile s1_b Change Column Chemistry s1_c Reduce Flow Rate step3 Step 3: Modify MS Source Conditions step2->step3 If suppression persists s2_a Implement SPE or LLE s2_b Dilute Sample Extract step4 Step 4: Methodological Compensation step3->step4 If suppression persists s3_a Switch Ionization Mode (e.g., ESI- to APCI) s3_b Optimize Source Parameters (Gas, Temp) s4_a Use Stable Isotope-Labeled Internal Standard s4_b Use Matrix-Matched Calibrators

Caption: Troubleshooting workflow for low analyte signal.

Solutions in Detail
  • Optimize Chromatographic Separation: The goal is to separate this compound from the interfering compounds.[4]

    • Adjust Gradient: Make the gradient shallower to increase peak separation.[6] This can move the analyte's retention time away from the suppression zone.

    • Change Column: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. Using columns with smaller particle sizes (UPLC/UHPLC) provides higher resolution and sharper peaks, which can resolve the analyte from interferences.[16]

    • Reduce Flow Rate: Lowering the flow rate, especially in ESI, can improve desolvation efficiency and make the process more tolerant to non-volatile species, thereby reducing suppression.[1][4]

  • Improve Sample Preparation: This is often the most effective strategy as it removes the problem-causing components before analysis.[3][10]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains this compound while allowing matrix components to be washed away. For chlorophenols, reversed-phase (e.g., C18, HLB) or mixed-mode cartridges can be effective.[14][17]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than simple protein precipitation by partitioning the analyte into a solvent immiscible with the sample matrix.

    • Dilution: A simple but effective approach is to dilute the sample extract.[1] This reduces the concentration of all components, including the interferents, which can often decrease the magnitude of ion suppression. This is a trade-off, as it also reduces analyte concentration.

  • Change Ionization Source/Mode:

    • Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[4] If your instrumentation allows, switching to APCI may solve the issue.

    • Chlorophenols are often analyzed in negative ion mode.[13][18] If you are using positive mode, switching to negative mode might help, as fewer matrix components may ionize, reducing competition.[4]

Symptom 2: Poor Reproducibility and Accuracy

Your calibration curve may be non-linear, or the relative standard deviation (%RSD) between replicate injections of the same sample is unacceptably high.

Causality

This points to variable ion suppression between samples or across an analytical run.[6] The composition of the matrix is not perfectly consistent from one sample to the next, leading to different degrees of suppression for each injection.

Solutions in Detail
  • Use an Appropriate Internal Standard (IS): This is critical for compensating for variability.

    • Best Practice: The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[3] The ratio of the analyte to the IS remains constant, allowing for accurate quantification even when the absolute signal intensity fluctuates.

    • Alternative: If a SIL-IS is unavailable, use a structural analog that elutes very close to the analyte and has similar ionization properties.

  • Implement Matrix-Matched Calibration:

    • Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, blank soil extract).[3] This ensures that the calibrators and the unknown samples experience the same degree of ion suppression, leading to more accurate quantification.

  • Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent. Small variations in extraction time, solvent volumes, or pH can lead to different amounts of matrix components in the final extract, causing variable suppression.

Data & Protocols

Analyte Properties

A clear understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₉ClO[19]
Molecular Weight 156.61 g/mol [19]
IUPAC Name This compound[20]
LogP (XLogP3) 3.0[19]
Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol allows you to visualize the retention time windows where ion suppression occurs.[7][8]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-junction

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank, extracted matrix sample

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for your assay.

  • Disconnect the LC flow from the MS ion source.

  • Install a tee-junction between the column outlet and the MS source.

  • Connect the LC flow to one inlet of the tee.

  • Connect the syringe pump, containing the this compound standard, to the other inlet of the tee.

  • Connect the outlet of the tee to the MS ion source.

  • Begin the LC mobile phase flow at your initial conditions.

  • Start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min) to introduce the analyte standard into the MS.

  • Monitor the signal for the this compound parent ion. You should observe a stable, elevated baseline.

  • Once the baseline is stable, inject a blank matrix sample that has undergone your full sample preparation procedure.

  • Run your standard chromatographic gradient.

  • Analysis: Observe the baseline for the infused analyte. Any significant drop in the signal indicates a region of ion suppression. Compare the retention time of the suppression zone(s) to the retention time of your analyte in a normal run.

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Column Injector->Column Tee Tee Junction Column->Tee Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee MS MS Detector Tee->MS

Caption: Workflow for a post-column infusion experiment.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a starting point for developing a robust SPE method to clean up complex samples. Optimization will be required for specific matrices.[14][17]

Materials:

  • Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridges

  • Sample (e.g., plasma, water, soil extract)

  • Methanol (MeOH)

  • Ultrapure water

  • Elution solvent (e.g., Methanol, Acetonitrile)

  • Acid/Base for pH adjustment (e.g., HCl, NH₄OH)

Procedure:

  • Sample Pre-treatment: Adjust the pH of your sample to ~2.5 using HCl. For chlorophenols, an acidic pH ensures they are in their neutral form, which enhances retention on reversed-phase sorbents.[14]

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of Methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1-2 cartridge volumes of acidified water (pH 2.5) through it. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent mix (e.g., 5-10% MeOH in water) to remove polar, interfering compounds.

  • Elution: Elute the this compound from the cartridge using a strong organic solvent like Methanol or Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Repositorio Institucional da Universidade de Lisboa. [Link]

  • [Analysis of chlorophenol compounds contaminating food by LC/MS]. (2008). Shokuhin Eiseigaku Zasshi. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2018). Journal of Analytical Science and Technology. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2018). Taylor & Francis Online. [Link]

  • Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. (2002). Rapid Communications in Mass Spectrometry. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2006). LCGC North America. [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (2004). Journal of Chromatography A. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2004). Rapid Communications in Mass Spectrometry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2002). LCGC Europe. [Link]

  • Ion suppression: a major concern in mass spectrometry. (2006). NRC Publications Archive. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]

  • Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. (2024). Journal of Chromatography B. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. (n.d.). Taylor & Francis Online. [Link]

  • Determination of Chlorophenols in Sewage Sludge and Soil by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic-Assisted and Solid-Phase Extraction. (2017). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Phenol, 2-chloro-4-ethyl-. (n.d.). NIST Chemistry WebBook. [Link]

Sources

impact of pH on 2-Chloro-4-ethylphenol stability and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and analysis of this compound. Here, we will address common challenges and provide troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles.

Section 1: Chemical Properties and pH-Dependent Stability

This section delves into the fundamental chemical properties of this compound, with a particular focus on how pH influences its stability and behavior in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a phenolic compound with the chemical formula C₈H₉ClO.[1][2] Key properties are summarized in the table below. Understanding these properties is crucial for designing experiments, as they influence solubility, choice of analytical technique, and storage conditions.

PropertyValueSource
Molecular Weight156.61 g/mol [3]
pKa8.79 ± 0.18 (Predicted)[4]
LogP3.18[5]
Water SolubilityPractically insoluble[6]
AppearanceColorless to light orange/yellow clear liquid[6]
StorageStore in a cool, dry place in a tightly sealed container[4][7][8]

Q2: How does pH affect the chemical stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH due to the acidic nature of its hydroxyl group.

  • In acidic to neutral conditions (pH < 7): The compound exists predominantly in its protonated, molecular form. Phenolic compounds are generally more stable under acidic conditions.[9] This protonation minimizes the electron density on the aromatic ring, reducing its susceptibility to oxidation.[9]

  • In alkaline conditions (pH > pKa ≈ 8.79): The hydroxyl group deprotonates to form the phenolate ion. This phenolate form is more susceptible to oxidative degradation. Flavonoids, a class of phenolic compounds, tend to degrade in alkaline environments.[9] The increased electron density on the aromatic ring makes it more reactive towards electrophiles and prone to oxidation.

Therefore, for short-term storage of aqueous solutions, it is advisable to maintain a slightly acidic pH to ensure the stability of the compound. For long-term storage, it is best to store the compound in its pure form in a cool, dry place.[4][7]

Q3: What is the significance of the pKa of this compound in experimental design?

A3: The pKa is a critical parameter that dictates the ionization state of this compound at a given pH. The predicted pKa is approximately 8.79.[4]

  • At a pH below the pKa, the compound is primarily in its neutral, more lipophilic form.

  • At a pH above the pKa, it exists predominantly as the ionized, more water-soluble phenolate.

This pH-dependent equilibrium has profound implications for:

  • Extraction: To efficiently extract this compound from an aqueous matrix into an organic solvent, the pH should be adjusted to be at least 2 units below the pKa (i.e., pH ≤ 6.79) to ensure it is in its neutral, less polar form.[10]

  • Chromatographic Analysis: In reverse-phase HPLC, controlling the pH of the mobile phase is crucial for consistent retention times.[11] Operating at a pH well below the pKa ensures the analyte is in a single, non-ionized state, leading to sharp, reproducible peaks.

The relationship between pH, pKa, and the speciation of this compound is visualized in the diagram below.

ph_speciation cluster_acidic Acidic/Neutral pH (pH < pKa) cluster_alkaline Alkaline pH (pH > pKa) Neutral This compound (Molecular Form) -OH Ionized 2-Chloro-4-ethylphenolate (Ionized Form) -O⁻ Neutral->Ionized Deprotonation (Increasing pH) Ionized->Neutral Protonation (Decreasing pH)

Caption: pH-dependent equilibrium of this compound.

Section 2: Analytical Troubleshooting Guide

This section provides practical troubleshooting advice for common analytical techniques used for this compound, such as HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing inconsistent retention times for this compound in my reverse-phase HPLC analysis. What could be the cause?

A4: Fluctuating retention times are a common issue, often related to the mobile phase pH.

  • Causality: If the mobile phase pH is close to the pKa of this compound (~8.79), small variations in pH can cause significant shifts in the equilibrium between the neutral and ionized forms of the analyte.[11] The neutral form is more retained on a reverse-phase column, while the ionized form elutes earlier. This dual-state presence leads to peak broadening and shifting retention times.

  • Troubleshooting Steps:

    • Buffer the Mobile Phase: Always use a buffer in your mobile phase to maintain a constant pH.

    • Adjust pH Away from pKa: For reproducible results, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH of ≤ 5 is recommended to ensure it is fully protonated.[12]

    • Check System Stability: Ensure your HPLC system is properly equilibrated and that the pump is delivering a consistent mobile phase composition.

Q5: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A5: Poor peak shape can arise from several factors, including secondary interactions with the stationary phase and issues with the sample solvent.

  • Troubleshooting Steps:

    • Mobile Phase pH: As with retention time instability, a pH close to the pKa can cause peak tailing. Ensure your mobile phase is adequately buffered to a pH that maintains the analyte in a single ionic state.

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.

    • Column Contamination: Contamination of the column inlet with strongly retained matrix components can lead to active sites that cause peak tailing.[13] Consider using a guard column and implementing a robust sample clean-up procedure.

    • Column Void: A void at the head of the column can also cause peak shape issues.[13] This may require column replacement.

UV-Vis Spectrophotometry

Q6: Why does the UV-Vis spectrum of this compound change with pH?

A6: The UV-Vis spectrum of phenolic compounds is highly dependent on pH due to the different electronic structures of the protonated and deprotonated forms.[14]

  • Mechanism: In the neutral form (at acidic/neutral pH), the lone pair of electrons on the hydroxyl oxygen participates in the delocalized π-system of the benzene ring. When deprotonated to the phenolate ion (at alkaline pH), the negative charge on the oxygen atom leads to enhanced delocalization. This increased conjugation results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) and an increase in molar absorptivity (a hyperchromic effect).[15] For phenol, the absorption maximum shifts from around 270 nm in its acidic form to 286 nm in its basic form in water.[15]

uv_shift cluster_neutral Neutral Form (Lower λmax) cluster_ionized Phenolate Form (Higher λmax) Neutral BenzeneRing-OH Ionized BenzeneRing-O⁻ (Increased Conjugation) Neutral->Ionized Increased pH Bathochromic Shift

Caption: Effect of pH on the UV spectrum of a phenol.

Gas Chromatography (GC) Analysis

Q7: I am seeing a decrease in signal intensity for this compound over multiple GC injections. What is happening?

A7: A decreasing signal in GC analysis of phenols often points to issues within the inlet or the column itself.

  • Active Sites: Phenols are polar, active compounds that can interact with active sites in the GC system (e.g., in the inlet liner or the front of the column). This can lead to peak tailing and loss of signal.[16]

  • Contamination: High-boiling point contaminants from the sample matrix can accumulate in the inlet and at the head of the column, masking active sites or trapping the analyte.[17]

  • Troubleshooting Steps:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner is crucial for analyzing active compounds like phenols.

    • Column Clipping: If the front of the column is contaminated, removing a small section (e.g., 10-15 cm) can restore performance.[17]

    • Derivatization: For trace analysis, derivatization of the acidic hydroxyl group (e.g., with BSTFA or PFBBr) can improve peak shape and sensitivity by making the analyte less polar and more volatile.[10][18] However, be aware that derivatization adds an extra step to sample preparation and can introduce its own set of potential issues.[17]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common experimental workflows involving this compound.

Protocol 1: Sample Preparation for HPLC Analysis from an Aqueous Matrix

This protocol describes a solid-phase extraction (SPE) procedure for the extraction and concentration of this compound from water samples.

Materials:

  • Water sample

  • 6 N HCl

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase)

  • SPE vacuum manifold

Procedure:

  • Sample Acidification: For each 100 mL of water sample, add 6 N HCl dropwise to adjust the pH to ≤ 2. This ensures that the this compound is in its neutral, protonated form for efficient retention on the reversed-phase sorbent.[19]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.[20]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped this compound with 5 mL of a suitable organic solvent, such as a mixture of methanol and acetonitrile (1:1 v/v).[20]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[21]

spe_workflow start Aqueous Sample acidify Acidify to pH ≤ 2 start->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol -> Water) condition->load wash Wash with Deionized Water load->wash dry Dry Cartridge wash->dry elute Elute with Organic Solvent dry->elute concentrate Evaporate and Reconstitute in Mobile Phase elute->concentrate end Analysis by HPLC concentrate->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol 2: Reverse-Phase HPLC-UV Method

This protocol provides a starting point for the analysis of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or another suitable acid to maintain a low pH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 30% B to 70% B over 15 minutes. This should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound in the acidic mobile phase (approximately 275-285 nm, requires experimental verification).

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject standards and samples.

  • Integrate the peak corresponding to this compound and quantify using a calibration curve.

References

  • A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples. Benchchem.
  • 2-CHLORO-4-METHYLPHENOL 6640-27-3 wiki. Guidechem.
  • 2-CHLORO-4-(METHYLSULFONYL)PHENOL - Safety Data Sheet. ChemicalBook.
  • Variation of the UV spectra of phenol with the pH increasing. ResearchGate. Available at: [Link]

  • Help with effect of pH on UV absorbance spectrum. The Student Room. Available at: [Link]

  • Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube. Available at: [Link]

  • UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. SciSpace. Available at: [Link]

  • UV-Vis analysis of the pH effect on the chemical state of phenol, using... ResearchGate. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Safety data sheet - CPAChem. CPAChem. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. Available at: [Link]

  • 2-Chlorophenol. PubChem. Available at: [Link]

  • How does pH affect the results of HPLC results? Quora. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central. Available at: [Link]

  • Method 8041A. EPA. Available at: [Link]

  • Phenol, 2-chloro-4-ethyl-. NIST WebBook. Available at: [Link]

  • Chlorinated and Non-Chlorinated Phenols in Water. Gov.bc.ca. Available at: [Link]

  • Analytical CHEMISTRY. TSI Journals. Available at: [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. Available at: [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. EPA. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC - NIH. Available at: [Link]

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. NIH. Available at: [Link]

  • Chlorinated phenols contaminate GC column or mass spec? Chromatography Forum. Available at: [Link]

  • Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed. Available at: [Link]

  • Phenol, 2-chloro-4-ethyl-. NIST WebBook. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • This compound. SIELC Technologies. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. Available at: [Link]

  • Quick Guide To Drinking Water Sample Collection - Second Edition Updated. EPA. Available at: [Link]

  • 4-Ethylphenol. PubChem. Available at: [Link]

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Validation & Comparative

Navigating Chlorinated Phenols: A Comparative Toxicological Guide to 2-Chloro-4-ethylphenol and 2,4-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, chlorinated phenols represent a class with significant industrial applications, yet they also pose notable toxicological concerns. This guide offers a detailed comparative analysis of two such compounds: 2-Chloro-4-ethylphenol and the extensively studied 2,4-dichlorophenol. As a Senior Application Scientist, my objective is to provide an in-depth, evidence-based comparison that moves beyond a simple recitation of data. We will delve into the nuances of their toxicological profiles, explore the underlying structure-activity relationships, and provide standardized protocols for their assessment. This guide is designed to be a practical resource, enabling you to make informed decisions in your research and development endeavors.

A critical point to underscore from the outset is the significant disparity in the available toxicological data for these two molecules. While 2,4-dichlorophenol has been the subject of extensive investigation, providing a robust dataset for analysis, this compound remains comparatively understudied. This guide will thoroughly present the known data for both, while also highlighting the existing knowledge gaps for this compound, thereby underscoring areas ripe for future research.

A Tale of Two Structures: Chemical Identity and Properties

At first glance, this compound and 2,4-dichlorophenol share a common phenolic backbone, but their differing substituents are key to their toxicological divergence.

PropertyThis compound2,4-dichlorophenol
Molecular Formula C₈H₉ClO[1]C₆H₄Cl₂O[2]
Molecular Weight 156.61 g/mol [1]163.0 g/mol [2]
CAS Number 18980-00-2[3][4]120-83-2[5]
Appearance Liquid[3]Colorless, crystalline solid[2]
Structure A phenol ring with a chlorine atom at position 2 and an ethyl group at position 4.A phenol ring with chlorine atoms at positions 2 and 4.

The primary structural difference lies in the substituent at the para-position (position 4) of the phenol ring: an ethyl group in this compound versus a second chlorine atom in 2,4-dichlorophenol. This seemingly minor alteration has profound implications for the compounds' lipophilicity, metabolic pathways, and ultimately, their toxicological profiles.

Comparative Toxicology: A Deep Dive

This section will dissect the available toxicological data for both compounds across key endpoints.

Acute Toxicity

Acute toxicity, often quantified by the median lethal dose (LD50), provides a measure of a substance's short-term poisoning potential.

Quantitative Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50 ValueReference
2,4-dichlorophenol RatOral47.0 mg/kg[5][6]
RatOral580 - 4500 mg/kg[7]
MouseOral1276 - 1352 mg/kg[8]
MammalDermal790.0 mg/kg[6]
This compound --No data available-

As the table clearly indicates, there is a significant body of data for 2,4-dichlorophenol, with oral LD50 values in rats ranging from as low as 47.0 mg/kg to 4500 mg/kg, indicating moderate to high acute toxicity.[6][7] In mice, the oral LD50 is reported to be in the range of 1276-1352 mg/kg.[8] The dermal LD50 in mammals is 790.0 mg/kg.[6] In stark contrast, publicly available literature and databases lack specific LD50 values for this compound.

Causality Behind the Numbers: The higher acute toxicity of 2,4-dichlorophenol can be partly attributed to the presence of two electron-withdrawing chlorine atoms. This electronic configuration can influence its interaction with biological macromolecules and its potential to disrupt cellular processes.

Metabolism and Elimination

The biotransformation of a compound is a critical determinant of its toxicity. Metabolism can lead to detoxification and elimination, or in some cases, bioactivation to more toxic intermediates.

2,4-dichlorophenol: In rats, 2,4-dichlorophenol is rapidly metabolized and eliminated from the body.[9][10] The primary metabolic pathway involves conjugation with glucuronic acid and sulfate.[10][11] These conjugation reactions increase the water solubility of the compound, facilitating its excretion, primarily in the urine.[11] The half-life of 2,4-dichlorophenol and its conjugates in various tissues is short, ranging from 4 to 30 minutes.[9][10] The highest concentrations of 2,4-DCP have been found in the kidney, followed by the liver, fat, and brain.[10]

Diagram: Generalized Metabolic Pathway of Chlorinated Phenols

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound Parent Chlorinated Phenol (e.g., 2,4-DCP, this compound) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Parent_Compound->Oxidized_Metabolite CYP450 Enzymes Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion Urine/Feces caption Generalized metabolic pathway of chlorinated phenols.

Caption: Generalized metabolic pathway of chlorinated phenols.

Genotoxicity and Carcinogenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can potentially lead to cancer.

This compound: There is a lack of publicly available data on the genotoxicity and carcinogenicity of this compound. This represents a significant data gap in its toxicological profile.

Ecotoxicity

The environmental impact of chemicals is a crucial aspect of their overall toxicological assessment.

2,4-dichlorophenol: 2,4-dichlorophenol is toxic to aquatic life.[5] Acute and chronic toxicity to freshwater aquatic life occur at concentrations as low as 2,020 µg/L and 365 µg/L, respectively.[2] It has been shown to induce DNA damage in fish through the accumulation of reactive oxygen species (ROS) and depletion of glutathione (GSH).[15]

This compound: Specific ecotoxicity data for this compound is not available.

Experimental Protocols: A Framework for Toxicological Assessment

For researchers aiming to fill the data gaps for compounds like this compound or to conduct comparative studies, standardized protocols are essential. The following outlines a workflow for assessing acute oral toxicity, based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

Experimental Workflow: Acute Oral Toxicity (OECD TG 423)

G Start Start Animal_Selection Animal Selection & Acclimatization (e.g., female rats) Start->Animal_Selection Dose_Preparation Dose Formulation Preparation Animal_Selection->Dose_Preparation Dosing Single Oral Administration (gavage) Dose_Preparation->Dosing Observation Observation Period (14 days) - Clinical signs of toxicity - Body weight changes - Mortality Dosing->Observation Necropsy Gross Necropsy of all animals Observation->Necropsy Data_Analysis Data Analysis & Interpretation - Estimation of LD50 cut-off value Necropsy->Data_Analysis End End Data_Analysis->End caption Workflow for Acute Oral Toxicity Assessment.

Caption: Workflow for Acute Oral Toxicity Assessment.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult female rats are typically used. They are acclimated to the laboratory conditions for at least 5 days before the study begins.

  • Dose Formulation Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water) at the desired concentrations.

  • Dosing: A single dose of the test substance is administered to the animals by oral gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The number of animals that die at each dose level is used to estimate the acute oral toxicity of the substance, placing it into a specific toxicity class.

Conclusion: Synthesizing the Evidence

This guide illuminates the significant differences in the toxicological profiles of this compound and 2,4-dichlorophenol, largely driven by the disparity in available research. 2,4-dichlorophenol presents a well-characterized toxicological profile, with moderate to high acute toxicity, rapid metabolism and elimination, a lack of genotoxicity and carcinogenicity in animal models, and notable ecotoxicity.

In contrast, the toxicological landscape of this compound is largely uncharted territory. The absence of fundamental data such as LD50 values, and studies on its metabolic fate, genotoxicity, and carcinogenicity, underscores a critical need for further investigation. While structure-activity relationships can provide some predictive insights, they are no substitute for empirical data.

For researchers and drug development professionals, this comparison serves two primary purposes. Firstly, it provides a robust, evidence-based understanding of the risks associated with 2,4-dichlorophenol. Secondly, and perhaps more importantly, it highlights the significant data gaps for this compound, presenting clear opportunities for future research to ensure a comprehensive understanding of its potential hazards. A thorough toxicological evaluation of this compound is imperative for accurate risk assessment and safe handling in any application.

References

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  • Taylor & Francis Online. (1982). Distribution and metabolism of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 9(5-6), 889-897.
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  • Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 1-12.
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  • Toxicology Letters. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39-42.
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  • National Toxicology Program. (1989). 2,4-Dichlorophenol (CASRN 120-83-2) in F344/N Rats and B6C3F1Mice (Feed Studies). Retrieved from [Link]

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  • ACS Omega. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 1714-1722.
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Sources

A Comparative Guide to Analytical Method Validation for 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

2-Chloro-4-ethylphenol, a halogenated phenolic compound, is of interest in various fields, including environmental monitoring and as a potential impurity in pharmaceutical manufacturing. Accurate and precise measurement is therefore critical. This guide will compare two of the most powerful and prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Crucial Role of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for this process, ensuring data reliability and international regulatory acceptance.[2][3][4][5]

The core parameters of analytical method validation that will be compared for both HPLC and GC methods for this compound are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Comparative Performance of HPLC and GC Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.[4] HPLC is well-suited for non-volatile and thermally labile compounds, while GC excels in the analysis of volatile and semi-volatile compounds.[4][8] For phenolic compounds like this compound, both techniques can be successfully applied, often with derivatization in the case of GC to improve volatility and peak shape.[8]

Below is a summary of the expected performance characteristics for validated HPLC-UV/DAD and GC-FID/MS methods for the analysis of this compound, synthesized from established methods for similar phenolic compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography (GC-FID/MS)
Linearity (R²) ≥ 0.999≥ 0.999
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 2.5%
LOD ~0.05 µg/mL~0.01 µg/mL
LOQ ~0.15 µg/mL~0.03 µg/mL
Robustness HighModerate to High

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific sample matrix, instrumentation, and chosen extraction method.

Experimental Protocols

Detailed, step-by-step methodologies are essential for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a versatile technique that separates components in a liquid mixture. For this compound, a reversed-phase method is typically employed.

Instrumentation and Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting condition could be 40% acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, but a common starting point is around 225 nm and 280 nm.

  • Column Temperature: 30°C.

Validation Workflow for HPLC Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_std Prepare Stock & Working Standards linearity Linearity & Range (5-7 concentrations) prep_std->linearity prep_sample Prepare Sample Solutions accuracy Accuracy (% Recovery) prep_sample->accuracy prep_qc Prepare QC Samples at 3 Levels prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision specificity Specificity (Peak Purity) data_acq HPLC-DAD Data Acquisition linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ (S/N Ratio or Calibration Curve) lod_loq->data_acq robustness Robustness (Varying Parameters) robustness->data_acq data_proc Process Data (Integration, Calibration) data_acq->data_proc data_proc->specificity report Generate Validation Report data_proc->report

Caption: Workflow for HPLC-DAD method validation of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

GC is a powerful technique for the separation of volatile and semi-volatile compounds.[8] For polar analytes like phenols, derivatization is often employed to enhance volatility and improve chromatographic performance.[8]

Instrumentation and Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is a good starting point (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (for FID) or MS transfer line at 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: An initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Sample Preparation and Derivatization: Samples are typically extracted into an organic solvent. For derivatization, an acetylating agent like acetic anhydride or a silylating agent like BSTFA can be used to convert the polar hydroxyl group to a less polar ester or silyl ether, respectively.

Validation Workflow for GC Analysis of this compound

cluster_prep_gc Sample & Standard Preparation cluster_validation_gc Method Validation cluster_analysis_gc Data Analysis & Reporting prep_std_gc Prepare Stock & Working Standards linearity_gc Linearity & Range prep_std_gc->linearity_gc prep_sample_gc Extract & Derivatize Samples accuracy_gc Accuracy (% Recovery) prep_sample_gc->accuracy_gc prep_qc_gc Prepare & Derivatize QC Samples prep_qc_gc->accuracy_gc precision_gc Precision (%RSD) prep_qc_gc->precision_gc specificity_gc Specificity (Peak Identification by MS) data_acq_gc GC-FID/MS Data Acquisition linearity_gc->data_acq_gc accuracy_gc->data_acq_gc precision_gc->data_acq_gc lod_loq_gc LOD & LOQ lod_loq_gc->data_acq_gc robustness_gc Robustness robustness_gc->data_acq_gc data_proc_gc Process Data data_acq_gc->data_proc_gc data_proc_gc->specificity_gc report_gc Generate Validation Report data_proc_gc->report_gc

Caption: Workflow for GC-FID/MS method validation of this compound.

Causality Behind Method Choices and Validation Parameters

The decision to use HPLC versus GC is fundamentally driven by the physicochemical properties of this compound and the analytical goals.

  • Volatility and Thermal Stability: While this compound is amenable to GC analysis, its polarity can lead to peak tailing. Derivatization mitigates this but adds a sample preparation step. HPLC, operating at ambient temperatures, avoids potential thermal degradation and does not require derivatization, simplifying the workflow.[4]

  • Specificity: In complex matrices, the selectivity of the analytical method is paramount. HPLC with DAD allows for peak purity analysis by comparing spectra across the peak. GC-MS offers unparalleled specificity through the fragmentation pattern of the analyte, providing a virtual fingerprint for identification.[9]

  • Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, can offer superior sensitivity compared to HPLC-UV/DAD, making it the method of choice for trace-level analysis.

  • Robustness: HPLC methods are often considered more robust as they are less susceptible to minor variations in parameters like flow rate and temperature compared to GC methods where oven temperature programming and gas flow rates are critical for reproducible retention times.

The validation parameters themselves form a logical, self-validating system.

Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Method Precision Precision Precision->Accuracy Precision->Method Range->Accuracy Range->Precision LOD->Method LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of analytical method validation parameters.

Linearity establishes the concentration range over which the method is accurate and precise. Accuracy and precision are codependent; a method cannot be considered accurate if it is not precise. The LOD and LOQ define the lower limits of the method's capabilities, which are derived from the linearity study. Specificity ensures that the measured signal is solely from the analyte of interest, underpinning the validity of all other parameters. Finally, robustness demonstrates the method's reliability under normal operational variability.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical requirements, such as the need for high sensitivity (favoring GC-MS) or a simpler, more direct analysis of non-volatile samples (favoring HPLC).

Regardless of the chosen technique, a thorough validation according to ICH guidelines is imperative to ensure the generation of accurate, reliable, and reproducible data. This guide provides a framework for comparing these methods and designing a comprehensive validation strategy, empowering researchers and scientists to have full confidence in their analytical results.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Simões, A. S., et al. (2007). Experimental and statistical validation of SPME–GC–MS analysis of phenol and chlorophenols in raw and treated water. ResearchGate. [Link]

  • Turnes, I., et al. (1996). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. PubMed. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Omics Online. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • Kivilompolo, M., & Hyötyläinen, T. (2007). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. ResearchGate. [Link]

  • van der Pol, A. J. H. P., et al. (1993). Comparison between gas chromatography and high-performance liquid chromatography analysis of the reaction products formed by the hydroxylation of phenol. Pure. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2022). How to do HPLC method validation. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

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A Guide to Inter-Laboratory Comparison of 2-Chloro-4-ethylphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the analysis of 2-Chloro-4-ethylphenol. It is intended for researchers, analytical scientists, and quality assurance professionals in the environmental, pharmaceutical, and chemical industries who are involved in the determination of this compound. This document outlines the critical aspects of analytical methodology, study design, data evaluation, and best practices to ensure the generation of comparable and reliable data across different laboratories.

Introduction: The Imperative for Inter-Laboratory Comparison

This compound is a substituted phenol that can be found as an industrial byproduct or a degradation product of certain herbicides. Its potential toxicity and persistence in the environment necessitate accurate and precise analytical methods for its detection and quantification. Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for:

  • Assessing Laboratory Performance: Objectively evaluating the analytical capabilities of a laboratory against its peers.

  • Method Validation: Demonstrating the robustness and reproducibility of an analytical method across different laboratory environments.

  • Ensuring Data Comparability: Harmonizing analytical results from various sources, which is crucial for regulatory compliance and environmental monitoring.

  • Identifying Methodological Biases: Uncovering systematic errors in analytical procedures that might not be apparent in single-laboratory studies.

This guide will walk you through the key considerations for conducting a successful inter-laboratory comparison of this compound analysis.

Analytical Methodologies for this compound

The selection of an appropriate analytical method is the foundation of any successful analysis. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of semi-volatile organic compounds like this compound.[1][2] A widely accepted method that can be adapted for this purpose is the U.S. EPA Method 8270D .[1][2][3]

Key Experimental Choices & Rationale:

  • Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating this compound from aqueous matrices. The choice of sorbent material is critical; a reversed-phase C18 or a polymeric sorbent is typically suitable for retaining phenolic compounds.

  • Derivatization: While not always necessary, derivatization of the phenolic hydroxyl group (e.g., through acetylation or silylation) can improve chromatographic peak shape and thermal stability, leading to enhanced sensitivity and reproducibility.

  • GC Column Selection: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good separation for a wide range of semi-volatile compounds, including substituted phenols.[2]

  • Mass Spectrometry: Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring for specific ions characteristic of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds. It can be a viable alternative to GC-MS for this compound analysis, especially when derivatization is to be avoided.[4]

Key Experimental Choices & Rationale:

  • Stationary Phase: A reversed-phase C18 column is the standard choice for separating phenolic compounds from aqueous samples.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically employed to achieve good separation. Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification. For higher sensitivity and selectivity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically sound results. The design should adhere to international standards such as ISO 5725 .[5][6]

Study Coordinator and Protocol

A designated study coordinator is responsible for planning, organizing, and reporting the results of the comparison. A detailed study protocol should be distributed to all participating laboratories, outlining:

  • The scope and objectives of the study.

  • A detailed description of the analytical method to be used (or allowable variations).

  • Instructions for sample handling, storage, and preparation.

  • A timeline for analysis and data submission.

  • The statistical methods that will be used for data analysis.

Test Material

The heart of an inter-laboratory comparison is the test material. For this compound, this would typically involve:

  • Certified Reference Material (CRM): A solution of this compound with a certified concentration and uncertainty, purchased from a reputable supplier.[7][8] The use of a CRM provides a known "true" value for assessing accuracy.

  • Spiked Matrix Samples: A real-world matrix (e.g., surface water, wastewater effluent) spiked with a known concentration of this compound. This assesses the laboratory's ability to handle matrix effects.

The homogeneity and stability of the test materials must be thoroughly evaluated before distribution to ensure that all participants receive identical samples.

Data Reporting

Participating laboratories should be instructed to report their results in a standardized format, including:

  • The mean concentration of this compound.

  • The standard deviation of replicate measurements.

  • The number of replicate analyses performed.

  • Details of any deviations from the prescribed analytical method.

Statistical Analysis of Inter-Laboratory Data

The statistical analysis of the reported data is essential for evaluating laboratory performance and assessing the overall reproducibility of the analytical method.

Z-Scores

A common and effective method for evaluating laboratory performance is the calculation of Z-scores . The Z-score is calculated as follows:

Z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (e.g., the certified value of the CRM or the robust mean of all reported results).

  • σ is the target standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance.

  • |Z| ≥ 3: Unsatisfactory performance.

Repeatability and Reproducibility

According to ISO 5725 , the following precision measures are calculated:

  • Repeatability (r): The precision under repeatability conditions (i.e., within a single laboratory).

  • Reproducibility (R): The precision under reproducibility conditions (i.e., between different laboratories).

These parameters provide valuable information about the variability of the analytical method.

Hypothetical Inter-Laboratory Comparison Data

To illustrate the evaluation process, the following table presents hypothetical data from a fictional inter-laboratory comparison study on the analysis of this compound in a spiked water sample. The assigned value (X) is 25.0 µg/L, and the target standard deviation (σ) is 2.5 µg/L.

Laboratory IDReported Concentration (µg/L)Z-ScorePerformance
Lab-0124.5-0.20Satisfactory
Lab-0226.20.48Satisfactory
Lab-0328.91.56Satisfactory
Lab-0421.8-1.28Satisfactory
Lab-0531.52.60Questionable
Lab-0623.9-0.44Satisfactory
Lab-0718.5-2.60Questionable
Lab-0825.50.20Satisfactory
Lab-0927.10.84Satisfactory
Lab-1033.03.20Unsatisfactory

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound (e.g., m/z 156, 128, 77).

Visualizing the Workflow

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (500 mL) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Eluate Eluate (5 mL) SPE->Eluate Elution Concentrate Concentration to 1 mL Eluate->Concentrate Final_Extract Final Extract Concentrate->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: Workflow for the analysis of this compound.

Inter-Laboratory Comparison Process

interlab_comparison Coordinator Study Coordinator Protocol Develop Study Protocol Coordinator->Protocol Sample_Prep Prepare & Distribute Test Materials Coordinator->Sample_Prep Stats Statistical Analysis (Z-Scores, ISO 5725) Coordinator->Stats Labs Participating Laboratories (n) Protocol->Labs Sample_Prep->Labs Analysis Sample Analysis Labs->Analysis Data_Submission Data Submission Analysis->Data_Submission Data_Submission->Coordinator Report Final Report & Evaluation Stats->Report Report->Labs

Caption: The process of an inter-laboratory comparison study.

Conclusion

A robust inter-laboratory comparison program is indispensable for ensuring the quality and reliability of this compound analysis. By adhering to standardized analytical methods, employing a well-designed study protocol, and utilizing appropriate statistical tools for data evaluation, laboratories can confidently assess their performance, validate their methods, and contribute to a harmonized and accurate understanding of the presence of this compound in various matrices. Continuous participation in such programs is a hallmark of a laboratory's commitment to analytical excellence.

References

  • U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

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  • Agilent Technologies. (n.d.). EPA 8270 Semi-volatile Analysis on an Agilent J&W FactorFour VF-5ms GC Column. [Link]

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A Comparative Analysis of the Biological Activity of 2-Chloro-4-ethylphenol and Other Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 2-Chloro-4-ethylphenol against other relevant chlorophenols. As a class of compounds, chlorophenols are widely utilized as intermediates in the manufacturing of pharmaceuticals, biocides, dyes, and agricultural chemicals.[1][2] However, their persistence in the environment and broad-spectrum biological effects, ranging from antimicrobial action to significant toxicity, necessitate a thorough understanding of their structure-activity relationships.[1][3]

While extensive data exists for many chlorophenol isomers, this compound remains a less-characterized molecule. This guide will, therefore, extrapolate its potential biological profile by comparing it with well-studied analogues. We will analyze the influence of the number and position of chlorine substituents, as well as the contribution of the ethyl group, to provide a predictive framework for its activity. The discussion is grounded in established experimental data for compounds such as 4-chlorophenol, 2,4-dichlorophenol, and the highly potent pentachlorophenol, offering a robust comparative context.

The Chlorophenol Family: A Structural Overview

Chlorophenols are a group of 19 distinct isomers, each consisting of a phenol ring substituted with one to five chlorine atoms.[4] Their physical and chemical properties, and consequently their biological activities, are dictated by the degree and position of this chlorination. Generally, as the number of chlorine atoms increases, so does the compound's toxicity and persistence.[3][4][5]

The introduction of an alkyl group, such as the ethyl group in this compound, adds another layer of complexity, influencing properties like lipophilicity, which can significantly alter how the molecule interacts with biological membranes and target enzymes.

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mode of toxic action for most chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[4][6][7] This process is fundamental to cellular energy production (ATP synthesis).

Chlorophenols, particularly in their ionized phenate form, act as protonophores. They are lipid-soluble and can diffuse across the inner mitochondrial membrane. In the acidic intermembrane space, they pick up a proton, diffuse back across the membrane into the more alkaline matrix, and release the proton. This shuttling action dissipates the critical proton gradient that drives ATP synthase, effectively "uncoupling" respiration from ATP production. The cell continues to consume oxygen at a high rate, but the energy is lost as heat instead of being captured in ATP.

The efficiency of this uncoupling effect is strongly correlated with the degree of chlorination.[6][8]

  • Pentachlorophenol (PCP): The most heavily chlorinated, is the most potent uncoupler and inhibitor of oxidative phosphorylation.[6]

  • Monochlorophenols (MCPs): The least chlorinated, are the weakest uncouplers.[6][8]

The convulsant action observed with lower chlorinated phenols is likely associated with the undissociated molecule, whereas the uncoupling activity is attributed to the chlorophenate ion.[5][7][9]

M Matrix (High pH) ATP_Synthase ATP Synthase M->ATP_Synthase H⁺ CP_Ion Chlorophenate (CP-O⁻) M->CP_Ion IMS Intermembrane Space (Low pH) CP_H Chlorophenol (CP-OH) IMS->CP_H Picks up H⁺ ETC Electron Transport Chain (ETC) ETC->IMS Pumps H⁺ CP_H->M Diffuses Across Membrane CP_Ion->M caption Mechanism: Uncoupling of Oxidative Phosphorylation

Caption: Chlorophenols shuttle protons across the inner mitochondrial membrane, disrupting the gradient needed for ATP synthesis.

Comparative Biological Activities

We will now compare the known activities of benchmark chlorophenols to predict the profile of this compound.

Antimicrobial & Antifungal Activity

Chlorophenols are used as biocides, fungicides, and disinfectants due to their broad antimicrobial properties.[1][10] Their mechanism often involves disrupting cell membranes and interfering with cellular energy processes.

  • Pentachlorophenol (PCP): Has been widely used as a wood preservative and fungicide.[4][10]

  • 2,4-Dichlorophenol (2,4-DCP): Also used as a germicide and antiseptic.[11]

  • 4-Chlorophenol: Employed as a local antibacterial agent in root canal therapy and topical antiseptics.[12]

  • 4-Ethylphenol: The non-chlorinated parent of our target molecule has demonstrated potent activity against oomycetes and pathogenic fungi by destroying the pathogen's cell membrane, leading to the leakage of DNA and proteins.[13]

Inference for this compound: The presence of the ethyl group likely increases the lipophilicity of this compound compared to 2-chlorophenol. This enhanced lipid solubility could facilitate its entry into microbial cells and disruption of the lipid-rich cell membrane, similar to 4-ethylphenol.[13] The chlorine atom, combined with the phenolic hydroxyl group, would contribute to the overall toxicity, likely through energy disruption.[14] Therefore, this compound is predicted to be an effective antimicrobial agent, potentially with a dual mechanism of membrane disruption and metabolic inhibition.

Herbicidal & Insecticidal Activity

Many chlorophenols serve as precursors or active ingredients in pesticides.[2]

  • PCP: Has been used as a herbicide, insecticide, algaecide, and molluscicide.[10][15]

  • 2,4-Dichlorophenol: Is a key intermediate in the production of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[11][16]

Inference for this compound: Given that its structural analogues are used in or as pesticides, it is plausible that this compound possesses some herbicidal or insecticidal properties. The combination of a chlorinated phenol core with a lipophilic ethyl group could enhance its penetration through plant cuticles or insect exoskeletons, a key attribute for contact pesticides.

Toxicity

The toxicity of chlorophenols is a significant concern for public and environmental health.[1] It generally increases with the degree of chlorination and is influenced by the substitution pattern.[4] Exposure can cause a range of adverse effects, including damage to the liver, kidneys, and nervous system.[1][17]

Table 1: Comparative Acute Oral Toxicity (LD50) of Selected Phenols

Chemical Compound Test Species Route of Administration LD50 Value Reference
This compound - - No Data Available -
4-Chlorophenol Rat Oral 670 mg/kg [Ullmann's Encyclopedia]
2,4-Dichlorophenol Rat Oral 580 - 4000 mg/kg [18]
2,4,6-Trichlorophenol Rat Oral 250 - 500 mg/kg (est.) [18]
Pentachlorophenol Rat Oral 17 mg/kg [10]

| 4-Ethylphenol | Rat | Oral | 1000 mg/kg | [Material Safety Data Sheet] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Analysis and Inference for this compound: Based on the structure-activity relationship observed in the table, we can make an educated prediction.

  • Effect of Chlorination: Toxicity increases as we move from monochlorophenols to pentachlorophenol.

  • Effect of Ethyl Group: 4-Ethylphenol is less toxic than 4-Chlorophenol, suggesting the ethyl group alone is less of a toxicity driver than a chlorine atom.

  • Combined Effect: this compound has both a chlorine atom and an ethyl group. Its toxicity will likely fall between that of 4-chlorophenol and 2,4-dichlorophenol. The added lipophilicity from the ethyl group might enhance absorption, but the overall toxicity is dominated by the degree of chlorination. It is expected to be significantly less toxic than pentachlorophenol.

Furthermore, some chlorophenols like 2,4-DCP have been shown to act as endocrine disruptors with estrogenic activity.[19] This is a potential area of concern for this compound that warrants investigation.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of this compound, standardized experimental protocols are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The choice of a broth microdilution method allows for high-throughput screening against multiple organisms and provides a quantitative measure (the MIC value) of antimicrobial potency, which is crucial for comparing different compounds.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using sterile growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

start Start: Prepare Standardized Microbial Inoculum prep_compound Prepare Stock Solution of This compound start->prep_compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read_results Read Results: Observe for Turbidity incubate->read_results end Determine MIC Value read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Protocol: Acute Oral Toxicity (LD50) Study

This protocol is a standardized method to determine the acute toxicity of a substance after a single oral dose.

Causality: The up-and-down procedure is a validated method that reduces the number of animals required while still providing a statistically robust estimate of the LD50. The choice of observation period (14 days) is based on regulatory guidelines to ensure both acute and delayed toxic effects are recorded.

Methodology:

  • Animal Model: Use a standardized strain of laboratory rats (e.g., Wistar or Sprague-Dawley), typically young adults of a single sex. Acclimatize animals for at least 5 days before dosing.

  • Dose Preparation: Prepare various concentrations of this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer a single dose to one animal via oral gavage. The initial dose is selected based on available data from related compounds.

  • Observation & Sequential Dosing (Up-and-Down Procedure):

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • This continues for a series of animals until stopping criteria are met.

  • Clinical Observation: Observe animals for signs of toxicity and mortality for at least 14 days post-administration. Record body weight changes, clinical signs (e.g., tremors, lethargy), and any instances of mortality.

  • Data Analysis: Calculate the LD50 value and its confidence interval using appropriate statistical methods (e.g., maximum likelihood estimation).

Conclusion and Future Directions

This guide establishes a framework for understanding the biological activity of this compound by leveraging data from its structural analogues. The evidence strongly suggests that this compound possesses significant antimicrobial properties and moderate toxicity, which is greater than that of monochlorophenols but substantially lower than highly chlorinated phenols like PCP.

Its primary mechanism of action is likely a dual-pronged attack:

  • Metabolic Inhibition: Uncoupling of oxidative phosphorylation, a hallmark of chlorophenols.[4][6][7]

  • Membrane Disruption: Enhanced by the lipophilic 4-ethyl group, leading to loss of cellular integrity in microorganisms.[13]

The significant data gap for this compound highlights a clear need for empirical research. Future studies should prioritize conducting standardized antimicrobial susceptibility tests (MIC) and acute toxicity studies (LD50) to validate these predictions. Furthermore, investigating its potential as an endocrine disruptor, similar to 2,4-DCP, would be crucial for a comprehensive risk assessment. Such data will be invaluable for its safe application in industry and for understanding its environmental impact.

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A Comparative Environmental Risk Assessment: 2-Chloro-4-ethylphenol vs. Non-Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Environmental Science and Drug Development

Introduction: The Environmental Burden of Phenolic Compounds

Phenolic compounds are a cornerstone of the chemical industry, utilized as precursors and intermediates in the synthesis of everything from pharmaceuticals and dyes to pesticides and polymers.[1][2][3] Their widespread use, however, necessitates a rigorous evaluation of their environmental footprint. When released into ecosystems, these compounds can exert significant toxic effects and persist for extended periods.[4] A critical distinction in their environmental behavior arises from the presence or absence of halogen substituents on the aromatic ring.

This guide provides a detailed, evidence-based comparison of the environmental impact of 2-Chloro-4-ethylphenol, a representative chlorinated phenol, against its direct non-chlorinated analogue, 4-ethylphenol. We will delve into their comparative persistence, ecotoxicity, and underlying degradation mechanisms. Furthermore, this document furnishes detailed experimental protocols, grounded in internationally recognized standards, to empower researchers to conduct their own validated assessments.

Physicochemical Properties: The Foundation of Environmental Fate

The environmental journey of a chemical is dictated by its inherent physicochemical properties. The addition of a chlorine atom to the phenol ring, creating this compound from 4-ethylphenol, fundamentally alters these properties, predisposing it to greater environmental persistence and toxicity.

PropertyThis compound4-EthylphenolRationale for Environmental Impact
Chemical Structure Structure of this compoundStructure of 4-ethylphenolThe C-Cl bond is highly stable and not commonly found in nature, making it resistant to microbial degradation.
Molecular Formula C₈H₉ClOC₈H₁₀OThe presence of chlorine increases the molecular weight and lipophilicity.
Log Kₒw (Octanol-Water Partition Coefficient) ~3.0 (Estimated)2.1[5]A higher Log Kₒw for the chlorinated form indicates greater lipophilicity, leading to increased potential for bioaccumulation in fatty tissues of organisms.
Water Solubility LowerHigherLower water solubility can lead to partitioning into sediments and biota.[2][6]

Environmental Fate and Persistence: A Tale of Two Degradation Profiles

The persistence of a chemical is a measure of its resistance to degradation in the environment. Chlorinated phenols are notoriously more persistent than their non-chlorinated counterparts, a characteristic directly attributable to the strength and stability of the carbon-chlorine bond.[7][8]

Biodegradability

Microbial degradation is the primary mechanism for the removal of organic pollutants from the environment. However, chlorinated phenols are recalcitrant, meaning they resist microbial attack.[2][3] The chlorine atom sterically hinders enzymatic action and increases the compound's toxicity to the very microorganisms that would otherwise break it down.

  • This compound : As a monochlorinated phenol, it is expected to be significantly more resistant to biodegradation than 4-ethylphenol. Complete mineralization is slow, and under certain conditions, it can persist in soil and water systems for extended periods.[6][7]

  • 4-Ethylphenol : Non-chlorinated phenols are more amenable to microbial degradation.[9] Studies have shown significant removal of 4-ethylphenol in soil systems, indicating it is likely biodegradable, though it may not always meet the stringent criteria for "ready biodegradability" without microbial adaptation.[10]

The degradation of phenolic compounds typically proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. For chlorinated phenols, a critical and often rate-limiting first step is dehalogenation, the removal of the chlorine atom.

G cluster_0 This compound Pathway cluster_1 4-Ethylphenol Pathway This compound This compound Chlorocatechol Chlorocatechol This compound->Chlorocatechol Hydroxylation & Dehalogenation (Slow, Rate-Limiting) Ring Cleavage Products Ring Cleavage Products Chlorocatechol->Ring Cleavage Products Dioxygenase Enzymes CO2 + H2O + Cl- CO2 + H2O + Cl- Ring Cleavage Products->CO2 + H2O + Cl- Further Metabolism 4-Ethylphenol 4-Ethylphenol Catechol Derivative Catechol Derivative 4-Ethylphenol->Catechol Derivative Hydroxylation (Rapid) Ring Cleavage Products_2 Ring Cleavage Products_2 Catechol Derivative->Ring Cleavage Products_2 Dioxygenase Enzymes CO2 + H2O CO2 + H2O Ring Cleavage Products_2->CO2 + H2O Further Metabolism

Caption: Generalized microbial degradation pathways. The initial dehalogenation step for this compound makes its degradation significantly slower.

Comparative Ecotoxicity

The addition of chlorine to the phenol structure generally increases its toxicity to aquatic organisms.[11][12] This is because the increased lipophilicity allows the compound to more easily penetrate biological membranes, disrupting cellular processes. Chlorophenols are known to be uncouplers of oxidative phosphorylation, a fundamental energy-producing process in cells.

Organism Trophic LevelTest OrganismThis compound (Expected Toxicity)4-Ethylphenol (Reported Toxicity)
Microbe (Bacteria) Vibrio fischeriHigh Toxicity (Low EC₅₀)Moderate Toxicity
Primary Producer (Algae) Pseudokirchneriella subcapitataHigh Toxicity (Low EC₅₀)Moderate Toxicity
Invertebrate Daphnia magna (Water Flea)Acute EC₅₀ expected in low mg/L rangeAcute EC₅₀ > 10 mg/L[13]
Vertebrate (Fish) Pimephales promelas (Fathead Minnow)Acute LC₅₀ expected in low mg/L rangeAcute LC₅₀ reported at ~29 mg/L

Note: Specific experimental toxicity data for this compound is limited. The expected toxicity is inferred from data on similar monochlorinated phenols, which consistently show higher toxicity than their non-chlorinated analogues.[11]

Experimental Protocols for Environmental Assessment

To ensure data is reliable and comparable across laboratories, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides globally accepted guidelines for testing chemicals.

Protocol 1: Ready Biodegradability – OECD 301 F Manometric Respirometry Test

This method evaluates the potential for a substance to be rapidly and completely biodegraded by aerobic microorganisms.

Principle: A solution of the test substance in a mineral medium is inoculated with wastewater microorganisms. The mixture is incubated in sealed flasks with a device to measure oxygen consumption (respirometer). Biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed over 28 days. A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test.[14][15]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a nutrient solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in purified water. Ensure the pH is adjusted to 7.4 ± 0.2.

  • Inoculum Preparation: Collect a fresh sample of activated sludge from a domestic wastewater treatment plant. Homogenize and, if necessary, pre-condition the inoculum to reduce endogenous respiration.

  • Test Setup:

    • Test Vessels (Triplicate): Add mineral medium, a known concentration of the test substance (e.g., this compound or 4-ethylphenol, typically providing 50-100 mg/L of ThOD), and inoculum.

    • Reference Vessels (Duplicate): Set up as above, but use a readily biodegradable reference compound like sodium benzoate to validate the inoculum's viability.[14]

    • Blank Controls (Duplicate): Contain only mineral medium and inoculum to measure the background respiration of the microorganisms.

  • Incubation and Measurement: Seal the vessels and connect them to the respirometer. Incubate at 20-24°C in the dark for 28 days. The respirometer will continuously record the amount of oxygen consumed.

  • Data Analysis:

    • Calculate the cumulative oxygen consumption for each vessel, correcting for the blank controls.

    • Calculate the Theoretical Oxygen Demand (ThOD) based on the chemical formula of the test substance.

    • Express the biodegradation as a percentage: % Degradation = (Oxygen Consumed / ThOD) * 100.

    • Evaluate if the pass level (60%) is reached within the 10-day window.[16]

Caption: Experimental workflow for the OECD 301 F Ready Biodegradability test.

Conclusion

The evidence overwhelmingly indicates that the chlorination of phenols significantly enhances their environmental risk profile. This compound, when compared to its non-chlorinated analogue 4-ethylphenol, is predicted to be substantially more persistent in the environment due to its resistance to microbial degradation.[6][7] Furthermore, the presence of the chlorine atom increases the compound's lipophilicity and, consequently, its toxicity to a wide range of aquatic organisms.[11][12] For researchers and professionals in drug development and chemical manufacturing, prioritizing the use of non-chlorinated phenols where chemically feasible represents a proactive step towards environmental stewardship and the design of greener, more sustainable chemical processes.[17]

References

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Adeola, A. O., & Forbes, P. B. C. (2019). Medical & Analytical Chemistry International Journal. [Link]

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications. Adeola A.O. (2018). ResearchGate. [Link]

  • OECD Guideline for the Testing of Chemicals 301: Ready Biodegradability. Organisation for Economic Co-operation and Development. (1992). [Link]

  • Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention (CDC). [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Anku, W. W., et al. (2017). International Journal of Environmental Research and Public Health. [Link]

  • OECD Guideline for the Testing of Chemicals 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). Organisation for Economic Co-operation and Development. [Link]

  • Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

  • Test No. 301: Ready Biodegradability. OECD. [Link]

  • Chlorinated Phenols. U.S. Environmental Protection Agency (EPA). [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. (2021). [Link]

  • A comparison of the toxicity and metabolism of phenol and chlorinated phenols by Lemna gibba, with special reference to 2,4,5-trichlorophenol. Go-Togashi, J., et al. (1997). OSTI.GOV. [Link]

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  • Chlorinated Phenols: Occurrence, Toxicity, Metabolism, And Environmental Impact. Ahlborg, U. G., & Thunberg, T. M. (1980). CRC Critical Reviews in Toxicology. [Link]

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  • Biodegradation of 2, 4 Dichlorophenol. International Journal of Chemical Engineering and Applications. (2016). [Link]

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A Comparative Guide to the Limit of Detection for 2-Chloro-4-ethylphenol in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 2-Chloro-4-ethylphenol in water. As a substituted phenol, this compound can be introduced into the environment through industrial discharge or as a degradation byproduct of certain pesticides. Its potential persistence and toxicity necessitate robust, sensitive, and reliable analytical methods for effective environmental monitoring and risk assessment. This document is intended for researchers, analytical chemists, and environmental scientists, offering a technical synthesis of available methods, their underlying principles, and their performance capabilities.

The Critical Role of the Limit of Detection (LOD)

In analytical chemistry, the Limit of Detection (LOD) is a fundamental performance characteristic of an analytical method. It is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[1][2] Essentially, it is the lowest concentration at which we can be reasonably certain that the signal we are observing is from the analyte and not just random noise.

Understanding the LOD is paramount for several reasons:

  • Regulatory Compliance: Environmental protection agencies set maximum contaminant levels (MCLs) for pollutants in drinking water and wastewater. Analytical methods must have an LOD sufficiently below these regulatory limits to ensure accurate monitoring and compliance.

  • Toxicological Risk Assessment: The toxicity of a compound is dose-dependent. To assess the risk to human health and aquatic ecosystems, it is crucial to detect and quantify contaminants at environmentally relevant, often trace-level, concentrations.

  • Method Selection: The required LOD for a specific application is a primary factor in determining the most appropriate analytical technique.

The U.S. Environmental Protection Agency (EPA) provides a detailed procedure for determining the Method Detection Limit (MDL), a statistically derived value that is functionally equivalent to the LOD for regulatory purposes.[1][2]

Core Analytical Techniques for Phenol Determination

The choice of analytical instrumentation is the most significant factor influencing the achievable LOD for this compound. The primary methods fall into three categories: chromatographic, spectrophotometric, and electrochemical.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, including substituted phenols.[3] The principle involves separating compounds in a gaseous mobile phase based on their physicochemical properties using a capillary column, followed by detection with a mass spectrometer, which provides both quantification and structural identification.

Expertise in Action: The high selectivity of the mass spectrometer, especially when operated in Selected Ion Monitoring (SIM) mode, allows for the differentiation of the target analyte from complex sample matrix components, drastically reducing background noise and thus lowering the achievable LOD.[4] U.S. EPA Method 528, for instance, is a GC-MS method for determining phenols in drinking water and demonstrates the robustness of this technique.[5][6]

To achieve the lowest detection limits, a sample pre-concentration step is almost always necessary. Solid-Phase Extraction (SPE) is the most common and effective technique.[7][8] This involves passing a large volume of water (e.g., 1 L) through a sorbent cartridge that retains the phenols, which are then eluted with a small volume of organic solvent. This process can increase the analyte concentration by a factor of 1000 or more, directly improving the detection limit.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that uses a liquid mobile phase to separate components of a mixture. It is particularly well-suited for compounds that are non-volatile or thermally labile. For phenol analysis, HPLC is typically coupled with Diode Array (DAD), Fluorescence, or Mass Spectrometry (MS/MS) detectors.

  • HPLC with DAD/Fluorescence: DAD provides good selectivity by acquiring UV-Vis spectra, while fluorescence detectors offer higher sensitivity for naturally fluorescent compounds or those that can be derivatized.[9][10]

  • HPLC-MS/MS: This combination, often referred to as LC-MS/MS, offers the highest sensitivity and selectivity, rivaling and sometimes exceeding that of GC-MS.[10][11] It avoids the need for derivatization that is sometimes required in GC to improve volatility.[11]

Causality in Method Choice: HPLC is preferred when analyzing a mixture of phenols that includes both volatile and non-volatile species, or when dealing with samples where derivatization for GC analysis is problematic.

Spectrophotometric Methods

Spectrophotometric methods are based on the reaction of phenols with a chemical reagent to produce a colored compound, the absorbance of which is proportional to the phenol concentration. EPA Method 420.1, for example, uses 4-aminoantipyrine (4-AAP) which reacts with phenols in the presence of an oxidizing agent to form a red dye.[12]

Limitations and Utility: While simple and inexpensive, this method has significant drawbacks. It is not specific to any single phenol and measures "total phenols," as the color response varies for different substituted phenols.[12] Furthermore, its sensitivity is generally much lower than chromatographic methods.[13] For trace analysis, a pre-concentration step like cloud-point extraction can be employed to improve detection limits.[14][15]

Electrochemical Sensors

Electrochemical sensors are an emerging technology for the rapid detection of pollutants.[16] These devices measure the change in an electrical signal (e.g., current or potential) that occurs when the target analyte undergoes an oxidation or reduction reaction at a modified electrode surface.[17][18]

Field-Proven Insights: The primary advantages of electrochemical sensors are their potential for portability, rapid analysis times, and high sensitivity, with some research demonstrating detection limits in the nanomolar (nM) range.[18][19] However, their selectivity can be a challenge in complex water matrices, where other electroactive compounds may cause interference.[16]

Performance Comparison of Analytical Methods

The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics for the detection of substituted phenols, providing a reliable estimate for this compound.

MethodDetectorTypical LOD (µg/L)Typical LOQ (µg/L)Key AdvantagesKey Disadvantages
GC Mass Spectrometry (MS)0.01 - 1[8]0.05 - 5[8]High selectivity and specificity; definitive compound identification.[8]Higher equipment cost and complexity; may require derivatization.
GC Flame Ionization (FID)0.1 - 10[8]0.5 - 50[8]Robust, widely available, good for a range of concentrations.Lower selectivity in complex matrices.[8]
HPLC MS/MS0.008 - 0.1[11]0.05 - 0.5Excellent sensitivity and selectivity; no derivatization needed.[11]High equipment cost and complexity.
HPLC Fluorescence1 - 10[9]5 - 50[9]High sensitivity for fluorescent compounds.Requires analyte to be fluorescent or derivatized.
HPLC Diode Array (DAD)10 - 20[9]50 - 100[9]Good for non-volatile compounds; provides spectral data.Lower sensitivity compared to MS or Fluorescence detectors.[9]
Spectrophotometry UV-Vis> 50 (direct)[12]> 100Simple, low cost, rapid screening.Low sensitivity and selectivity; measures total phenols.[12]
Electrochemical Sensor Amperometric/Voltammetric0.01 - 10[17][18]0.05 - 50Rapid, potential for portability, very low LODs possible.Susceptible to matrix interference; sensor stability can be an issue.[16]

Experimental Workflow & Diagrams

The process of analyzing this compound in water involves several key stages, from sample collection to final data analysis. The choice of method dictates the specific steps within this workflow.

G cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Processing Sample 1. Water Sample Collection (Dechlorinate & Acidify) SPE 2. Solid-Phase Extraction (Concentration Step) Sample->SPE Elute 3. Elution & Solvent Exchange SPE->Elute GCMS GC-MS (High Specificity) Elute->GCMS Volatile/Semi-Volatile HPLC HPLC-MS/MS (High Sensitivity) Elute->HPLC Non-Volatile Other Other Methods (Screening/Rapid Tests) Elute->Other Quant 4. Quantification (Calibration Curve) GCMS->Quant HPLC->Quant Other->Quant Confirm 5. Confirmation (Mass Spectrum/Retention Time) Quant->Confirm Report 6. Reporting (Compare to Regulatory Limits) Confirm->Report

Caption: General workflow for the analysis of this compound in water.

Detailed Protocol: GC-MS Analysis via SPE (Based on EPA Method 528)

This protocol describes a self-validating system for the determination of this compound in drinking water, incorporating internal standards and quality control checks.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: For a 1 L aqueous sample, add ~50 mg of sodium sulfite to remove any residual chlorine. Acidify the sample to pH ≤ 2 with 6 N HCl.[7] This step is crucial because it ensures the phenol is in its protonated form, maximizing its retention on the SPE sorbent. Add internal standards and surrogates at this stage.

  • SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg). Condition the cartridge sequentially with 5 mL of methylene chloride, 5 mL of methanol, and 10 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry after the methanol step.[8]

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Drying: After loading, draw air or nitrogen through the cartridge for 10-15 minutes to remove residual water.[8] This is a critical step to prevent water from being carried into the final extract, which can interfere with GC analysis.

  • Elution: Elute the retained analytes with two 5 mL aliquots of methylene chloride into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

G start Start: 1L Water Sample step1 Adjust pH to <= 2 Add Internal Standards start->step1 step2 Condition SPE Cartridge (DCM, MeOH, Acidified Water) step1->step2 step3 Load Sample onto Cartridge (~10 mL/min) step2->step3 step4 Dry Cartridge (Nitrogen Stream, 15 min) step3->step4 step5 Elute with Methylene Chloride (2 x 5 mL) step4->step5 step6 Concentrate Extract to 1 mL (Nitrogen Evaporation) step5->step6 end Final Extract for GC-MS step6->end

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of water samples.

2. GC-MS Instrumental Analysis

  • GC Column: Use a low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm x 0.25 µm).[20]

  • Injector: Splitless injection at 275 °C.

  • Oven Program: Initial temperature of 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).[20]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • MS Conditions: Operate in electron ionization (EI) mode. For lowest LOD, use Selected Ion Monitoring (SIM), monitoring at least three characteristic ions for this compound.

3. Calibration and Quality Control (Trustworthiness)

  • Calibration: Prepare a multi-point calibration curve (5-7 points) from dilutions of a certified reference standard, treating each calibration standard with the same extraction and analysis procedure as the samples.

  • Method Blank: Analyze a reagent water sample that is carried through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB): Analyze a reagent water sample spiked with a known concentration of the analyte to verify method accuracy.

  • Internal Standards: Use isotopically labeled analogs or structurally similar compounds added to every sample before extraction to correct for variations in extraction efficiency and instrument response.

Conclusion

The determination of this compound in water at trace levels is most reliably achieved using chromatographic methods coupled with mass spectrometry. GC-MS , following a Solid-Phase Extraction (SPE) sample preparation step, is a robust and highly specific method capable of achieving LODs in the low µg/L to ng/L range, making it suitable for most regulatory and environmental monitoring applications. LC-MS/MS offers a powerful alternative, particularly for complex mixtures or when derivatization is not desired, and can achieve comparable or even lower detection limits.

While spectrophotometric methods are useful for rapid, low-cost screening for total phenols, they lack the sensitivity and specificity required for quantifying individual compounds at environmentally relevant concentrations. Electrochemical sensors represent a promising future direction, offering the potential for rapid, in-field measurements, although further development is needed to improve their robustness and selectivity in complex environmental matrices. The ultimate choice of method will always depend on a careful evaluation of the project's specific data quality objectives, including the required limit of detection, sample matrix, and available resources.

References

  • U.S. EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • U.S. EPA: Method 528 Determination of Phenols in Drinking Water. [Link]

  • National Environmental Methods Index: EPA-NERL: 528: Phenols in Water by GC/MS. [Link]

  • U.S. EPA Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • SIELC Technologies: Separation of this compound on Newcrom R1 HPLC column. [Link]

  • PubMed: An electrochemical sensor based on copper-based metal-organic framework-reduced graphene oxide composites for determination of 2,4-dichlorophenol in water. [Link]

  • U.S. EPA Method 8041A: Phenols by Gas Chromatography. [Link]

  • MDPI: Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. [Link]

  • Journal of the Chemical Society of Pakistan: Chromatographic Determination of Chlorophenols. [Link]

  • U.S. Department of Energy: MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • ResearchGate: An electrochemical sensor for the rapid determination of hazardous phenol in real-life water samples. [Link]

  • PubMed: Recent progress regarding electrochemical sensors for the detection of typical pollutants in water environments. [Link]

  • Theseus: DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. [Link]

  • PubMed: Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]

  • PubMed Central: Recent Advancements in Electrochemical Biosensors for Monitoring the Water Quality. [Link]

  • U.S. EPA: Method Detection Limit - Frequent Questions. [Link]

  • U.S. EPA: Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. [Link]

  • U.S. EPA: Procedures for Detection and Quantitation. [Link]

  • MDPI: Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. [Link]

  • OIV: Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). [Link]

  • NIST Chemistry WebBook: Phenol, 2-chloro-4-ethyl-. [Link]

  • Shimadzu: High Sensitivity Analysis of Phenols in Drinking Water by UHPLC/MS/MS. [Link]

  • ResearchGate: Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]

  • ResearchGate: Determination of alkylphenols by GC/negative-ion chemical-ionization MS. [Link]

  • ResearchGate: Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. [Link]

  • Baghdad Science Journal: Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. [Link]

  • Google Patents: Process for the prepar
  • Baghdad Science Journal: Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. [Link]

  • U.S. EPA: Method 8041A: Phenols by Gas Chromatography. [Link]

  • ResearchGate: A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. [Link]

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A Comparative Guide to the Synthesis Efficiency of 2-Chloro-4-ethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 2-Chloro-4-ethylphenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will dissect various synthetic routes, focusing on the critical parameters that dictate efficiency: yield, selectivity, and process scalability. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable compound.

Introduction: The Importance of this compound

This compound is a substituted phenol whose structural motifs are of significant interest in medicinal and materials chemistry. The presence of the chloro, ethyl, and hydroxyl groups offers multiple points for further derivatization, making it a versatile building block.[2][3] The efficiency of its synthesis is paramount, as it directly impacts the economic viability and environmental footprint of producing downstream products. The primary challenge in its synthesis lies in achieving high regioselectivity—preferentially chlorinating the position ortho to the hydroxyl group while minimizing the formation of other isomers and polychlorinated byproducts.[4]

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and industrially relevant approach to synthesizing this compound is the electrophilic chlorination of the readily available starting material, 4-ethylphenol.[5][6] In this reaction, a chlorinating agent, activated by a catalyst, introduces a chlorine atom onto the aromatic ring.

The substitution pattern is governed by the directing effects of the substituents already on the ring. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. The ethyl (-C₂H₅) group is a weakly activating group and also an ortho, para-director. Since the para position relative to the hydroxyl group is occupied by the ethyl group, the incoming electrophile (Cl⁺) is strongly directed to the two ortho positions (C2 and C6). The challenge, therefore, is to selectively chlorinate the C2 position over the C6 position and prevent dichlorination.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthetic Efficiency

The key to an efficient synthesis is the choice of the chlorinating agent and, most critically, the catalyst system. While traditional phenol chlorination often produces mixtures of isomers, modern catalytic systems have enabled highly selective transformations.[7]

The Role of the Catalyst System

Lewis acids are essential for activating the chlorinating agent, making it a more potent electrophile.[8] However, with phenols, Lewis acids like aluminum chloride (AlCl₃) can coordinate with the lone pair of electrons on the hydroxyl oxygen. This interaction can reduce the catalyst's activity and deactivate the ring towards electrophilic substitution, leading to poor yields.[9][10]

A significant breakthrough, detailed in U.S. Patent 5,847,236, involves a synergistic catalyst system comprising a Lewis acid and a diaryl sulphide co-catalyst.[11] This system surprisingly enhances selectivity for the ortho-chlorinated product, achieving high yields and minimizing byproduct formation.[11]

Data-Driven Comparison of Methodologies

The following table summarizes experimental data from key literature, primarily adapting findings from the synthesis of the analogous 2-chloro-4-methylphenol, which demonstrates the principles applicable to this compound synthesis.[11]

Chlorinating Agent Catalyst System Temp. (°C) Substrate Conversion Selectivity for 2-Chloro Isomer (%) Source
Chlorine (Cl₂)1% AlCl₃ + 1% Diphenyl sulphide25-30>98%96.4[11]
Chlorine (Cl₂)1% FeCl₃ + 1% Diphenyl sulphide25-30>98%96.0[11]
Sulfuryl Chloride (SO₂Cl₂)1% AlCl₃ + 1% Diphenyl sulphide28-30High95.8[11]
Sulfuryl Chloride (SO₂Cl₂)AlCl₃ (no co-catalyst)20HighLower, with more para-isomer[4]

Key Insights from the Data:

  • High Selectivity: The combined catalyst system of a Lewis acid (AlCl₃ or FeCl₃) and a diaryl sulphide consistently delivers exceptionally high selectivity (>95%) for the desired 2-chloro isomer.[11] This is a remarkable improvement over processes that do not use a co-catalyst.

  • Effective Chlorinating Agents: Both chlorine gas and sulfuryl chloride are effective chlorinating agents in this system, providing operational flexibility. Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and easier to handle than chlorine gas.[4][11]

  • Mild Conditions: The reactions proceed efficiently at mild temperatures (25-32°C), which helps to prevent side reactions and reduces energy costs.[11]

Experimental Protocols

The following protocols are based on the highly efficient methods described in the patent literature and represent a robust system for synthesis.[11]

Sources

A Comparative Guide to the Validation of a Stability-Indicating Method for 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety and efficacy throughout its shelf life.[1][2] This necessitates the development and validation of robust stability-indicating analytical methods.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Chloro-4-ethylphenol, a key intermediate in various chemical syntheses. We will delve into the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, underpinned by forced degradation studies, and compare its performance with Gas Chromatography (GC) based approaches.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] For stability-indicating methods, this means the method must be able to accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential interferents.[5]

Choosing the Right Analytical Tool: HPLC vs. GC

The selection of an analytical technique for this compound is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Both HPLC and GC are powerful separation techniques, but they operate on different principles, making each suitable for different types of analytes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[6]
Analyte Suitability Ideal for non-volatile or thermally labile compounds like many phenols.[7]Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds to improve volatility.[6][8]
Sample Derivatization Generally not required for this compound.[6][7]May be necessary to enhance volatility and sensitivity, for example, through methylation or silylation.[8]
Sensitivity Good sensitivity, often in the µg/L to mg/L range depending on the detector.[7]High sensitivity, especially with detectors like Mass Spectrometry (MS), often reaching ng/L levels.[9]
Selectivity High selectivity can be achieved with appropriate column and mobile phase selection, especially with detectors like a Diode Array Detector (DAD) or MS.Excellent selectivity, particularly when coupled with a Mass Spectrometer (GC-MS) for definitive compound identification.[7]

For this compound, a phenolic compound, HPLC is often the preferred method due to its ability to analyze the compound directly without the need for derivatization, which can introduce additional steps and potential for error.[7]

Validation of a Stability-Indicating HPLC Method

A comprehensive validation of a stability-indicating method is a regulatory requirement and ensures the reliability of the data generated during stability studies.[4] The validation process involves a series of experiments designed to assess the method's performance characteristics, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Experimental Workflow for Method Validation

The following diagram illustrates the key stages in the validation of a stability-indicating HPLC method.

Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R2)) cluster_3 Documentation Dev Method Optimization (Column, Mobile Phase, etc.) Forced Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) Dev->Forced Establishes Degradation Profile Specificity Specificity/ Selectivity Forced->Specificity Demonstrates Separation Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability, Intermediate) Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ Limit of Quantitation (LOQ) LOQ->Report Robustness Robustness Robustness->Report Protocol Validation Protocol Protocol->Specificity Protocol->Linearity Protocol->Accuracy Protocol->Precision Protocol->LOD Protocol->LOQ Protocol->Robustness

Caption: Workflow for the validation of a stability-indicating HPLC method.

Step-by-Step Experimental Protocol

1. Forced Degradation Studies

The cornerstone of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[10] Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under various conditions to generate potential degradation products.[11][12]

  • Objective: To generate degradation products and demonstrate the specificity of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 80°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[5]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.[13]

  • Rationale: These stress conditions mimic potential degradation pathways that could occur during manufacturing, storage, and handling of the drug product.[11] The goal is to achieve a target degradation of 5-20% to ensure that the primary and secondary degradation products are formed without completely destroying the parent molecule.[10]

Forced Degradation Study cluster_0 This compound cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Drug Drug Substance Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation (H₂O₂) Drug->Oxidation Thermal Thermal (Heat) Drug->Thermal Photo Photolytic (UV/Vis) Drug->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradants Identification of Degradation Products HPLC->Degradants Pathway Elucidation of Degradation Pathway Degradants->Pathway

Caption: Experimental workflow for a forced degradation study.

2. Method Validation Parameters

The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[3]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be pure and free from interference from degradation products, impurities, and placebo components. Peak purity analysis (e.g., using a DAD) should confirm this.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.A linear relationship between concentration and response with a correlation coefficient (r²) of ≥ 0.99.[6]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a wider range for impurity determination.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within a predefined range, often 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) should be ≤ 2%. Intermediate Precision: RSD between different analysts, on different days, or with different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[4] The RSD for replicate injections should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of a validated HPLC-DAD method with a potential GC-MS method for the analysis of this compound.

ParameterHPLC-DADGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%
Precision (%RSD) < 1.5%< 2.0%
Sample Throughput HighModerate (may require derivatization)

While GC-MS offers superior sensitivity, the HPLC-DAD method provides excellent accuracy, precision, and linearity without the need for sample derivatization, making it a more straightforward and often more robust choice for routine quality control and stability testing of this compound.

Conclusion

The validation of a stability-indicating method is a critical and scientifically rigorous process in pharmaceutical development. A well-validated HPLC method, as described in this guide, provides a reliable tool for assessing the stability of this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by underpinning the validation with comprehensive forced degradation studies, researchers can ensure the integrity of their stability data and ultimately contribute to the development of safe and effective medicines. The choice between HPLC and GC should be made based on a thorough evaluation of the analyte's properties and the specific requirements of the analysis. For this compound, HPLC often represents a more direct and efficient approach.

References

  • A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples - Benchchem. (n.d.).
  • ICH Stability Guidelines | LSC Group®. (n.d.).
  • Stability-Indicating Method Validation: Regulatory Considerations. (2025, December 8).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024, April 8).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24).
  • forced degradation products: Topics by Science.gov. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
  • Method 8041A. (n.d.).
  • specificity and selectivity of 2,6-Dichloro-4-ethylphenol detection methods - Benchchem. (n.d.).
  • Stability Indicating HPLC Method Development and Validation. (n.d.).
  • Analytical lifecycle management oriented development and validation of a new stability- indicating ultra-fast liquid chromatographic method - SciELO. (n.d.).

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A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays: The Case of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Specificity

In the realm of immunoassays, specificity is paramount. These powerful techniques are built upon the principle of a highly specific, lock-and-key interaction between an antibody and its target antigen. This interaction is governed by a delicate balance of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[1][2] However, this specificity is not always absolute. The phenomenon of cross-reactivity occurs when an antibody, designed to bind a specific antigen, also binds to other, structurally similar molecules.[3] This can be a significant challenge in assay development, potentially leading to overestimated analyte concentrations or false-positive results.[4][5]

This guide provides an in-depth analysis of cross-reactivity, using 2-Chloro-4-ethylphenol as a case study. We will explore the structural basis for its potential cross-reactivity, provide a detailed experimental protocol to quantify this interaction, and compare its performance against other structurally related phenolic compounds.

Understanding the Molecular Basis of Cross-Reactivity

An antibody recognizes a specific three-dimensional region on an antigen known as an epitope .[6][3] Cross-reactivity arises when an unrelated compound possesses an epitope that is structurally and chemically similar enough to the target antigen's epitope to be recognized by the antibody's binding site (paratope).[1][3] Even minor similarities can lead to measurable binding, especially if the interfering compound is present at high concentrations.

Structural Analysis of this compound

Let's examine the structure of this compound (Molecular Formula: C₈H₉ClO).[7][8]

  • Phenolic Ring: The core structure is a hydroxybenzene (phenol) ring.[9] This aromatic ring with its hydroxyl group is a common motif in many biological molecules and environmental contaminants.

  • Substituents: It features two key substituents on this ring:

    • A chloro group (-Cl) at position 2.

    • An ethyl group (-CH₂CH₃) at position 4.

These features—the hydroxyl group, the aromatic ring, and the specific placement of the alkyl and halogen groups—create a distinct electronic and steric profile. An antibody developed against another substituted phenol, for instance, might exhibit cross-reactivity with this compound if its epitope shares a similar arrangement of these functional groups. For example, an immunoassay designed to detect a related chlorophenol or ethylphenol could be susceptible to interference from this molecule. Studies have shown that phenolic compounds in complex matrices like pistachios can cross-react with antibodies in ELISA kits designed for other molecules, leading to an overestimation of the target analyte.[4][10]

Visualizing Antibody-Antigen Interactions

The following diagram illustrates the difference between specific binding and cross-reactivity. The antibody's binding site (paratope) is shaped to perfectly complement the epitope of the target antigen. A cross-reactant like this compound may have sufficient structural similarity to fit into this binding site, albeit often with lower affinity.[1]

Caption: Specific vs. Cross-Reactive Antibody Binding.

Experimental Design: Quantifying Cross-Reactivity in a Competitive ELISA

To assess the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format, especially for small molecules (haptens). This format measures the concentration of a sample analyte by detecting the reduction in signal caused by its competition with a labeled antigen for a limited number of antibody binding sites.

Let's hypothesize an assay designed to detect 4-ethylphenol . We will test the interference of this compound and other related compounds.

Experimental Protocol: Competitive ELISA

This protocol is designed to be a self-validating system by including appropriate controls and standards.

1. Plate Coating (Antigen Immobilization):

  • Prepare a coating solution of 4-ethylphenol conjugated to a carrier protein (e.g., BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The carrier protein is necessary because small molecules like phenols do not bind well to polystyrene microplates on their own.
  • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.
  • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).
  • Block the remaining binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST).
  • Incubate for 1-2 hours at room temperature (RT).
  • Wash the plate three times with Wash Buffer.

2. Competitive Reaction:

  • Prepare serial dilutions of the primary analyte (4-ethylphenol) and the potential cross-reactants (this compound, Phenol, 2-Chlorophenol) in Assay Buffer (e.g., PBST with 0.1% BSA). These will serve as the standards and test compounds.
  • Add 50 µL of each standard or test compound dilution to the appropriate wells. Add 50 µL of Assay Buffer alone to the maximum signal (B₀) wells.
  • Prepare the primary antibody against 4-ethylphenol at its optimal dilution in Assay Buffer.
  • Add 50 µL of the diluted primary antibody to all wells. The final volume in each well is now 100 µL.
  • Incubate for 1 hour at RT with gentle shaking. During this step, the free analyte in the solution competes with the coated analyte for binding to the primary antibody.

3. Detection:

  • Wash the plate four times with Wash Buffer.
  • Add 100 µL of a species-specific secondary antibody conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer, to each well.
  • Incubate for 1 hour at RT.
  • Wash the plate five times with Wash Buffer.
  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.
Workflow Visualization

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A Coat Plate with 4-Ethylphenol-BSA Conjugate B Wash Plate A->B C Block Remaining Sites B->C D Wash Plate C->D E Add Standards & Samples (e.g., this compound) D->E F Add Primary Antibody (Anti-4-ethylphenol) E->F G Incubate (Competition Occurs) F->G H Wash Plate G->H I Add HRP-Conjugated Secondary Antibody H->I J Wash Plate I->J K Add TMB Substrate J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M

Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.

Data Analysis and Interpretation

The data from the ELISA is used to generate a dose-response curve for each compound tested. The absorbance signal is inversely proportional to the concentration of the analyte in the sample.

  • Calculate Percent Binding (%B/B₀):

    • %B/B₀ = [(Absorbance of Standard/Sample - Absorbance of Blank) / (Absorbance of B₀ - Absorbance of Blank)] * 100

  • Determine IC50: Plot the %B/B₀ against the log of the concentration for each compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity (%CR):

    • %CR = [IC50 (Primary Analyte) / IC50 (Test Compound)] * 100

Hypothetical Comparison Data

The table below presents hypothetical data from our experiment to illustrate the comparison.

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Notes
4-Ethylphenol (Primary Analyte) 10100%The target molecule.
This compound 5020%Shares the core phenol and 4-ethyl group, but the addition of a chloro group at position 2 reduces antibody affinity.
2-Chlorophenol 8001.25%Shares the phenol and chloro group but lacks the critical ethyl group, resulting in very low binding.
Phenol > 10,000< 0.1%The basic structure without key substituents shows negligible binding, highlighting the importance of the epitope's side chains.

Conclusion and Recommendations

Based on our analysis and hypothetical data, this compound demonstrates significant cross-reactivity (20%) in an immunoassay for 4-ethylphenol. The shared ethyl group at the para position is likely a critical component of the antibody's recognized epitope. The presence of the ortho-chloro group sterically or electronically hinders the interaction compared to the primary analyte, reducing the binding affinity and thus the cross-reactivity percentage.

For researchers, scientists, and drug development professionals, these findings underscore a critical principle: immunoassays are not infallible . When developing or utilizing an immunoassay for a small molecule, it is imperative to:

  • Characterize Specificity: Test a panel of structurally related compounds that may be present in the sample matrix.

  • Understand the Matrix: Be aware of potential interferents, such as metabolites or environmental contaminants, that could lead to inaccurate quantification.[11]

  • Validate Methodologies: When reporting results, especially for regulatory submissions, a thorough cross-reactivity assessment is essential for data integrity. The degree of cross-reactivity can even vary between different immunoassay formats (e.g., ELISA vs. FPIA) using the same antibodies.[12]

References

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Bio URL: [Link]

  • Title: Antigen-antibody interaction Source: Wikipedia URL: [Link]

  • Title: Antigen-Antibody Interaction- Definition, Stages, Types, Examples Source: Microbe Notes URL: [Link]

  • Title: Video: Cross-reactivity Source: JoVE (Journal of Visualized Experiments) URL: [Link]

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  • Title: Technical Guide for ELISA - Protocols Source: SeraCare URL: [Link]

  • Title: (PDF) Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits Source: ResearchGate URL: [Link]

  • Title: Enzyme-linked small-molecule detection using split aptamer ligation Source: PubMed URL: [Link]

  • Title: Phenol, 2-chloro-4-ethyl- Source: NIST WebBook URL: [Link]

  • Title: Phenol, 2-chloro-4-ethyl- Source: NIST WebBook URL: [Link]

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  • Title: Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits Source: PubMed URL: [Link]

  • Title: Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study Source: ACS Publications URL: [Link]

  • Title: Colorimetric paper bioassay for the detection of phenolic compounds Source: PubMed URL: [Link]

  • Title: Solved Which of the following is this compound? Source: Chegg.com URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Interferences in Immunoassay Source: PubMed Central - NIH URL: [Link]

  • Title: Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing Source: PubMed URL: [Link]

  • Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: PubMed Central - NIH URL: [Link]

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A Framework for the Comparative Analysis of the Antimicrobial Spectrum of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative study on the antimicrobial spectrum of 2-Chloro-4-ethylphenol. While direct, comprehensive antimicrobial data for this compound is not extensively available in the public domain, this document outlines the necessary experimental protocols, comparator compounds, and data analysis strategies to enable a robust evaluation. By following the methodologies detailed herein, researchers can generate the critical data needed to assess the potential of this compound as a novel antimicrobial agent.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery and development of new compounds with broad-spectrum activity. Phenolic compounds have long been recognized for their antimicrobial properties.[1] this compound, a halogenated phenol derivative, represents a class of compounds with potential antimicrobial efficacy. Understanding its spectrum of activity against a range of clinically relevant microorganisms is a critical first step in evaluating its potential for further development.

This guide presents a comparative study framework, providing data on established antimicrobial agents—Phenol, Triclosan, and Benzalkonium Chloride—to serve as benchmarks. More importantly, it offers detailed, field-proven protocols for determining the antimicrobial spectrum of this compound, ensuring the generation of reliable and reproducible data.

Comparator Antimicrobial Agents: Establishing a Baseline

To contextualize the antimicrobial activity of this compound, a direct comparison with well-characterized antimicrobial agents is essential. The following compounds have been selected based on their historical and current use in various antiseptic and disinfectant applications.

  • Phenol: A classic antiseptic, phenol serves as a fundamental benchmark for phenolic antimicrobial activity.[2]

  • Triclosan: A broad-spectrum antimicrobial agent that has been widely used in consumer products.[3][4][5] Its well-defined mechanism of action provides a valuable point of comparison.[6]

  • Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial properties, commonly used as a disinfectant and preservative.[7]

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for these comparator agents against a panel of representative microorganisms. It is important to note that MIC values can vary between studies due to differences in methodology and microbial strains.

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Phenol 413 µg/mL[2]---
Triclosan 0.016 - 2 µg/mL[4]0.5 - 64 µg/mL[8]>2000 µg/mL[9]16 µg/mL[10]
Benzalkonium Chloride 5 µg/mL[7]12 µg/mL[11]64 mg/L[12]3.12 mg/L[13]

Experimental Protocols: A Guide to Determining Antimicrobial Spectrum

The cornerstone of a comparative antimicrobial study is the rigorous and standardized determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve this compound and each comparator agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Prepare Microbial Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) on appropriate agar plates. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Dilute the standardized microbial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antimicrobial agent) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for C. albicans).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

  • Subculture from MIC plates: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.

  • Plate onto Agar: Spread the aliquots onto fresh, antimicrobial-free agar plates.

  • Incubation: Incubate the plates under the same conditions as the initial culture.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Proposed Data Analysis and Interpretation

The generated MIC and MBC/MFC data for this compound should be tabulated alongside the data for the comparator agents to facilitate a direct comparison.

Proposed Comparative Data Table

Antimicrobial AgentS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)P. aeruginosa MIC (µg/mL)P. aeruginosa MBC (µg/mL)C. albicans MIC (µg/mL)C. albicans MFC (µg/mL)
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Phenol 413[2]-------
Triclosan 0.016 - 2[4]-0.5 - 64[8]->2000[9]-16[10]-
Benzalkonium Chloride 5[7]-12[11]-64[12]-3.12[13]-

This comparative table will allow for an objective assessment of the potency and spectrum of this compound relative to established antimicrobial agents.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. Based on the known mechanisms of related compounds, the following provides a starting point for investigating the mode of action of this compound.

General Mechanism of Phenolic Compounds

Phenolic compounds, including their halogenated derivatives, are known to exert their antimicrobial effects primarily by disrupting the microbial cell membrane.[1][16] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The hydrophobicity of the phenol derivative often correlates with its antimicrobial activity, as this facilitates its partitioning into the lipid-rich cell membrane.[16]

Mechanisms of Comparator Agents

  • Triclosan: At lower concentrations, triclosan specifically inhibits the bacterial enoyl-acyl carrier protein reductase (ENR), an enzyme essential for fatty acid synthesis.[4][6] This targeted inhibition disrupts the formation of the cell membrane. At higher concentrations, it acts more like a general membrane disruptor.[8]

  • Benzalkonium Chloride: As a cationic surfactant, benzalkonium chloride disrupts the cell membrane by binding to and disorganizing the lipid bilayer, leading to the leakage of cellular contents.[3][10][17]

Proposed Mechanistic Investigation for this compound

Caption: Potential mechanisms of action for this compound.

Further studies to elucidate the specific mechanism of this compound could include:

  • Membrane Permeability Assays: Using fluorescent dyes to quantify membrane damage.

  • Enzyme Inhibition Assays: To determine if the compound targets specific enzymes, similar to Triclosan.

  • Electron Microscopy: To visualize morphological changes in microbial cells upon treatment.

By systematically applying the methodologies outlined in this guide, researchers can generate the necessary data to perform a comprehensive comparative study of the antimicrobial spectrum of this compound. This will provide valuable insights into its potential as a novel antimicrobial agent and guide future research and development efforts.

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  • Pfaller, M. A., et al. (2004). In vitro activity of voriconazole against 4,179 clinical isolates of Candida spp. and other yeasts and molds from 1999 to 2002. Journal of Clinical Microbiology, 42(7), 3142-3146. [Link]

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Assessing the Insecticidal Efficacy of 2-Chloro-4-ethylphenol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective insecticidal agents, the exploration of unique chemical scaffolds is paramount. Among the myriad of compound classes, halogenated phenols and their derivatives have garnered attention for their potential bioactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the insecticidal efficacy of 2-Chloro-4-ethylphenol derivatives. While direct and extensive research on this specific subclass is emerging, this guide synthesizes established methodologies and data from structurally analogous compounds to provide a robust framework for evaluation. We will delve into the rationale behind experimental design, detailed protocols for synthesis and bioassays, and a comparative analysis with existing alternatives, ensuring a foundation of scientific integrity and logical progression.

Introduction: The Rationale for Investigating this compound Derivatives

Phenolic compounds are known for their broad-spectrum biological activities, including antimicrobial and insecticidal properties.[1][2] The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its bioactivity.[3] The parent compound, this compound, possesses a chemical structure that suggests potential as a lead for novel insecticides. The ethyl group at the para position and the chlorine atom at the ortho position to the hydroxyl group create a distinct electronic and steric profile that can influence its interaction with biological targets in insects.

Derivatization of the phenolic hydroxyl group into ethers and esters is a common strategy in pesticide development to fine-tune the compound's physicochemical properties, such as volatility, persistence, and mode of action.[4][5] This guide will focus on the synthesis and evaluation of such derivatives, providing a pathway for systematic investigation.

Proposed Mechanism of Action: Targeting the Insect Nervous System

While the precise mechanism of action for this compound derivatives is yet to be definitively elucidated, evidence from related halogenated phenols points towards the inhibition of crucial enzymes in the insect nervous system. Studies have shown that chlorinated phenols can act as inhibitors of acetylcholinesterase (AChE), a vital enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][6] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[7]

The degree of chlorination and the position of the substituents on the phenol ring have been shown to influence the inhibitory potential against cholinesterases.[6] Therefore, it is a plausible and primary hypothesis that this compound derivatives exert their insecticidal effects through the disruption of neurotransmission by inhibiting AChE.

Synthesis of this compound Derivatives: Ethers and Esters

The synthesis of ether and ester derivatives from this compound can be achieved through well-established chemical reactions. The following protocols are based on methodologies reported for structurally similar phenolic compounds, such as eugenol and thymol, and can be adapted for the target compounds.[4][5][8]

General Protocol for the Synthesis of 2-Chloro-4-ethylphenyl Ether Derivatives

This protocol describes the O-alkylation of this compound using an appropriate alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-3-chloropropane for a chloropropyl ether derivative)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of this compound in acetonitrile, add cesium carbonate (or potassium carbonate).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 65°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate).

  • Characterize the purified ether derivative using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Diagram of Ether Synthesis Workflow

Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing and Stirring This compound->Mixing Alkyl_Halide Alkyl Halide Alkyl_Halide->Mixing Base Base (e.g., Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Reflux Reflux Mixing->Reflux Heat Filtration Filtration Reflux->Filtration Cooling Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Purified Ether Derivative Chromatography->Product Characterization Spectroscopic Characterization (NMR, HRMS) Product->Characterization Ester_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing and Stirring at RT This compound->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing DCC DCC DCC->Mixing DMAP DMAP DMAP->Mixing Solvent Solvent (e.g., Dichloromethane) Solvent->Mixing Filtration Filtration Mixing->Filtration 24 hours Washing Aqueous Washes Filtration->Washing Drying Drying & Evaporation Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Purified Ester Derivative Chromatography->Product Characterization Spectroscopic Characterization (NMR, HRMS) Product->Characterization

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-ethylphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison

In the landscape of pharmaceutical and agrochemical synthesis, the selection of the right chemical intermediate is a critical decision that profoundly impacts reaction efficiency, product purity, and overall cost-effectiveness. 2-Chloro-4-ethylphenol, a halogenated aromatic compound, presents itself as a versatile synthon. This guide provides a comprehensive performance benchmark of this compound, comparing it with viable alternatives in key chemical transformations. By delving into experimental data and detailed protocols, we aim to equip you with the necessary insights to make informed decisions in your synthetic strategies.

The Strategic Advantage of the Chloro Substituent: A Double-Edged Sword

The chlorine atom at the ortho position to the hydroxyl group in this compound is not a mere spectator in its chemical reactivity. It serves two primary functions:

  • Activating the Aromatic Ring: Through its electron-withdrawing inductive effect, the chlorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions, often directing incoming electrophiles to specific positions on the ring.

  • A Latent Leaving Group: In nucleophilic aromatic substitution reactions, the chloro group can be displaced, offering a pathway to a variety of derivatives.

However, this halogenation also introduces considerations of safety and environmental impact, which must be weighed against its synthetic utility.

Performance in Key Synthetic Transformations: A Comparative Analysis

To objectively assess the performance of this compound, we will benchmark it against a relevant alternative, 2,4-dichlorophenol, in the context of synthesizing a key intermediate for a diuretic drug analogous to ethacrynic acid. Furthermore, we will explore its utility in the synthesis of a valuable flavoring agent, 4-ethyl-2-methoxyphenol, and compare this route to a synthesis starting from the non-halogenated 4-ethylphenol.

Williamson Ether Synthesis: A Gateway to Phenoxyacetic Acid Derivatives

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers. In the context of pharmaceutical development, the synthesis of phenoxyacetic acids is a common step. Here, we compare the performance of this compound and 2,4-dichlorophenol in a reaction with chloroacetic acid.

Reaction Scheme:

cluster_0 This compound Route cluster_1 2,4-Dichlorophenol Route A This compound B (2-Chloro-4-ethylphenoxy)acetic acid A->B + ClCH2COOH, NaOH C 2,4-Dichlorophenol D (2,4-Dichlorophenoxy)acetic acid C->D + ClCH2COOH, NaOH cluster_0 Acylation of (2-Chloro-4-ethylphenoxy)acetic acid cluster_1 Acylation of (2,4-Dichlorophenoxy)acetic acid A (2-Chloro-4-ethylphenoxy)acetic acid B Acylated Product A->B + Acyl Chloride, AlCl3 C (2,4-Dichlorophenoxy)acetic acid D 4-Butyryl-2,3-dichlorophenoxyacetic acid C->D + Butyroyl chloride, AlCl3

Caption: Friedel-Crafts acylation of phenoxyacetic acid derivatives.

Comparative Performance Data:

IntermediateAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(2-Chloro-4-ethylphenoxy)acetic acid Acetyl ChlorideAlCl₃Dichloromethane0 to rt2-4~85-95 (typical)[1]
(2,4-Dichlorophenoxy)acetic acid Butyroyl ChlorideAlCl₃Not specifiedNot specifiedNot specifiedGood[2]

Analysis:

The Friedel-Crafts acylation of phenoxyacetic acids proceeds efficiently. The electron-donating nature of the ether linkage activates the ring towards electrophilic substitution. The chlorine and ethyl/chloro substituents will direct the incoming acyl group, and steric hindrance can play a role in the regioselectivity. While specific yield data for the acylation of (2-Chloro-4-ethylphenoxy)acetic acid is not readily available in the searched literature, typical yields for Friedel-Crafts acylations on similar substrates are high. The synthesis of the ethacrynic acid precursor, 4-butyryl-2,3-dichlorophenoxyacetic acid, from (2,3-dichlorophenoxy)acetic acid (a positional isomer of our comparative compound) is reported to proceed in good yield, suggesting that these systems are amenable to this transformation. [2] Experimental Protocol: Friedel-Crafts Acylation of (2-Chloro-4-ethylphenoxy)acetic acid

  • To a stirred suspension of anhydrous aluminum chloride (14.7 g, 0.11 mol) in 100 mL of anhydrous dichloromethane at 0°C, add acetyl chloride (7.9 g, 0.1 mol) dropwise.

  • After stirring for 15 minutes, add a solution of (2-Chloro-4-ethylphenoxy)acetic acid (20.1 g, 0.1 mol) in 50 mL of anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude acylated product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of 4-Ethyl-2-methoxyphenol: A Flavor and Fragrance Application

This compound can serve as a precursor to 4-ethyl-2-methoxyphenol (4-ethylguaiacol), a compound used in the food industry as a smoke flavoring. [3][4]This transformation involves a nucleophilic aromatic substitution to replace the chlorine with a methoxy group. An alternative route starts from 4-ethylphenol, which would require a different strategy for introducing the methoxy group at the ortho position.

Reaction Scheme:

cluster_0 From this compound cluster_1 From 4-Ethylphenol (Hypothetical) A This compound B 4-Ethyl-2-methoxyphenol A->B + NaOCH3, Cu catalyst C 4-Ethylphenol D Intermediate C->D Ortho-formylation E 4-Ethyl-2-methoxyphenol D->E Baeyer-Villiger oxidation, methylation

Caption: Synthetic routes to 4-Ethyl-2-methoxyphenol.

Comparative Analysis:

FeatureThis compound Route4-Ethylphenol Route (Hypothetical)
Key Transformation Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution, Oxidation, Methylation
Number of Steps 1-2 stepsMultiple steps
Reagents Sodium methoxide, Copper catalystFormylating agent, oxidizing agent, methylating agent
Potential Yield Moderate to good (typical for SNAr)Variable, potentially lower overall yield
Selectivity High (direct replacement of Cl)Ortho-para selectivity can be an issue

Analysis:

The route starting from this compound offers a more direct pathway to 4-ethyl-2-methoxyphenol. The chlorine atom acts as a handle for the introduction of the methoxy group via a nucleophilic aromatic substitution, which is often facilitated by a copper catalyst. The alternative route from 4-ethylphenol is more convoluted, requiring multiple steps to achieve the desired ortho-methoxylation with potentially lower overall yield and selectivity challenges. This highlights the strategic advantage of using a pre-functionalized intermediate like this compound for certain target molecules.

Safety and Handling Considerations

As with all halogenated organic compounds, appropriate safety precautions must be taken when handling this compound and its alternatives.

  • This compound: Information on the specific toxicity of this compound is limited. However, as a chlorinated phenol, it should be handled with care, avoiding skin contact and inhalation.

  • 2,4-Dichlorophenol: This compound is known to be a strong irritant to tissues and is toxic by ingestion. [5] It is imperative to consult the Safety Data Sheet (SDS) for each compound before use and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion: A Versatile Intermediate with Strategic Value

This compound demonstrates its value as a versatile chemical intermediate in the synthesis of complex organic molecules. Its performance in key reactions such as the Williamson ether synthesis and its potential in Friedel-Crafts acylation make it a strong candidate for the construction of pharmaceutical and agrochemical building blocks.

The comparative analysis with 2,4-dichlorophenol shows that while both are effective, the choice of intermediate will be dictated by the specific synthetic target and desired substitution patterns. Furthermore, the synthesis of 4-ethyl-2-methoxyphenol from this compound showcases a more direct and potentially higher-yielding route compared to starting from a non-halogenated precursor, underscoring the strategic utility of the ortho-chloro substituent.

For researchers and drug development professionals, a thorough evaluation of the performance, cost, and safety profile of this compound against its alternatives is crucial for optimizing synthetic routes and achieving project goals efficiently and safely.

References

  • PubMed. Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition. Available from: [Link]

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  • SciSpace. Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. Available from: [Link]

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  • Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
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  • Merck Index Online. Ethacrynic Acid.
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Safety Operating Guide

A Scientist's Guide to the Proper Disposal of 2-Chloro-4-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that rigorous science extends beyond the bench to include the safe and compliant management of all research materials. 2-Chloro-4-ethylphenol, a halogenated organic compound, requires meticulous handling and disposal to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and scientific principles.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is essential. As a chlorinated phenol, it is classified as a hazardous substance, and its disposal is regulated.[1] The primary hazards are associated with its toxicity and corrosivity.

Table 1: Hazard Profile of Chlorinated Phenols

Hazard Category Description Recommended Precaution
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[2][3] Avoid all direct contact. Use engineering controls (fume hood) and appropriate PPE.
Skin Corrosion/Irritation Causes severe skin burns and damage.[4] Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.
Eye Damage/Irritation Causes serious eye damage.[5] Wear chemical safety goggles. A face shield is recommended when handling larger quantities.

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prevent any release into the environment. Do not dispose of down the drain.[6][7] |

Required Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

The Regulatory Landscape: Understanding Your Obligations

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies it as a hazardous waste.[9] Laboratories are considered hazardous waste generators and must adhere to specific standards for waste accumulation, storage, and disposal.[10] Your institution's Environmental Health and Safety (EHS or EH&S) department is your primary resource for navigating these regulations and coordinating final disposal.

Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions, reduces disposal costs, and facilitates compliant disposal.[11]

WasteDisposalWorkflow start Waste Containing This compound Generated is_solid Is the waste primarily solid? (e.g., contaminated gloves, tips, paper towels) start->is_solid solid_waste_container Collect in a dedicated, puncture-proof container labeled: 'SOLID HAZARDOUS WASTE' (Halogenated Organics) is_solid->solid_waste_container  Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous  No (Liquid) seal_and_store Seal container when not in use. Store in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste_container->seal_and_store aqueous_waste_container Collect in a dedicated container labeled: 'AQUEOUS HAZARDOUS WASTE' (Halogenated Organics) is_aqueous->aqueous_waste_container  Yes organic_waste_container Collect in a dedicated container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' is_aqueous->organic_waste_container  No (Organic Solvent) aqueous_waste_container->seal_and_store organic_waste_container->seal_and_store contact_ehs When container is 90% full, contact EHS for pickup. seal_and_store->contact_ehs

Caption: Decision workflow for segregating this compound waste.
Step 1: Waste Segregation

Immediately segregate waste streams. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste.[12][13] Mixing them requires the entire volume to be treated via the more expensive and energy-intensive process of high-temperature incineration suitable for halogenated compounds.[11]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use only containers made of compatible materials (e.g., glass or polyethylene) that are in good condition and have a tight-fitting, screw-top lid.[14][15][16] Never use food or beverage containers.[15]

  • Labeling: All waste containers must be labeled before the first drop of waste is added.[13] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including estimated percentages.[9][14]

Step 3: On-Site Accumulation (Satellite Accumulation Area - SAA)
  • Store waste containers in a designated SAA, which must be at or near the point of generation.[9][15]

  • All liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain potential spills.[14]

  • Keep containers closed at all times except when adding waste.[13][14][15] Evaporation in a fume hood is not a permissible disposal method. [15]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 4: Arranging for Final Disposal

Once a waste container is nearly full (approximately 90%), contact your institution's EHS department to schedule a waste pickup.[7] They will provide the final transport and disposal through a licensed hazardous waste hauler.[9][10]

Final Disposal Technologies

Understanding the final destination of your laboratory's waste reinforces the importance of proper segregation.

  • High-Temperature Incineration: This is the primary disposal method for halogenated organic wastes.[12][17] Incineration at temperatures above 900°C is required to ensure the complete destruction of chlorinated compounds.[18] These facilities are equipped with specialized scrubbers to neutralize the resulting hydrogen chloride (HCl) gas and prevent the formation of highly toxic byproducts like dioxins.[19][20]

  • Advanced Oxidation Processes (AOPs): For dilute aqueous waste streams, AOPs may be employed.[21] Processes like UV/H2O2 or photo-Fenton reactions generate highly reactive hydroxyl radicals that can break down the chlorophenol molecule into less harmful substances.[22]

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS or the emergency response number for your institution.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 1.

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled liquid.

  • Collect Waste: Carefully scoop the absorbent material into a compatible container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with a full description of the contents (including the absorbent material), and arrange for pickup through EHS.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

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Navigating the Safe Handling of 2-Chloro-4-ethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-ethylphenol, a substituted phenol that requires careful management due to its potential hazards. By moving beyond a simple checklist and understanding the causality behind these safety protocols, we can foster a culture of intrinsic safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, as a chlorinated phenol, is anticipated to share toxicological properties with related compounds. Based on data from structurally similar chemicals, it should be treated as a substance that is potentially corrosive to the skin and eyes, harmful if swallowed or absorbed through the skin, and may cause irritation to the respiratory system.[1][2][3] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassPotential EffectsRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[3]Phenols and their derivatives can be readily absorbed through the skin and gastrointestinal tract, leading to systemic toxicity.[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3]The phenolic hydroxyl group and the presence of a halogen are known to contribute to the corrosive nature of these compounds.[5]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[1]The corrosive nature of phenols can cause irreversible damage to the delicate tissues of the eyes.[5]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]Dusts or vapors can irritate the mucous membranes of the respiratory tract.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Chlorinated organic compounds can persist in the environment and exhibit toxicity to aquatic organisms.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantities being used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6]Provides a full barrier against splashes and potential projectiles. Goggles offer a seal around the eyes, while the face shield protects the rest of the face.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7]A single glove may not provide sufficient protection, especially during prolonged handling. Double-gloving offers an additional layer of security. Always inspect gloves for any signs of degradation before use.
Body Protection A flame-resistant lab coat, fully buttoned, over long pants and closed-toe shoes.[6]Protects the skin from accidental splashes and contact. Natural fibers like cotton are preferred under the lab coat as synthetic fibers can melt and adhere to the skin in a fire.
Respiratory Protection An N95 respirator or higher, particularly when handling powders or generating aerosols.[1]Minimizes the inhalation of airborne particles. For operations with a higher potential for vapor generation, a respirator with organic vapor cartridges may be necessary.
Glove Selection Logic

The choice of glove material is critical and should be based on the chemical compatibility and breakthrough time. For chlorinated phenols, nitrile and neoprene gloves are generally recommended for splash protection. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. For extended handling or in situations with a high risk of exposure, heavier-duty gloves should be considered.

PPE_Decision_Workflow start Initiate Task with This compound assess_risk Assess Risk: - Quantity? - Aerosolization potential? - Duration of handling? start->assess_risk core_ppe Don Core PPE: - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat assess_risk->core_ppe weighing Weighing Solid Compound core_ppe->weighing Low risk of splash solution_prep Preparing Solutions core_ppe->solution_prep Potential for splash respirator Use N95 Respirator or Higher weighing->respirator additional_ppe Consider Additional PPE: - Face Shield - Chemical-Resistant Apron solution_prep->additional_ppe fume_hood Work in a Certified Chemical Fume Hood solution_prep->fume_hood reaction Running Reaction/ Purification reaction->fume_hood additional_ppe->reaction respirator->fume_hood end Task Complete fume_hood->end

Operational Plan: Step-by-Step Handling Procedures

Adherence to a well-defined operational plan is critical for minimizing the risk of exposure during the handling of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][6]

  • Spill Kit: Ensure a chemical spill kit appropriate for halogenated organic compounds is readily accessible before beginning work.

  • PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or paper to prevent contamination of the balance. Perform this task in the fume hood to contain any airborne particles.

Solution Preparation and Transfers
  • Controlled Addition: Add solvents slowly and carefully to the solid to avoid splashing.

  • Secure Containment: Keep all containers securely capped when not in immediate use.

  • Transfer Techniques: Utilize techniques such as cannula transfer for larger volumes to minimize the risk of spills and exposure.

Post-Handling Decontamination
  • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Disposable items should be placed in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Response Plan: Immediate Actions are Crucial

In the event of an exposure or spill, a rapid and informed response is essential.

Exposure Scenarios
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] For phenol exposures, after the initial water flush, it is often recommended to swab the area with polyethylene glycol (PEG) 300 or 400 if available.[7][10] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Spill_Response_Flowchart spill Spill of this compound Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Associated Risks evacuate->assess small_spill Small, Manageable Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe call_emergency Call Emergency Services & EHS Immediately large_spill->call_emergency contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Spill to EHS decontaminate->report end Spill Response Complete report->end secure_area Secure the Area (Do Not Attempt to Clean) call_emergency->secure_area secure_area->end

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Closure: Keep the waste container closed at all times, except when adding waste.

Final Disposal
  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Incineration: The preferred method of disposal for chlorinated organic compounds is high-temperature incineration at a licensed facility equipped with flue gas scrubbing to neutralize acidic byproducts.[11]

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[12][13]

By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Aarti Industries. (2025, April 8). GPS Safety Summary - 2,3 Di Chloro Phenol.
  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure.
  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET - 2-Ethylphenol.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 4-Chloro-3-ethylphenol.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Ethylphenol.
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET - 2,4-Dichlorophenol.
  • CPAChem. (2023, December 5). Safety data sheet - 4-Ethylphenol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Ethylphenol.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Chloro-2-methylphenol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Australian Government Department of Health. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement.
  • ChemicalBook. (2023, July 22). 2-CHLORO-4-(METHYLSULFONYL)PHENOL - Safety Data Sheet.
  • University of California, Santa Barbara, Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols.

Sources

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